GSK343
描述
an EZH2 methyltransferase inhibito
Structure
3D Structure
属性
IUPAC Name |
N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O2/c1-6-7-23-14-21(4)35-31(40)26(23)18-33-30(39)25-15-24(16-28-27(25)19-34-38(28)20(2)3)22-8-9-32-29(17-22)37-12-10-36(5)11-13-37/h8-9,14-17,19-20H,6-7,10-13,18H2,1-5H3,(H,33,39)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXAWLQFZMIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CC(=NC=C4)N5CCN(CC5)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346704-33-3 | |
| Record name | GSK 343 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346704-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of GSK343 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK343 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Aberrant EZH2 activity is a hallmark of numerous cancers, where it contributes to oncogenesis through the epigenetic silencing of tumor suppressor genes. This technical guide delineates the core mechanism of action of this compound in cancer cells, providing a comprehensive overview of its molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the fields of oncology, epigenetics, and drug development.
Introduction to EZH2 and Its Role in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the regulation of gene expression. As the enzymatic component of the PRC2 complex, EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1][2] In a multitude of cancers, including gliomas, breast cancer, prostate cancer, and various hematological malignancies, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1][3] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation, inhibiting apoptosis, and facilitating metastasis. Consequently, EZH2 has emerged as a promising therapeutic target for cancer intervention.
This compound: A Selective EZH2 Inhibitor
This compound is a small molecule that acts as a potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][4] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it a valuable tool for dissecting the specific roles of EZH2 in cancer biology.[4][5] By binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, thereby leading to a global reduction in H3K27me3 levels.[1][6]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound in cancer cells is the reversal of EZH2-mediated gene silencing. This process can be broken down into a series of molecular and cellular events:
-
Inhibition of EZH2 Methyltransferase Activity: this compound directly binds to the catalytic site of EZH2, preventing it from methylating H3K27.[1][4]
-
Reduction of H3K27me3 Levels: The inhibition of EZH2 leads to a time- and dose-dependent decrease in the global levels of H3K27me3, a repressive histone mark.[1][6]
-
Reactivation of Tumor Suppressor Genes: The removal of the H3K27me3 mark from the promoters of EZH2 target genes leads to their transcriptional reactivation. These re-expressed genes are often involved in critical cellular processes such as cell cycle control, apoptosis, and differentiation.[1][2]
-
Induction of Anti-Cancer Phenotypes: The restoration of tumor suppressor gene expression culminates in a range of anti-cancer effects, including the inhibition of cell proliferation, induction of apoptosis and autophagy, cell cycle arrest, and suppression of metastasis.[1][7]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of EZH2 impacts several key signaling pathways implicated in cancer progression:
-
Cell Cycle Regulation: this compound treatment often leads to a G0/G1 or G1 phase cell cycle arrest.[5][8] This is, in part, due to the upregulation of cell cycle inhibitors that are normally silenced by EZH2.
-
Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) and autophagy in various cancer cell types.[4][7][9] The induction of apoptosis is often associated with the upregulation of pro-apoptotic genes.
-
Epithelial-Mesenchymal Transition (EMT): this compound has been shown to reverse EMT, a process by which epithelial cells acquire mesenchymal characteristics and become more migratory and invasive.[1] This is achieved by upregulating epithelial markers and downregulating mesenchymal markers.
-
Cancer Stem Cell (CSC) Phenotypes: this compound can suppress the self-renewal and tumorigenic potential of cancer stem cells.[1][5]
-
AKT/mTOR Pathway: In some cancers, such as pancreatic cancer, this compound has been shown to induce autophagy by downregulating the AKT/mTOR signaling pathway.[7]
-
c-Myc Pathway: this compound can inhibit the expression of the oncogene c-Myc, which is a known downstream target of EZH2.[9]
Quantitative Data on this compound Activity
The potency of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Reference |
| Glioblastoma | U87 | ~5 | Cell Viability (CCK8) | [8] |
| Breast Cancer | HCC1806 | 0.174 | H3K27me3 Inhibition | [10] |
| Prostate Cancer | LNCaP | 2.9 | Cell Proliferation | [10] |
| Oral Squamous Cell Carcinoma | CAL27 | 1.13 | Cell Viability (24h) | [4] |
| Oral Squamous Cell Carcinoma | HSC-2 | 1.09 | Cell Viability (24h) | [4] |
| Oral Squamous Cell Carcinoma | HSC-3 | 1.19 | Cell Viability (24h) | [4] |
| Pancreatic Cancer | AsPC-1 | 12.71 | Cell Viability (MTT) | [2] |
| Pancreatic Cancer | PANC-1 | 12.04 | Cell Viability (MTT) | [2] |
| Cell-Free Assay | - | 0.004 | EZH2 Inhibition | [10] |
Detailed Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound.
Western Blot for H3K27me3 and Other Proteins
Objective: To determine the effect of this compound on the protein levels of H3K27me3, EZH2, and other relevant signaling molecules.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against H3K27me3, total H3 (as a loading control), EZH2, and other proteins of interest. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
Objective: To assess the enrichment of the H3K27me3 mark at the promoter regions of specific target genes.
Methodology:
-
Cell Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes.
Cell Viability and Proliferation Assays
Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
MTT/CCK-8 Assay: Seed cells in a 96-well plate and treat with a range of this compound concentrations. After the desired incubation period, add MTT or CCK-8 reagent and measure the absorbance to determine cell viability.
-
Colony Formation Assay: Seed a low number of cells in a 6-well plate and treat with this compound. Allow the cells to grow for 1-2 weeks, then fix and stain the colonies to assess long-term proliferative capacity.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Autophagy Assay (LC3 Turnover)
Objective: To assess the induction of autophagy by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1).
-
Western Blot: Perform Western blotting for LC3. An increase in the lipidated form of LC3 (LC3-II) in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.
-
Fluorescence Microscopy: Transfect cells with a GFP-LC3 or RFP-GFP-LC3 tandem construct. An increase in the number of LC3 puncta (autophagosomes) per cell, as visualized by fluorescence microscopy, indicates autophagy induction.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Coat the upper chamber of a Transwell insert with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Treatment: Add this compound to the upper and/or lower chamber.
-
Incubation: Allow the cells to invade through the Matrigel for a specified time.
-
Quantification: Remove non-invaded cells from the top of the insert, and fix and stain the invaded cells on the bottom. Count the number of invaded cells under a microscope.
Sphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Methodology:
-
Single-Cell Suspension: Dissociate cancer cells into a single-cell suspension.
-
Seeding: Plate the cells at a low density in ultra-low attachment plates with serum-free sphere-forming medium.
-
Treatment: Add this compound to the medium.
-
Incubation: Culture the cells for 7-14 days to allow for sphere formation.
-
Quantification: Count the number and measure the size of the spheres formed.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Core mechanism of this compound action in cancer cells.
Caption: Downstream signaling pathways affected by this compound.
Experimental Workflows
Caption: Western Blot experimental workflow.
Caption: Chromatin Immunoprecipitation (ChIP) workflow.
Conclusion
This compound represents a powerful chemical probe and a promising therapeutic agent for cancers driven by aberrant EZH2 activity. Its core mechanism of action, centered on the inhibition of EZH2 methyltransferase activity and the subsequent reactivation of tumor suppressor genes, has been extensively validated across a wide range of cancer models. This in-depth technical guide provides a comprehensive resource for understanding the multifaceted effects of this compound, from its molecular interactions to its cellular consequences. The detailed experimental protocols and visual representations of key pathways and workflows are intended to facilitate further research and development in the field of epigenetic cancer therapy.
References
- 1. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
GSK343: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK343 is a potent and highly selective small molecule inhibitor that has garnered significant attention in the field of epigenetics and cancer research. This document provides an in-depth technical overview of this compound, focusing on its primary molecular target, mechanism of action, and cellular effects. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for key assays and visualizations of relevant signaling pathways.
Primary Target: Enhancer of Zeste Homolog 2 (EZH2)
The primary molecular target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) , a histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[4][6] Aberrant EZH2 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][4]
This compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor for methyltransferases.[7][8][9] By competing with SAM for binding to EZH2, this compound effectively blocks the methyltransferase activity of the PRC2 complex.[8] This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes.[7]
This compound exhibits high selectivity for EZH2. It is over 1,000-fold more selective for EZH2 than for other histone methyltransferases and 60-fold more selective for EZH2 over its close homolog, EZH1.[2][7][8]
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Reference |
| EZH2 | Cell-free biochemical assay | 4 nM | [2][3][5] |
| EZH1 | Cell-free biochemical assay | 240 nM | [3] |
| Other Histone Methyltransferases | Cell-free biochemical assay | >1000-fold selectivity vs. EZH2 | [2][3][8] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | Effect | IC50 Value | Reference |
| HCC1806 (Breast Cancer) | Immunofluorescence | Inhibition of H3K27 methylation | <200 nM | [2] |
| LNCaP (Prostate Cancer) | Cell Proliferation Assay | Inhibition of cell proliferation | 2.9 µM | [3][10] |
| U87 and LN229 (Glioma) | Cell Viability Assay (CCK8) | Inhibition of cell proliferation | ~5 µM | [7][11] |
| AsPC-1 (Pancreatic Cancer) | MTT Assay | Inhibition of cell viability | Not specified | [9] |
| PANC-1 (Pancreatic Cancer) | MTT Assay | Inhibition of cell viability | Not specified | [9] |
| Bladder Cancer Cells (Cisplatin-Resistant) | Cell Viability Assay | Reduced cell viability | 20 µM (effective concentration) | [8] |
Key Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a common method to determine the in vitro potency of this compound against EZH2.
Objective: To measure the IC50 value of this compound for the inhibition of EZH2 methyltransferase activity.
Materials:
-
Recombinant 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[3][10]
-
HeLa nucleosomes (substrate)[3]
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (methyl donor)[3][10]
-
This compound (dissolved in DMSO)
-
Assay buffer
-
P81 phosphocellulose filter paper[10]
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction well, pre-incubate the PRC2 complex with the desired concentration of this compound or DMSO (vehicle control) in assay buffer for 10 minutes at room temperature.[10]
-
Initiate the methyltransferase reaction by adding HeLa nucleosomes and [³H]-SAM.[3]
-
Incubate the reaction for 60 minutes at 30°C.[10]
-
Stop the reaction and spot the reaction mixture onto P81 filter paper.[10]
-
Wash the filter paper with a suitable buffer (e.g., PBS) to remove unincorporated [³H]-SAM.[10]
-
Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Immunofluorescence Assay
This protocol outlines a method to assess the ability of this compound to inhibit H3K27 methylation in cells.
Objective: To determine the cellular IC50 of this compound for the inhibition of H3K27 trimethylation.
Materials:
-
HCC1806 cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K27me3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed HCC1806 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for 72 hours.[2]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against H3K27me3.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H3K27me3 staining per nucleus.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability and Proliferation Assays
These protocols are used to evaluate the effect of this compound on cancer cell growth.
Objective: To measure the effect of this compound on the viability and proliferation of cancer cells.
Protocols:
-
MTT or CCK-8 Assay: These colorimetric assays measure metabolic activity, which is proportional to the number of viable cells. Cells are treated with this compound for various time points (e.g., 24, 48, 72 hours), and the absorbance is read using a microplate reader.[7][11]
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of single cells. Cells are treated with this compound for a defined period, and then allowed to grow into colonies for 1-2 weeks. The number and size of colonies are then quantified.[7][11]
-
EdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell proliferation. Cells are incubated with EdU (a thymidine analog) after this compound treatment, and the incorporated EdU is detected by a fluorescent azide.[7][11]
Signaling Pathways and Cellular Processes Modulated by this compound
This compound-mediated inhibition of EZH2 leads to the modulation of various downstream signaling pathways and cellular processes.
EZH2-Mediated Gene Silencing Pathway
Caption: this compound competitively inhibits the EZH2 subunit of the PRC2 complex.
Downstream Cellular Effects of this compound
This compound treatment has been shown to induce several anti-cancer effects.
References
- 1. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. glpbio.com [glpbio.com]
- 11. oncotarget.com [oncotarget.com]
GSK343: A Technical Guide to its EZH2 Inhibitory Activity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK343, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This document details its biochemical and cellular activity, selectivity profile, and impact on key signaling pathways, offering valuable insights for researchers in epigenetics and drug discovery.
Core Inhibitory Activity and Selectivity
This compound is a highly potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] By competing with the universal methyl donor SAM, this compound effectively blocks the enzymatic activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2]
Biochemical and Cellular Potency
This compound demonstrates potent inhibition of EZH2 in biochemical assays and effectively reduces H3K27me3 levels and cell proliferation in various cancer cell lines.
| Parameter | Target/Cell Line | IC50 Value | Assay Type | Reference |
| Biochemical Inhibition | EZH2 | 4 nM | Cell-free enzymatic assay | [3][4] |
| EZH1 | 240 nM | Cell-free enzymatic assay | [3] | |
| Cellular H3K27me3 Inhibition | HCC1806 (Breast Cancer) | 174 nM (<200 nM) | Immunofluorescence | [3][5] |
| Cellular Proliferation | LNCaP (Prostate Cancer) | 2.9 µM | Cell viability assay (6 days) | [4][6] |
| HeLa (Cervical Cancer) | 13 µM | Not specified | [4] | |
| SiHa (Cervical Cancer) | 15 µM | Not specified | [4] | |
| Glioma Cells (U87, LN229) | ~5 µM | CCK-8 assay | [1] | |
| Pancreatic Cancer (AsPC-1) | 12.71 ± 0.41 µM | MTT assay | [7] | |
| Pancreatic Cancer (PANC-1) | 12.04 ± 1.10 µM | MTT assay | [7] |
Selectivity Profile
A key feature of this compound as a chemical probe is its high selectivity for EZH2. It exhibits a 60-fold selectivity over its closest homolog, EZH1, and greater than 1000-fold selectivity against a panel of other histone methyltransferases.[1][5] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the function of EZH2.
| Enzyme | Selectivity vs. EZH2 | Reference |
| EZH1 | 60-fold | [1][5] |
| Other Histone Methyltransferases | >1000-fold | [3][8] |
Mechanism of Action and Downstream Signaling
This compound's primary mechanism of action is the competitive inhibition of EZH2's methyltransferase activity. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of EZH2 target genes.[1] EZH2 is known to regulate numerous signaling pathways critical for cell fate, proliferation, and differentiation.[9][10] Inhibition of EZH2 by this compound has been shown to modulate several of these pathways, contributing to its anti-cancer effects.
Figure 1: Mechanism of this compound Action.
Impact on NF-κB and Wnt/β-Catenin Pathways
Recent studies have highlighted the ability of this compound to modulate key oncogenic signaling pathways, including the NF-κB and Wnt/β-catenin pathways. In glioblastoma and oral squamous cell carcinoma models, this compound treatment has been shown to inhibit the activation of these pathways, leading to reduced cell viability and tumor progression.
Figure 2: this compound's impact on signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound.
Biochemical Assay for EZH2 Inhibition
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.
Figure 3: Biochemical assay workflow.
Methodology: The activity of the 5-member PRC2 complex (containing Flag-EZH2, EED, SUZ12, AEBP2, and RbAp48) is assessed.[6]
-
Compound Preparation: this compound is serially diluted in DMSO.
-
Reaction Mixture: The PRC2 complex (e.g., 10 nM) is incubated with a substrate (e.g., 5 µg/mL HeLa nucleosomes) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM, e.g., 0.25 µM), in the presence of varying concentrations of this compound.[6]
-
Incubation: The reaction is incubated for a defined period (e.g., 1 hour).[6]
-
Quenching: The reaction is stopped.
-
Detection: The incorporation of the radiolabeled methyl group into the histone substrate is measured using scintillation counting.[3]
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cellular H3K27me3 Immunofluorescence Assay
This method visualizes and quantifies the levels of H3K27me3 within cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HCC1806) are cultured on coverslips and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[5]
-
Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and then permeabilized (e.g., with 0.1-1% Triton X-100) to allow antibody access to intracellular targets.[11]
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).[12]
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for H3K27me3.[11]
-
Secondary Antibody Incubation: A fluorophore-conjugated secondary antibody that recognizes the primary antibody is applied.[11]
-
Counterstaining and Mounting: The cell nuclei are often counterstained (e.g., with DAPI), and the coverslips are mounted onto microscope slides.
-
Imaging and Analysis: The fluorescence intensity is visualized and quantified using a fluorescence microscope and appropriate image analysis software.
Cell Proliferation (Viability) Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well plates) at an optimal density and allowed to adhere overnight.[1][7]
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control for a defined period (e.g., 48-72 hours or up to 6 days).[1][7]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as MTT, CCK-8, or CellTiter-Glo.[1][6][7]
-
MTT/CCK-8: These assays measure the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product. The absorbance is read on a microplate reader.[1][7]
-
CellTiter-Glo: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.[6]
-
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell growth inhibition.
Conclusion
This compound is a potent and highly selective EZH2 inhibitor that serves as an invaluable tool for dissecting the role of EZH2 in normal physiology and disease. Its well-characterized biochemical and cellular activities, coupled with its demonstrated effects on key oncogenic signaling pathways, underscore its utility in both basic research and as a lead compound for the development of epigenetic therapies. The detailed protocols provided herein should facilitate the design and execution of further studies aimed at elucidating the therapeutic potential of EZH2 inhibition.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Cellular Effects of GSK343 on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the cellular effects of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. We will delve into its mechanism of action, its impact on histone methylation, and the downstream consequences on cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of epigenetics, cancer biology, and drug development.
Introduction to this compound and EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3]
This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By blocking the methyltransferase activity of EZH2, this compound leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-proliferative effects in cancer cells.[1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and the observed reduction in H3K27me3 levels across different experimental systems.
Table 1: Inhibitory Potency (IC50) of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference(s) |
| Enzymatic Activity | |||
| EZH2 | Cell-free assay | 4 nM | [4] |
| EZH1 | Cell-free assay | 240 nM | [4] |
| Cellular H3K27me3 Inhibition | |||
| H3K27me3 levels | HCC1806 (breast cancer) | 174 nM | [4] |
| Cell Proliferation/Viability | |||
| Growth Inhibition | LNCaP (prostate cancer) | 2.9 µM | [4][5] |
| Cell Viability | HeLa (cervical cancer) | 13 µM | [5] |
| Cell Viability | SiHa (cervical cancer) | 15 µM | [5] |
| Cell Viability | U87, LN229 (glioma) | ~5 µM | [1] |
| Cell Viability | T24R, 5637R (bladder cancer) | Significant reduction at 20 µM | [6] |
| Cell Viability | Neuroblastoma cell lines | Significant reduction at >15 µM | [3] |
Table 2: Reported Reduction in H3K27me3 Levels upon this compound Treatment
| Cell Line | GSK344 Concentration | Treatment Duration | Observed Effect on H3K27me3 | Reference(s) |
| U87 and LN229 (glioma) | 5 µM | 8 hours - 3 days | Down-regulation observed as early as 8 hours, lasting for 3 days. | [1][2] |
| T24R and 5637R (bladder cancer) | 20 µM | 48 hours | Significant reduction in H3K27me3 levels. | [6] |
| 2D10 (T-cell line) | 0.25 - 2.0 µM | 96 hours | Global reduction in H3K27me3 protein levels. | [7] |
| KARPAS-422 (lymphoma) | Not specified | Not specified | Reduced H3K27me3 occupancy at the MYT1 promoter. | [8] |
| PC9 (lung cancer) | Not specified | Not specified | Reduced H3K27me3 occupancy at the MYT1 promoter. | [8] |
| Neuroblastoma cell lines | Increasing concentrations | 24 hours | Dose-dependent decrease in H3K27me3. | [3] |
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of EZH2 and the subsequent reduction in H3K27me3 levels have profound effects on various cellular signaling pathways. Below are diagrams illustrating the key pathways influenced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the cellular effects of this compound on histone methylation.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For cell treatment, dilute the stock solution in fresh culture medium to the desired final concentrations (typically ranging from 100 nM to 20 µM).[1][6] A vehicle control (DMSO) should be included at a concentration equivalent to the highest this compound concentration used.
-
Treatment: Replace the existing medium with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours), depending on the specific assay.[1][6][7]
Western Blotting for Histone Modifications
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and pellet the nuclei.
-
Extract histones from the nuclear pellet using a high-salt or acid extraction method.
-
Quantify the protein concentration of the histone extracts.
-
-
SDS-PAGE and Transfer:
-
Denature histone extracts in Laemmli buffer and load onto a high-percentage (e.g., 15-18%) SDS-PAGE gel for optimal separation of low molecular weight histone proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-H3) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the signal of the modified histone to the total histone signal.
-
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the histone mark of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enriched DNA using qPCR with primers specific to target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Experimental and Logical Workflow
The following diagram outlines a typical experimental workflow for investigating the cellular effects of this compound.
Conclusion
This compound is a powerful chemical probe for studying the role of EZH2 and H3K27me3 in cellular processes and disease. Its high potency and selectivity make it an invaluable tool for dissecting the epigenetic regulation of gene expression. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of EZH2 inhibition. As our understanding of the intricate interplay between histone methylation and cellular signaling pathways continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel epigenetic therapies.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GSK343: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GSK343, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). We will explore its mechanism of action, its impact on gene expression through the modulation of histone methylation, and its application as a chemical probe in cancer research and epigenetics. This document details key quantitative data, experimental protocols, and signaling pathways to support advanced research and drug development efforts.
Core Mechanism of Action: EZH2 Inhibition
This compound is a chemical probe that acts as a highly potent and selective inhibitor of EZH2, with a reported IC50 of 4 nM.[1][2] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, directly targeting the catalytic activity of EZH2.[3][4] EZH2 is the enzymatic core of the Polycomb Repressive Complex 2 (PRC2), a multi-protein complex essential for epigenetic gene silencing.[5][6] The primary role of PRC2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive chromatin mark.[5][7][8]
By competitively binding to the SAM pocket of EZH2, this compound prevents the transfer of methyl groups to histone H3.[4][9] This leads to a global reduction in H3K27me3 levels, which in turn reverses the silencing of PRC2 target genes.[3][10] This reactivation of gene expression is the fundamental mechanism by which this compound exerts its biological effects. This compound demonstrates high selectivity for EZH2 over other histone methyltransferases, although it does show some activity against the homologous EZH1 (60-fold selectivity).[2]
Impact on Gene Expression and Cellular Phenotypes
The primary consequence of EZH2 inhibition by this compound is the upregulation of genes previously silenced by the PRC2 complex.[3] In many cancers, EZH2 is overexpressed and leads to the inappropriate silencing of tumor suppressor genes.[5] Treatment with this compound can reverse this epigenetic modification, leading to the re-expression of these critical genes and subsequent anti-cancer effects.
Studies have demonstrated that this compound treatment leads to:
-
Re-expression of Tumor Suppressor Genes: Treatment of glioma cells with this compound resulted in elevated protein expression of tumor suppressors like E-cadherin, PTEN, and p21.[3][11]
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including glioma and bladder cancer, in a time- and dose-dependent manner.[3][4] This is often accompanied by cell cycle arrest, typically in the G0/G1 phase.[3]
-
Reversal of Epithelial-Mesenchymal Transition (EMT): In glioma cells, this compound treatment led to the downregulation of mesenchymal markers such as N-cadherin, Vimentin, MMP2, and Snail, indicating a reversal of EMT, a process critical for cancer invasion and metastasis.[3][12]
-
Suppression of Cancer Stem-like Phenotypes: The inhibitor has been shown to impair the sphere-forming capacity of glioma stem cells and reduce the expression of stemness markers like Nestin, Sox-2, and Oct-4.[3]
-
Induction of Programmed Cell Death: In osteosarcoma cells, this compound was found to induce both apoptosis (indicated by increased cleaved Caspase-3 and PARP) and autophagic cell death.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Selectivity | Reference |
|---|---|---|---|
| EZH2 | 4 nM | >1000-fold vs. other HMTs | [1][2] |
| EZH1 | 240 nM | 60-fold vs. EZH2 | [9] |
| H3K27 Methylation (in HCC1806 cells) | <200 nM | - |[2] |
Table 2: Effect of this compound on Glioma Cell Proliferation and Gene Expression
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| U87 & LN229 | 5 µM, 7.5 µM, 10 µM this compound for 24-72h | Inhibition of Proliferation | Significant, time- and dose-dependent reduction in cell viability. | [3] |
| U87 & LN229 | 5 µM this compound for 48h | Cell Cycle Arrest | Accumulation of cells in G0/G1 phase and reduction in S phase. | [3] |
| U87 & LN229 | 5 µM & 7.5 µM this compound for 48h | Upregulation of Tumor Suppressors | Increased protein expression of E-cadherin, PTEN, and p21. | [3][11] |
| U87 & LN229 | 5 µM this compound | Downregulation of Mesenchymal Markers | Decreased protein expression of N-cadherin, Vimentin, MMP2, MMP9, Snail, and Slug. |[3] |
Table 3: Effect of this compound on Bladder Cancer and Osteosarcoma Cells
| Cell Line | Treatment | Effect | Observation | Reference |
|---|---|---|---|---|
| T24R & 5637R (Cisplatin-Resistant Bladder Cancer) | 20 µM this compound | Reduced Viability & Increased Apoptosis | Significantly reduced viability, colony formation, migration, and invasion; increased apoptosis rate. | [4] |
| Saos2 (Osteosarcoma) | 10 µM & 20 µM this compound | Induction of Apoptosis | Significantly increased expression of cleaved caspase-3 and PARP. | [13] |
| Saos2 (Osteosarcoma) | Dose-dependent | Inhibition of Oncogenes | Reduced protein expression of EZH2 and c-Myc. |[13][15] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments involving this compound, based on methodologies described in the cited literature.
4.1. Cell Culture and GSK3443 Treatment
-
Cell Seeding: Plate cells (e.g., U87, LN229) in 96-well plates at a density of 2,000-5,000 cells/well or in larger flasks for protein/RNA extraction.[16]
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 5 mM).[17] Further dilute in culture medium to achieve the desired final concentrations (e.g., 1 µM to 25 µM). A vehicle control using the same final concentration of DMSO (e.g., 0.1%) should always be included.[3][18]
-
Treatment: Replace the culture medium with the medium containing this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[16]
4.2. Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-E-cadherin, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11]
4.3. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a reagent like TRIzol or a commercial kit.[13]
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.[13]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.[19]
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing to a housekeeping gene like GAPDH.[3]
4.4. RNA-Sequencing (RNA-seq) Workflow RNA-seq is used to analyze global changes in the transcriptome following this compound treatment.
-
Experiment: Treat cells with this compound or vehicle control.
-
Sample Prep: Extract high-quality total RNA. Perform library preparation, which includes mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads, align them to a reference genome, and quantify gene expression. Identify differentially expressed genes (DEGs) between the this compound-treated and control groups.[20][21] Perform downstream analyses like gene ontology (GO) and pathway enrichment to understand the biological implications of the expression changes.[20][22]
4.5. Chromatin Immunoprecipitation (ChIP) Protocol Outline ChIP is used to determine the genomic localization of H3K27me3 marks and assess how they change upon this compound treatment.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate or enzymatically digest the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the target of interest (e.g., anti-H3K27me3). Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA. This DNA can then be analyzed by qPCR (ChIP-qPCR) to look at specific gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[20][23]
Conclusion
This compound is an invaluable tool for investigating the epigenetic regulation of gene expression. As a potent and selective EZH2 inhibitor, it allows for the precise dissection of the PRC2 complex's role in silencing genes through H3K27 trimethylation. Its ability to reactivate tumor suppressor genes and inhibit cancer cell proliferation, invasion, and stemness underscores its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers aiming to leverage this compound in their exploration of epigenetic mechanisms and the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Polycomb repressive 2 complex—Molecular mechanisms of function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRC2 - Wikipedia [en.wikipedia.org]
- 9. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 10. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. oncotarget.com [oncotarget.com]
- 17. This compound | Cell Signaling Technology [cellsignal.com]
- 18. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncoscience.us [oncoscience.us]
- 20. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mint-ChIP3: A low-input ChIP-seq protocol using multiplexed chromatin and T7 amplification [protocols.io]
The Cell Permeability of GSK343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
GSK343 is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][4] This technical guide provides an in-depth analysis of the cell permeability of this compound, a crucial attribute for its utility as a chemical probe and its potential as a therapeutic agent.
Core Concepts of this compound Action and Permeability
This compound is a cell-permeable small molecule that acts as an S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2][5][6][7] Its ability to traverse the cell membrane is fundamental to its function in cellular and in vivo models. The disparity between its high potency in biochemical assays and its cellular activity provides a quantitative measure of its cell permeability.
Quantitative Analysis of this compound Potency
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound in both biochemical and cellular contexts. The difference in IC50 values between cell-free and cellular assays highlights the efficiency of this compound in crossing the cell membrane and engaging its intracellular target.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity vs. EZH1 | Selectivity vs. Other HMTs |
| EZH2 | Cell-free assay | 4 nM | 60-fold | >1000-fold |
| EZH1 | Cell-free assay | 240 nM | - | - |
Data sourced from multiple references.[1][5][8]
Table 2: Cellular Inhibitory Activity and Effects of this compound
| Cell Line | Cancer Type | Assay Type | IC50 / Concentration | Effect |
| HCC1806 | Breast Cancer | H3K27me3 Inhibition (IF) | 174 nM | Inhibition of H3K27 trimethylation |
| LNCaP | Prostate Cancer | Proliferation Assay (6-day) | 2.9 µM | Inhibition of cell proliferation |
| U87, LN229 | Glioma | Cell Viability (CCK8) | ~5 µM | Inhibition of cell proliferation |
| HeLa | Cervical Cancer | Proliferation Assay | 13 µM | Inhibition of cell proliferation |
| SiHa | Cervical Cancer | Proliferation Assay | 15 µM | Inhibition of cell proliferation |
| Neuroblastoma Cells | Neuroblastoma | Cell Viability | >15 µM (significant reduction) | Reduced cell proliferation and viability |
| T24R, 5637R | Bladder Cancer | Cell Viability (CCK-8) | 20 µM (significant reduction) | Suppression of proliferation in cisplatin-resistant cells |
Data sourced from multiple references.[1][2][8][9][10]
Signaling Pathway of EZH2 Inhibition by this compound
This compound exerts its effects by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This leads to a reduction in global H3K27me3 levels, resulting in the derepression of target genes, many of which are tumor suppressors.
Caption: EZH2 inhibition by this compound blocks H3K27 trimethylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's cell permeability and efficacy.
Biochemical EZH2 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex in a cell-free system.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Reconstitute the 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48).
-
Prepare a substrate solution containing HeLa nucleosomes and [3H]-labeled S-adenosylmethionine ([3H]-SAM).[8]
-
-
Assay Procedure:
-
Perform serial dilutions of the this compound stock solution.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).[8]
-
Add the PRC2 complex to each well.
-
Initiate the reaction by adding the substrate solution.[8]
-
Incubate the reaction plate for a specified time (e.g., 1 hour).[8]
-
Quench the reaction.
-
Measure the incorporation of the [3H] methyl group into the nucleosomes using a scintillation counter or similar detection method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular H3K27me3 Inhibition Assay (Immunofluorescence)
This assay visually and quantitatively assesses the ability of this compound to penetrate cells and inhibit its target, as measured by the reduction of H3K27me3 levels.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCC1806) in a multi-well plate suitable for imaging.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations or DMSO for a specified duration (e.g., 72 hours).[1]
-
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for H3K27me3.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the H3K27me3 signal per nucleus.
-
Normalize the intensity to the DAPI signal to account for cell number.
-
Calculate the IC50 for H3K27me3 inhibition.
-
Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)
This assay measures the effect of this compound on cell viability and proliferation over time.
Protocol:
-
Cell Seeding and Treatment:
-
Assay Measurement:
-
Add the Cell Counting Kit-8 (CCK-8) or CellTiter-Glo reagent to each well.[2]
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow for Characterizing this compound Cell Permeability
The following diagram illustrates a logical workflow for characterizing the cell permeability and activity of this compound.
Caption: Workflow for assessing this compound's cell permeability and activity.
Conclusion
This compound demonstrates excellent cell permeability, enabling it to effectively inhibit its intracellular target, EZH2. The significant, yet acceptable, shift in IC50 values from biochemical to cellular assays confirms its ability to cross the cell membrane and engage EZH2 in a cellular context. This property, combined with its high selectivity, solidifies the position of this compound as a valuable chemical probe for studying the biological roles of EZH2 and as a promising scaffold for the development of epigenetic-based therapies. The provided experimental protocols and workflows offer a robust framework for researchers to further investigate the cellular mechanisms and therapeutic potential of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 6. oncotarget.com [oncotarget.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK343: A Technical Guide to its Impact on the Polycomb Repressive Complex 2 (PRC2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK343, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This document details the mechanism of action, quantitative biochemical and cellular data, experimental protocols, and the broader impact of this compound on PRC2-mediated gene silencing.
Introduction to PRC2 and its Role in Gene Regulation
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining gene expression patterns, particularly during development and differentiation.[1][2] The core of the mammalian PRC2 complex consists of three subunits: EZH2 or its homolog EZH1, SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development).[1][3] EZH2 is the catalytic component, functioning as a histone methyltransferase that specifically catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2][4] This trimethylated mark, H3K27me3, is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[1][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[5][6]
This compound: A Selective EZH2 Inhibitor
This compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[7][8] By competing with the methyl donor SAM, this compound effectively blocks the methyltransferase activity of the PRC2 complex, leading to a global decrease in H3K27me3 levels and the reactivation of PRC2 target genes.[9][10] Its high selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1, makes it a valuable chemical probe for studying the biological functions of PRC2.[11][12]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound's inhibitory activity from both biochemical and cellular assays.
Table 1: Biochemical Inhibition Data for this compound
| Target | Assay Type | Value | Reference |
| EZH2 | IC50 (Cell-free) | 4 nM | [8][11][12][13] |
| EZH1 | IC50 (Cell-free) | 240 nM | [7][10][11] |
| EZH2 | Ki app | 1.2 nM | [13][14] |
| Other HMTs (SET7, PRMT3, DNMT1, etc.) | IC50 | >1000-fold selectivity vs EZH2 | [11][14] |
Table 2: Cellular Inhibition Data for this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| HCC1806 | Breast Cancer | H3K27me3 Inhibition | 174 nM | [7][11] |
| LNCaP | Prostate Cancer | Proliferation | 2.9 µM | [7][11][13] |
| HeLa | Cervical Cancer | Proliferation | 13 µM | [13] |
| SiHa | Cervical Cancer | Proliferation | 15 µM | [13] |
| U87 | Glioblastoma | Proliferation | ~5 µM | [15] |
| U87 | Glioblastoma | Viability (24h) | 4.06 µM | [16] |
| U87 | Glioblastoma | Viability (48h) | 4.68 µM | [16] |
Signaling Pathways and Experimental Workflows
The PRC2 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the core components of the PRC2 complex and its catalytic activity, which is inhibited by this compound.
Caption: Mechanism of PRC2-mediated H3K27 trimethylation and its inhibition by this compound.
Experimental Workflow: Cellular H3K27me3 Inhibition Assay
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cellular context.
Caption: Workflow for determining the cellular IC50 of this compound on H3K27me3 levels.
Detailed Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay
This protocol describes a common method to determine the biochemical IC50 of this compound against the PRC2 complex.
Materials:
-
5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[11]
-
HeLa nucleosomes (substrate)[11]
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) (methyl donor)[11]
-
This compound stock solution (e.g., 10 mM in 100% DMSO)[11]
-
Assay buffer
-
384-well assay plates[11]
-
Scintillation counter or equivalent detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound from the stock solution. Typically, an 11-point, 1:3 dilution series is made.[11]
-
Assay Plate Preparation: Dispense 100 nL of the diluted this compound or DMSO (vehicle control) into the wells of a 384-well plate.[11]
-
Reaction Initiation: Add equal volumes of the PRC2 enzyme solution (e.g., 10 nM final concentration) and the substrate solution (e.g., 5 µg/mL HeLa nucleosomes and 0.25 µM [3H]-SAM) to each well to start the reaction.[11]
-
Incubation: Incubate the reaction plates for 1 hour at a controlled temperature (e.g., 30°C).[11]
-
Reaction Quenching: Stop the reaction by adding a quenching solution.[11]
-
Detection: Transfer the reaction mixture to a filter paper, wash, and measure the incorporation of the radiolabeled methyl group using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter equation to determine the IC50 value.
Cellular H3K27me3 Western Blot Assay
This protocol details the steps to measure the reduction of H3K27me3 in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCC1806, U87)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0-10 µM) or DMSO for 48-72 hours.[10]
-
Protein Extraction: Wash the cells with PBS and lyse them on ice using lysis buffer. Collect the lysates and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Re-probing:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody to serve as a loading control.
-
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
Cell Proliferation/Viability Assay
This protocol is used to assess the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest (e.g., LNCaP)
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days for LNCaP, 24-72 hours for others).[13][15]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the this compound concentration. Calculate the IC50 value using a suitable curve-fitting model.
Conclusion
This compound is a cornerstone chemical probe for investigating the role of EZH2 and the PRC2 complex in health and disease. Its high potency and selectivity allow for precise interrogation of PRC2's catalytic function. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of epigenetic regulation and for professionals in the field of drug development exploring the therapeutic potential of EZH2 inhibition.
References
- 1. PRC2 - Wikipedia [en.wikipedia.org]
- 2. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 3. PRC2 functions in development and congenital disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2 - Wikipedia [en.wikipedia.org]
- 5. Structure of the Catalytic Domain of EZH2 Reveals Conformational Plasticity in Cofactor and Substrate Binding Sites and Explains Oncogenic Mutations | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. GSK 343 | EZH2 | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | Structural Genomics Consortium [thesgc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GSK343: A Comprehensive Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK343, a potent and selective chemical probe for the histone methyltransferase EZH2. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use, and visualizes critical pathways and workflows.
Core Concepts: Understanding this compound
This compound is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me2 and H3K27me3.[3] This trimethylation is a key epigenetic mark associated with transcriptional repression.[3]
The aberrant activity of EZH2 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][4] this compound serves as a critical tool for researchers to investigate the biological functions of EZH2 and to explore its therapeutic potential.[5][6] By competitively binding to the SAM-binding pocket of EZH2, this compound prevents the transfer of methyl groups to H3K27, thereby inhibiting gene silencing and inducing cellular effects such as apoptosis and autophagy.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular activity across various studies and cell lines.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. EZH2 | Reference |
| EZH2 | Cell-free enzymatic assay | 4 | - | [1][7][8] |
| EZH1 | Cell-free enzymatic assay | 240 | 60-fold | [1][8][9] |
| Other Histone Methyltransferases | Various | >4000 | >1000-fold | [1][2][8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 | Reference |
| HCC1806 (Breast Cancer) | Immunofluorescence | H3K27 methylation inhibition | <200 nM | [1] |
| HCC1806 (Breast Cancer) | Cellular Assay | H3K27me3 inhibition | 174 nM | [8][9][10] |
| LNCaP (Prostate Cancer) | Proliferation Assay (6-day) | Growth inhibition | 2.9 µM | [7][8] |
| HeLa (Cervical Cancer) | Proliferation Assay | Growth inhibition | 13 µM | [7] |
| SiHa (Cervical Cancer) | Proliferation Assay | Growth inhibition | 15 µM | [7] |
| T24R (Bladder Cancer, Cisplatin-resistant) | CCK-8 Assay (48h) | Reduced viability with 20 µM | - | [2] |
| 5637R (Bladder Cancer, Cisplatin-resistant) | CCK-8 Assay (48h) | Reduced viability with 20 µM | - | [2] |
| CAL27 (Oral Squamous Cell Carcinoma) | MTT Assay (24h & 48h) | Decreased viability (1, 10, 25 µM) | - | [11] |
| HSC-2 (Oral Squamous Cell Carcinoma) | MTT Assay (24h & 48h) | Decreased viability (1, 10, 25 µM) | - | [11] |
| HSC-3 (Oral Squamous Cell Carcinoma) | MTT Assay (24h & 48h) | Decreased viability (1, 10, 25 µM) | - | [11] |
| U87 (Glioblastoma) | MTT Assay | IC50 = 4.06 µM (24h), 4.68 µM (48h) | - | [12] |
| U138 (Glioblastoma) | MTT Assay | Reduced viability (1, 10, 25, 50 µM) | - | [13] |
| A172 (Glioblastoma) | MTT Assay | Reduced viability (1, 10, 25, 50 µM) | - | [13] |
| U87 & LN229 (Glioma) | CCK-8 Assay | IC50 ≈ 5 µM | [3][14] | |
| AsPC-1 (Pancreatic Cancer) | Cell Proliferation Assay | IC50 = 12.71 µmol/l | [15] | |
| PANC-1 (Pancreatic Cancer) | Cell Proliferation Assay | IC50 = 12.04 µmol/l | [15] | |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay (72h) | Dose-dependent inhibition (0-20 µM) | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Viability and Proliferation Assays (MTT/CCK-8)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate overnight.[3]
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[3]
-
Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) to the wells.[2][3][11]
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[3][11]
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for H3K27me3 and Other Proteins
Objective: To assess the effect of this compound on the levels of H3K27me3 and other target proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-Histone H3, anti-GAPDH)[17][18][19][20]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 8 to 72 hours).[3][17]
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3, typically at a 1:1000 dilution) overnight at 4°C.[18] Use an antibody for total histone H3 as a loading control for histone modifications.[18][19][20]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of this compound on the enrichment of H3K27me3 at specific gene promoters.
Materials:
-
Cells treated with this compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG[21]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for target gene promoters for qPCR
Procedure:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.[22]
-
Quench the cross-linking by adding glycine to a final concentration of 125 mM.[23]
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.[24]
-
Pre-clear the chromatin with Protein A/G beads.
-
Immunoprecipitate the chromatin overnight at 4°C with an anti-H3K27me3 antibody or a control IgG.[21]
-
Capture the antibody-chromatin complexes with Protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[22]
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.[25]
-
Treat with RNase A and Proteinase K to remove RNA and proteins.[25]
-
Purify the DNA using a DNA purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
-
Calculate the enrichment as a percentage of the input DNA.[21]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the core signaling pathway of EZH2 and the experimental workflow for utilizing this compound as a chemical probe.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical probes targeting epigenetic proteins: Applications beyond oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open access chemical probes for epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 10. apexbt.com [apexbt.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. oncoscience.us [oncoscience.us]
- 17. researchgate.net [researchgate.net]
- 18. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. epigenome-noe.net [epigenome-noe.net]
- 23. protocols.io [protocols.io]
- 24. hngenetics.org [hngenetics.org]
- 25. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of GSK343: A Potent and Selective EZH2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the initial studies and discovery of GSK343, a potent and selective small molecule inhibitor of the human histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). This compound has emerged as a critical chemical probe for investigating the biological roles of EZH2 in both normal physiology and various disease states, particularly cancer. This document provides a comprehensive overview of its mechanism of action, selectivity profile, and its effects in cellular contexts. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate further research and drug development efforts.
Introduction
The epigenetic landscape is a dynamic regulator of gene expression, and its dysregulation is a hallmark of numerous human diseases, including cancer. Histone methyltransferases (HMTs) are key enzymes that modify chromatin structure by catalyzing the transfer of methyl groups to histone proteins. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is responsible for the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27), a modification generally associated with transcriptional repression.[1][2] Overexpression and mutations of EZH2 have been implicated in the pathogenesis of a variety of malignancies, making it an attractive therapeutic target.[3][4]
The discovery of this compound by GlaxoSmithKline, as part of the Structural Genomics Consortium (SGC) epigenetics initiative, provided a highly selective and cell-active chemical probe to interrogate EZH2 function.[5] this compound is a testament to the success of focused drug discovery efforts in the field of epigenetics, offering a powerful tool for both basic research and preclinical studies.
Mechanism of Action and Selectivity
This compound is a potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[6][7] By competing with the universal methyl donor SAM, this compound effectively blocks the methyltransferase activity of the PRC2 complex, leading to a reduction in global H3K27 methylation levels.[1]
Biochemical Potency and Selectivity
Initial biochemical assays demonstrated the high potency of this compound against the EZH2 enzyme.[8] The selectivity of this compound was assessed against a panel of other histone methyltransferases, revealing a remarkable degree of specificity for EZH2.
| Target | IC50 (nM) | Selectivity vs. EZH2 | Assay Type |
| EZH2 | 4 | - | Cell-free biochemical assay[5][8][9] |
| EZH1 | 240 | 60-fold | Cell-free biochemical assay[8] |
| Other HMTs | - | >1000-fold | Cell-free biochemical assay[5][8] |
Table 1: Biochemical Potency and Selectivity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against EZH2 and EZH1, as well as its high selectivity over other histone methyltransferases (HMTs).
Cellular Activity
This compound exhibits robust activity in cellular models, effectively inhibiting H3K27 methylation and impacting cell proliferation in various cancer cell lines.
Inhibition of H3K27 Trimethylation
Treatment of cells with this compound leads to a dose- and time-dependent decrease in the levels of H3K27me3. This cellular activity is a direct consequence of its EZH2 inhibition.
| Cell Line | IC50 (nM) | Assay Type |
| HCC1806 (Breast Cancer) | 174 | Immunofluorescence[5][8] |
Table 2: Cellular Inhibition of H3K27 Trimethylation by this compound. This table shows the cellular potency of this compound in reducing H3K27me3 levels in a breast cancer cell line.
Antiproliferative Effects
By inhibiting the repressive function of EZH2, this compound can lead to the reactivation of tumor suppressor genes, resulting in the inhibition of cancer cell growth.[10] The antiproliferative effects of this compound have been observed in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| LNCaP | Prostate Cancer | 2.9 | 6 days[8][9] |
| HeLa | Cervical Cancer | 13 | Not Specified[9] |
| SiHa | Cervical Cancer | 15 | Not Specified[9] |
| U87 and LN229 | Glioma | ~5 | 48 hours[1][11] |
| AsPC-1 | Pancreatic Cancer | 12.71 ± 0.41 | Not Specified[12] |
| PANC-1 | Pancreatic Cancer | 12.04 ± 1.10 | Not Specified[12] |
Table 3: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the IC50 values for this compound's effect on cell proliferation in different cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the key experimental protocols used in the characterization of this compound.
In Vitro EZH2 Biochemical Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds like this compound.
Objective: To determine the IC50 value of this compound against the PRC2 complex in a cell-free system.[6][8]
Materials:
-
5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[6][8]
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM) (methyl donor)[6][8]
-
This compound (or other test compounds) dissolved in 100% DMSO[6][8]
-
Assay buffer
-
Scintillation proximity assay (SPA) beads (e.g., PS-PEI Imaging Beads)[6][8]
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense 100 nL of the compound dilutions into the 384-well assay plates.
-
Initiate the reaction by adding a substrate solution containing 5 µg/mL HeLa nucleosomes and 0.25 µM [³H]-SAM.[6][8]
-
Incubate the reaction plates for 1 hour at room temperature.[8]
-
Quench the reaction by adding 0.5 mg/mL of SPA beads containing 0.1 mM unlabeled SAM.[6][8]
-
Seal the plates and allow them to adapt in the dark for 30 minutes.[6][8]
-
Measure the luminescence signal using a plate reader.
-
Analyze the data to determine the IC50 values.
Cellular H3K27me3 Immunofluorescence Assay
This assay visualizes and quantifies the levels of H3K27 trimethylation within cells following treatment with an inhibitor.
Objective: To determine the cellular IC50 of this compound for the inhibition of H3K27me3.[5]
Materials:
-
HCC1806 breast cancer cells (or other relevant cell line)[5]
-
This compound
-
Cell culture medium and reagents
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against H3K27me3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HCC1806 cells in appropriate culture plates (e.g., 96-well imaging plates).
-
Treat the cells with a range of this compound concentrations for 72 hours.[5]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary anti-H3K27me3 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H3K27me3 staining per nucleus.
-
Plot the data and calculate the IC50 value.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
These assays measure the metabolic activity of cells, which is proportional to the number of viable cells, to assess the antiproliferative effects of a compound.
Objective: To determine the IC50 of this compound on the proliferation of cancer cell lines.[1][11]
Materials:
-
This compound
-
Cell culture medium and reagents
-
Microplate reader
Procedure:
-
Seed cells at a density of 2,000 cells/well in 96-well plates and incubate overnight.[11]
-
Treat the cells with various concentrations of this compound (e.g., 5 µM, 7.5 µM, 10 µM) or vehicle control (0.1% DMSO) for 24, 48, and 72 hours.[1][11]
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the discovery and characterization of this compound.
Caption: EZH2 Signaling and Inhibition by this compound.
Caption: this compound Discovery and Characterization Workflow.
Conclusion
The discovery of this compound marked a significant advancement in the field of epigenetics, providing a potent and selective tool to dissect the complex roles of EZH2. Its well-characterized mechanism of action, coupled with its robust cellular activity, has made it an invaluable chemical probe for the scientific community. The detailed protocols and data presented in this guide are intended to support ongoing and future research into the therapeutic potential of EZH2 inhibition. As our understanding of the epigenetic basis of disease continues to grow, the legacy of foundational molecules like this compound will undoubtedly continue to inspire the development of novel and effective therapies.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Discovery of IHMT-EZH2-115 as a Potent and Selective Enhancer of Zeste Homolog 2 (EZH2) Inhibitor for the Treatment of B-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. spandidos-publications.com [spandidos-publications.com]
The EZH2 Inhibitor GSK343: A Technical Guide to its In Vitro Effects on H3K27me3 Levels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of GSK343, a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), on the levels of histone H3 lysine 27 trimethylation (H3K27me3). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), and its inhibition by this compound leads to a reduction in H3K27me3, a key epigenetic mark associated with transcriptional repression. This guide consolidates quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action
This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2] By competing with the universal methyl donor SAM, this compound effectively blocks the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels.[1][2] This compound exhibits high selectivity for EZH2 over other histone methyltransferases, including a 60-fold selectivity over the homologous EZH1.[1][3]
Quantitative Analysis of this compound's Effect on H3K27me3
The inhibitory effect of this compound on H3K27me3 levels has been quantified across a diverse range of cancer cell lines. The following tables summarize the key findings from multiple in vitro studies.
Table 1: Biochemical and Cellular IC50 Values of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| EZH2 | Cell-free biochemical assay | 4 nM | - | [4][5] |
| EZH1 | Cell-free biochemical assay | 240 nM | - | [2][5] |
| H3K27me3 | Cellular immunofluorescence assay | 174 nM | HCC1806 (Breast Cancer) | [2][5][6] |
| Cell Growth | Proliferation assay (6 days) | 2.9 µM | LNCaP (Prostate Cancer) | [4] |
| Cell Growth | Proliferation assay | 13 µM | HeLa (Cervical Cancer) | [4] |
| Cell Growth | Proliferation assay | 15 µM | SiHa (Cervical Cancer) | [4] |
| Cell Viability | MTT assay (24h) | 4.06 µM | U87 (Glioblastoma) | [7] |
| Cell Viability | MTT assay (48h) | 4.68 µM | U87 (Glioblastoma) | [7] |
| Cell Viability | MTT assay (48h) | 12.71 µmol/l | AsPC-1 (Pancreatic Cancer) | [8] |
| Cell Viability | MTT assay (48h) | 12.04 µmol/l | PANC-1 (Pancreatic Cancer) | [8] |
Table 2: Observed In Vitro Effects of this compound on H3K27me3 and EZH2 Levels
| Cell Line(s) | This compound Concentration | Treatment Duration | Observed Effect on H3K27me3 | Observed Effect on EZH2 | Reference |
| T24R, 5637R (Cisplatin-resistant Bladder Cancer) | 20 µM | 48 hours | Significant reduction | Significant reduction | [1] |
| Karpas-422 (Lymphoma) | 1, 2.5, 5, 10 µM | 72 hours | Dose-dependent reduction | Not specified | [4] |
| Saos2 (Osteosarcoma) | 10, 20 µM | Not specified | Not specified | Dose-dependent reduction | [9] |
| U87, LN229 (Glioblastoma) | 5 µM | 8 hours - 3 days | Downregulation observed as early as 8 hours, lasting for 3 days | Reduction in protein levels | [3][10][11] |
| pGBM-1 (Primary Glioblastoma) | 5 µM | 5 days | Reduction in protein levels | Reduction in protein levels | [3][11] |
| Neuroblastoma cell lines and PDXs | >15 µM | 24 hours | Dose-dependent decrease | Dose-dependent decrease | [12] |
| CAL27 (Oral Squamous Cell Carcinoma) | 1, 10, 25 µM | 24 hours | Significant reduction | Significant reduction | [13][14] |
| C2C12 (Myotubes) | 1, 5 µM | 48 hours | Dose-dependent decrease | Not specified | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its impact on H3K27me3 levels.
Caption: Mechanism of this compound action on H3K27 methylation.
Caption: Workflow for assessing H3K27me3 levels after this compound treatment.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: A variety of cell lines have been used, including but not limited to, bladder cancer (T24R, 5637R), breast cancer (HCC1806), prostate cancer (LNCaP), and glioblastoma (U87, LN229) cell lines.[1][2][4][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][8]
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock is then diluted in culture medium to the desired final concentration immediately before use. A vehicle control (e.g., 0.1% DMSO) should be used in all experiments.[1][11]
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or the vehicle control. Treatment durations typically range from 24 to 72 hours, though effects on H3K27me3 can be observed as early as 8 hours.[1][3][4][11]
Western Blotting for H3K27me3 Detection
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.[16] The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[16]
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[16] It is then incubated with a primary antibody specific for H3K27me3. A primary antibody for total histone H3 is used as a loading control to normalize the H3K27me3 signal.[17] Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of H3K27me3 are normalized to the total H3 levels.[15]
Chromatin Immunoprecipitation (ChIP)
While less frequently detailed in the context of this compound-specific studies in the provided search results, ChIP is a powerful technique to assess the locus-specific changes in H3K27me3. A general protocol would involve:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for H3K27me3 to immunoprecipitate the chromatin fragments associated with this mark.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess H3K27me3 enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.[18][19]
Conclusion
This compound is a well-characterized and selective inhibitor of EZH2 that robustly reduces H3K27me3 levels in a dose- and time-dependent manner across a multitude of cancer cell lines in vitro. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's epigenetic effects and its potential as a therapeutic agent. The provided quantitative data serves as a valuable resource for researchers designing and interpreting experiments with this compound.
References
- 1. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on GSK343 in glioblastoma
An In-depth Technical Guide to Foundational Research on GSK343 in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of just 15 months.[1][2] The current standard of care, which includes surgery followed by radiation and chemotherapy with temozolomide, is often met with resistance, leading to tumor recurrence.[1][3] This underscores the urgent need for novel therapeutic strategies targeting the core molecular drivers of GBM. One such driver is the epigenetic dysregulation orchestrated by the Enhancer of Zeste Homolog 2 (EZH2).[2][4]
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark that leads to the silencing of tumor suppressor genes.[2][5] Overexpression of EZH2 is frequently observed in GBM and is associated with poor patient outcomes.[6][7] Consequently, EZH2 has emerged as a promising therapeutic target.[2] this compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[4][8] This guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, anti-tumor efficacy, and the experimental basis for its potential as a therapeutic agent against glioblastoma.
Core Mechanism of Action: EZH2 Inhibition
This compound functions by competitively inhibiting the methyltransferase activity of EZH2.[4][8] This leads to a global reduction in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes.[6][7][9] Studies in U87 and LN229 glioma cells show that treatment with 5 μM this compound leads to a time-dependent decrease in H3K27 methylation, with reduced levels observed as early as 8 hours and lasting for up to 3 days.[9] This primary mechanism triggers a cascade of downstream anti-tumor effects.
Caption: Core mechanism of this compound action in glioblastoma cells.
Quantitative Efficacy Data
The anti-proliferative effects of this compound have been quantified across multiple glioblastoma cell lines, demonstrating dose- and time-dependent inhibition of cell growth.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 Value (µM) | Time Point | Citation |
| U87 | 4.06 | 24 h | [10] |
| U87 | 4.68 | 48 h | [10] |
| U87, LN229 | ~5.0 | 48-72 h | [6] |
| E2 (GSC) | 4.2 | 5 days | [11] |
| G7 (GSC) | 9.7 | 5 days | [11] |
Table 2: Effects of this compound on Glioblastoma Cell Viability
| Cell Line(s) | This compound Conc. (µM) | Time Point | % Viability Reduction (vs. Control) | Citation |
| U87, U138, A172 | 1, 10, 25 | 24 h & 48 h | Significant, dose-dependent reduction | [4] |
| U87, U138, A172 | 50 | 24 h | >40% | [4] |
| U87, U138, A172 | 50 | 48 h | >20% | [4] |
| Primary GBM Cells | 1, 10, 25 | 24 h | Significant reduction | [10] |
Key Anti-Tumorigenic Effects in Glioblastoma
Induction of Apoptosis
This compound promotes programmed cell death in glioblastoma cells.[4] In the U87 cell line, treatment with this compound at concentrations of 1, 10, and 25 μM for 24 hours resulted in a significant increase in the expression of pro-apoptotic proteins Bax and p53.[4][12] Conversely, the anti-apoptotic protein Bcl2 was significantly reduced at 10 and 25 μM concentrations.[4] This shift in the balance of apoptotic regulators contributes directly to the reduction in cancer cell viability.
Caption: this compound-mediated modulation of the apoptotic pathway.
Reversal of Epithelial-Mesenchymal Transition (EMT)
EZH2 is known to promote EMT, a process that enhances cancer cell invasion and migration.[4] this compound treatment has been shown to reverse key markers of this transition. In U87 cells, this compound (1, 10, and 25 μM) increased the expression of the epithelial marker E-cadherin while reducing the mesenchymal markers N-cadherin, Vimentin, Snail, and Slug.[4][6] Furthermore, this compound treatment significantly decreased the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for degrading the extracellular matrix and facilitating invasion.[4][6]
Table 3: Modulation of Key Proteins by this compound in Glioblastoma (In Vitro)
| Protein | Function | Effect of this compound | Cell Line(s) | Citation |
| H3K27me3 | Gene Silencing | ↓ | U87, LN229, pGBM-1 | [6][9] |
| Bax | Pro-Apoptotic | ↑ | U87 | [4] |
| p53 | Tumor Suppressor | ↑ | U87 | [4] |
| Bcl2 | Anti-Apoptotic | ↓ | U87 | [4] |
| E-cadherin | Epithelial Marker | ↑ | U87 | [4] |
| N-cadherin | Mesenchymal Marker | ↓ | U87, LN229 | [4][6] |
| Vimentin | Mesenchymal Marker | ↓ | U87, LN229 | [6] |
| MMP2 / MMP9 | Invasion | ↓ | U87, LN229 | [4][6] |
| Nestin, Sox-2, Oct-4 | Stemness Markers | ↓ | GSCs | [6][7] |
Suppression of Cancer Stem-Like Phenotypes
Glioblastoma stem cells (GSCs) are believed to be responsible for tumor initiation, therapeutic resistance, and recurrence.[7] this compound has demonstrated the ability to suppress the stem-like characteristics of these cells. Treatment with 5 μM this compound for 5 days reduced both the size and number of tumor spheres formed by GSCs derived from U87, LN229, and patient samples.[6] This was accompanied by a reduction in key GSC markers, including Nestin, Sox-2, and Oct-4.[6][7]
Modulation of the NF-κB Inflammatory Pathway
Recent research has uncovered a novel role for this compound in modulating the NF-κB signaling pathway, a major regulator of inflammation and immune response in glioblastoma.[4][13] this compound treatment was shown to modulate the activation of both canonical and non-canonical NF-κB pathways in vitro and in vivo, suggesting it can impact the tumor's inflammatory microenvironment.[4] Additionally, this compound increased the expression of immune-attracting chemokines CXCL9, CXCL10, and CXCL11, potentially enhancing anti-tumor immune responses.[4]
In Vivo Efficacy
The anti-tumor effects of this compound have been validated in animal models. In nude mice with intracranially xenotransplanted U87 glioma cells, intraperitoneal injections of this compound (10 mg/kg) significantly slowed tumor growth compared to a vehicle control.[6][14][15] This in vivo efficacy was associated with the same molecular changes observed in vitro, including increased E-cadherin and decreased N-cadherin expression in tumor tissues.[4][10]
Table 4: In Vivo Effects of this compound in Glioblastoma Xenograft Models
| Animal Model | This compound Dose | Administration | Outcome | Citation |
| U87 Xenograft | 10 mg/kg | Intraperitoneal | Significantly slower tumor growth | [6][14][15] |
| U87 Xenograft | 5 mg/kg & 10 mg/kg | Not specified | Increased E-cadherin, Reduced N-cadherin, MMP2, MMP9 | [4][10] |
Experimental Methodologies
The relies on a set of standard and specialized experimental protocols.
Caption: General experimental workflow for evaluating this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma cell lines (e.g., U87, LN229, A172) and patient-derived primary cells are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[4]
-
This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations (e.g., 1 µM to 50 µM). A vehicle control group is treated with an equivalent concentration of DMSO (e.g., 0.1%).[4][6]
-
Treatment: Cells are seeded and allowed to adhere before being treated with this compound or vehicle for specified time periods (e.g., 24, 48, 72 hours).[4][6]
Cell Viability and Proliferation Assays
-
MTT Assay: Cells are treated in 96-well plates. After treatment, MTT reagent is added and incubated to allow for formazan crystal formation by viable cells. Crystals are then dissolved, and absorbance is measured to quantify cell viability.[4]
-
Colony Formation Assay: A low density of cells is seeded and treated with this compound. After several days, cells are fixed and stained (e.g., with crystal violet), and the number of colonies containing >50 cells is counted to assess long-term proliferative capacity.[6]
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Electrophoresis & Transfer: Protein concentration is quantified, and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., EZH2, H3K27me3, Bax, Bcl2, N-cadherin) and a loading control (e.g., GAPDH). This is followed by incubation with a secondary antibody and detection via chemiluminescence.[6][9]
Migration and Invasion Assays
-
Wound Healing Assay: A scratch is made in a confluent cell monolayer. The rate at which cells migrate to close the "wound" is monitored and measured over time in the presence of this compound or vehicle.[5][6]
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. After incubation, non-invading cells are removed, and cells that have invaded through the Matrigel to the bottom of the membrane are stained and counted.[5][6]
Conclusion and Future Directions
Foundational research strongly supports the therapeutic potential of this compound in glioblastoma. By selectively inhibiting EZH2, this compound effectively reduces glioblastoma cell proliferation, induces apoptosis, reverses the invasive mesenchymal phenotype, and suppresses cancer stem-like cells.[6][7] Its ability to modulate the NF-κB pathway and immune chemokine expression adds another dimension to its anti-cancer activity.[4]
However, challenges remain. The potential for off-target effects and the development of resistance are critical considerations.[2] Future research should focus on:
-
Combination Therapies: Investigating this compound in combination with standard-of-care treatments like temozolomide or radiation, as well as with other targeted agents or immunotherapies, to enhance efficacy and overcome resistance.[1][8][16]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to EZH2 inhibition.
-
Overcoming Resistance: Elucidating the mechanisms by which glioblastoma cells might develop resistance to this compound and devising strategies to counteract it.[2]
References
- 1. Combinatorial Inhibition of Epigenetic Regulators to Treat Glioblastoma [scholarworks.indianapolis.iu.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scienceopen.com [scienceopen.com]
- 16. Research Spotlight: Combination Therapy Shows Promise for Overcoming Treatment Resistance in Glioblastoma | Mass General Brigham [massgeneralbrigham.org]
The Role of GSK343 in Developmental Biology: A Technical Guide
An In-depth Examination of the EZH2 Inhibitor GSK343 in Modulating Developmental Processes and Gene Expression
Abstract
This compound is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By competitively inhibiting the S-adenosylmethionine (SAM) binding site of EZH2, this compound effectively reduces the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. While extensively studied in the context of oncology, the role of this compound in developmental biology is an emerging field of significant interest. This technical guide provides a comprehensive overview of this compound's mechanism of action and its demonstrated effects on various developmental processes, including embryogenesis, cell differentiation, and organogenesis. Detailed experimental protocols and quantitative data are presented to aid researchers in designing and interpreting studies utilizing this powerful epigenetic modulator.
Introduction: this compound and Epigenetic Regulation in Development
Development is a precisely orchestrated process involving complex gene regulatory networks. Epigenetic modifications, such as histone methylation, play a critical role in establishing and maintaining cell-type-specific gene expression patterns that drive differentiation and morphogenesis. The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic writer that catalyzes the trimethylation of H3K27, leading to gene silencing. The catalytic subunit of PRC2, EZH2, is essential for this process.
This compound has emerged as a valuable tool to probe the function of EZH2-mediated gene repression in a variety of biological contexts. Its high selectivity for EZH2 over other histone methyltransferases makes it a precise instrument for dissecting the role of H3K27me3 in developmental pathways.[1][2] Inhibition of EZH2 by this compound leads to the derepression of target genes, thereby influencing cell fate decisions and developmental trajectories.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor-binding pocket of EZH2.[1] By occupying this site, this compound prevents SAM from donating its methyl group, thereby blocking the methyltransferase activity of the PRC2 complex. This leads to a global reduction in H3K27me3 levels, a hallmark of EZH2 inhibition.[2][3] The subsequent "opening" of chromatin at previously silenced loci allows for the transcription of target genes, many of which are crucial for differentiation and development.
Role of this compound in Developmental Processes
The essential role of EZH2 in early development is highlighted by the embryonic lethality observed in Ezh2-deficient mice, which fail to complete gastrulation.[1][4][5] The use of this compound allows for a more nuanced, temporally controlled investigation of EZH2 function during specific developmental windows.
Embryonic Stem Cell Differentiation
This compound treatment of embryonic stem cells (ESCs) can modulate their differentiation potential. By removing the repressive H3K27me3 marks on lineage-specific genes, this compound can prime ESCs for differentiation. For example, inhibition of GSK3 has been shown to be critical in directing human induced pluripotent stem cells (hiPSCs) towards mesodermal and cardiac lineages during embryoid body formation.[6]
Neurodevelopment
EZH2 plays a crucial role in regulating the transition from neural stem cell proliferation to differentiation. While direct studies with this compound in neurodevelopmental models are emerging, the broader role of GSK3 and Wnt signaling in neural crest migration is well-established, suggesting a potential intersection with EZH2-mediated regulation.
Myogenesis
The differentiation of myoblasts into mature muscle fibers is a tightly regulated process involving a cascade of myogenic regulatory factors. Studies have shown that treatment of myoblast cell lines with this compound can impact their differentiation capacity.
| Developmental Process | Model System | This compound Concentration | Observed Effect | Reference |
| Myoblast Differentiation | Human primary myoblasts | 20 nM, 200 nM | Altered Pax7+ cell number and fusion index. | [7] |
| Myotube Maturation | C2C12 myotubes | 1 µM, 5 µM | Decreased H3K27me3 abundance. | [8] |
Osteogenesis
EZH2 acts as a suppressor of osteoblast differentiation. Inhibition of EZH2 has been shown to promote bone formation.[9][10][11] this compound treatment of pre-osteoblastic cells can enhance their commitment to the osteogenic lineage.
| Developmental Process | Model System | This compound Concentration | Observed Effect | Reference |
| Osteosarcoma Cell Death | Saos2 and U2OS cells | 5, 10, 20 µM | Induction of apoptosis and autophagic cell death. | [3][12][13][14][15][16][17][18] |
Hematopoiesis
The differentiation of hematopoietic stem cells (HSCs) into various blood lineages is another area where EZH2 plays a critical regulatory role. Inhibition of GSK3β has been shown to affect HSC expansion and differentiation.[5][19][20]
Intersection with Key Developmental Signaling Pathways
The effects of this compound on development are often mediated through its cross-talk with major signaling pathways that govern cell fate decisions.
Wnt Signaling
The Wnt signaling pathway is fundamental to numerous developmental processes, including axis formation and organogenesis. GSK3β is a key negative regulator of the canonical Wnt pathway. While this compound targets EZH2 and not GSK3 directly, the epigenetic regulation of Wnt pathway components by PRC2 represents a crucial point of interaction. For instance, EZH2 can repress the expression of Wnt antagonists, thereby modulating Wnt signaling activity.
Other Signaling Pathways
EZH2 and PRC2 have been shown to interact with other crucial developmental pathways, including:
-
Notch Signaling: EZH2 can regulate the expression of Notch signaling components, thereby influencing processes like lateral inhibition and cell fate specification.
-
Fibroblast Growth Factor (FGF) Signaling: The interplay between FGF signaling and epigenetic regulation is critical for processes like limb development.[7][21][22][23]
-
Bone Morphogenetic Protein (BMP) Signaling: BMPs are key morphogens in dorsoventral patterning, and their signaling can be modulated by the epigenetic state of target cells.[24][25][26][27][28]
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound in developmental biology.
Western Blot for H3K27me3
This protocol is for the detection of changes in global H3K27me3 levels following this compound treatment.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.[8][13][16][21][25][29][30][31]
References
- 1. EZH2 is essential for development of mouse preimplantation embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Polycomb-Group Gene Ezh2 Is Required for Early Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and development of novel small-molecules inhibiting GSK3 and activating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic evidence that FGFs play an instructive role in limb proximal-distal patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. oncotarget.com [oncotarget.com]
- 10. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The emerging H3K9me3 chromatin landscape during zebrafish embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genetex.com [genetex.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. Genome-wide epigenetic cross-talk between DNA methylation and H3K27me3 in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 15. H3K27me3-mediated silencing of structural genes is required for zebrafish heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
- 17. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. GEO Accession viewer [ncbi.nlm.nih.gov]
- 20. Pharmacological inhibition of EZH2 disrupts the female germline epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. FGF signaling regulates mesenchymal differentiation and skeletal patterning along the limb bud proximodistal axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Limb Development - FGF Signalling in Vertebrate Development - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | Fibroblast Growth Factor 10 and Vertebrate Limb Development [frontiersin.org]
- 24. BMP Signaling: Lighting up the Way for Embryonic Dorsoventral Patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The BMP signaling gradient patterns dorsoventral tissues in a temporally progressive manner along the anteroposterior axis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning | PLOS Biology [journals.plos.org]
- 27. NIH VideoCast - BMP Morphogen Gradient Formation, Interpretation, and Signaling Mechanism [videocast.nih.gov]
- 28. Twisted gastrulation promotes BMP signaling in zebrafish dorsal-ventral axial patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ptglab.com [ptglab.com]
- 30. assaygenie.com [assaygenie.com]
- 31. researchgate.net [researchgate.net]
GSK343: A Technical Guide to its Therapeutic Potential in Non-Cancerous Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. While the role of EZH2 in cancer is well-established, emerging evidence highlights its involvement in the pathogenesis of various non-cancerous diseases. GSK343 is a potent, highly selective, and S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] This technical guide provides a comprehensive overview of the current research on this compound's application in non-cancer disease models, focusing on its mechanism of action, experimental validation, and therapeutic potential in fibrosis, neurodegenerative disorders, and inflammatory conditions.
Core Mechanism of Action: EZH2 Inhibition
This compound functions by competing with the cofactor SAM for binding to EZH2, thereby inhibiting its catalytic activity.[2] This leads to a global decrease in H3K27me3 levels, which in turn derepresses the transcription of previously silenced genes.[3] Many of these re-expressed genes are tumor suppressors or key regulators of cellular processes like differentiation, apoptosis, and inflammation.[2][3] The aberrant activity of EZH2 is linked to the progression of numerous diseases, making it an attractive therapeutic target.[4][5][6]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibrosis—the tale of H3K27 histone methyltransferases and demethylases [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. spandidos-publications.com [spandidos-publications.com]
GSK343: A Technical Guide to a Selective EZH2 Inhibitor
GSK343 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] As a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor, this compound effectively blocks the methyltransferase activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[4][5][6] This epigenetic modification is a hallmark of gene silencing, and its dysregulation is implicated in the pathogenesis of various cancers.[4][7] This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of this compound for researchers, scientists, and drug development professionals.
Core Properties and Mechanism of Action
This compound is a cell-permeable compound that has demonstrated robust activity in both biochemical and cellular assays.[3][8] Its primary mechanism of action is the competitive inhibition of the SAM binding site on EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[5][6] This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4][9]
Key Features:
-
High Potency: this compound exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in cell-free assays.[1][2]
-
High Selectivity: It displays significant selectivity for EZH2 over its homolog EZH1 and a wide range of other histone methyltransferases.[1][3]
-
Cellular Activity: The compound effectively reduces H3K27me3 levels in various cancer cell lines.[1][3]
-
Biological Effects: Inhibition of EZH2 by this compound has been shown to induce apoptosis, autophagy, and cell cycle arrest, and to suppress cell proliferation, migration, and invasion in numerous cancer models.[1][4][5][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound across different experimental settings.
| Parameter | Value | Assay Type | Reference |
| EZH2 IC50 | 4 nM | Cell-free | [1][2][3] |
| EZH1 IC50 | 240 nM | Cell-free | [1][8] |
| EZH2 Kiapp | 1.2 ± 0.2 nM | - | [2] |
Table 1: Biochemical Potency and Selectivity of this compound.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCC1806 | Breast Cancer | H3K27me3 Inhibition IC50 | 174 nM | [1][8] |
| LNCaP | Prostate Cancer | Growth Inhibition IC50 | 2.9 μM | [1][2] |
| HeLa | Cervical Cancer | Growth Inhibition IC50 | 13 μM | [2] |
| SiHa | Cervical Cancer | Growth Inhibition IC50 | 15 μM | [2] |
| U87 | Glioblastoma | IC50 (24h) | 4.06 μM | [11] |
| U87 | Glioblastoma | IC50 (48h) | 4.68 μM | [11] |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.
Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in cancer progression.
EZH2-Mediated Gene Silencing
The primary signaling pathway affected by this compound is the EZH2-mediated epigenetic silencing of gene expression. By inhibiting EZH2, this compound leads to the reactivation of tumor suppressor genes.
Caption: this compound inhibits EZH2, preventing H3K27me3 and gene silencing.
AKT/mTOR Signaling Pathway
This compound has been demonstrated to induce autophagy in pancreatic cancer cells by downregulating the AKT/mTOR signaling pathway.[5] Inhibition of this pathway leads to the activation of autophagy.
Caption: this compound inhibits the AKT/mTOR pathway, leading to autophagy.
NF-κB Signaling Pathway
In glioblastoma cells, this compound has been shown to reduce the expression of NF-κB and pro-inflammatory cytokines, suggesting an immunomodulatory role.[10]
Caption: this compound modulates the NF-κB signaling pathway in glioblastoma.
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of this compound in research.
Cell Viability and Proliferation Assays
Objective: To assess the effect of this compound on cell growth and viability.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
- 11. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
GSK343's involvement in cell signaling pathways
An In-depth Technical Guide on the Core Involvement of GSK343 in Cell Signaling Pathways
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator.[1][2] EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] This H3K27me3 mark is a hallmark of transcriptional repression, leading to the silencing of target genes involved in critical cellular processes like differentiation, proliferation, and cell-cycle regulation.[1][4] Due to its frequent overexpression and its pro-oncogenic role in a wide array of cancers, EZH2 has emerged as a significant therapeutic target.[2][4][5]
This compound is a potent, cell-permeable, and highly selective small molecule inhibitor of EZH2.[5][6][7] By competitively inhibiting EZH2's methyltransferase activity, this compound provides a powerful tool for researchers to investigate the functional consequences of PRC2 inhibition and its impact on complex cell signaling networks.[1][8] This guide offers a technical overview of this compound's mechanism of action, its role in key signaling pathways, and detailed protocols for its application in research settings.
Core Mechanism of Action: Competitive Inhibition of EZH2
The primary mechanism of this compound is its function as an S-adenosyl-L-methionine (SAM)-competitive inhibitor.[1][9][10][11] EZH2, as the enzymatic core of the PRC2 complex, utilizes SAM as a methyl group donor to trimethylate H3K27.[1][2] this compound directly competes with SAM for binding to the EZH2 catalytic site, thereby preventing the transfer of the methyl group to histone H3.[8][9] This leads to a global reduction in H3K27me3 levels, the reactivation of PRC2-silenced tumor suppressor genes, and subsequent downstream effects on cell behavior.[1][6][11] this compound exhibits high selectivity for EZH2 over other histone methyltransferases, including its homolog EZH1, making it a precise chemical probe for studying PRC2-mediated signaling.[6][9][12]
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. okadaicacid.com [okadaicacid.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 11. oncoscience.us [oncoscience.us]
- 12. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for GSK343 Treatment in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK343 is a highly potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of zeste homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] this compound has been shown to inhibit proliferation, induce apoptosis, and promote autophagy in a variety of cancer cell lines.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with key quantitative data and pathway diagrams to guide your research.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and cellular effects of this compound across various assays and cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Selectivity |
| EZH2 | Cell-free | 4 nM[4][5] | 60-fold vs. EZH1[4] |
| EZH1 | Cell-free | 240 nM[4] | >1000-fold vs. other histone methyltransferases[4] |
| H3K27me3 Inhibition | HCC1806 breast cancer cells | 174 nM[4] | N/A |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Effect |
| LNCaP (Prostate Cancer) | Growth Inhibition | 2.9 µM (IC50)[4][5] | 6 days | Inhibition of cell proliferation[4][5] |
| HeLa (Cervical Cancer) | Growth Inhibition | 13 µM (IC50)[5] | Not Specified | Inhibition of cell proliferation[5] |
| SiHa (Cervical Cancer) | Growth Inhibition | 15 µM (IC50)[5] | Not Specified | Inhibition of cell proliferation[5] |
| U87, LN229 (Glioma) | Cell Viability | 5 - 10 µM[1][6] | 24 - 72 h | Reduced cell proliferation[1][6] |
| U87, LN229 (Glioma) | Sphere Formation | 5 µM | 5 days | Reduced number and diameter of tumor spheres[1] |
| AsPC-1, PANC-1 (Pancreatic Cancer) | Apoptosis Induction | IC50, 20 µM[2] | 48 h | Increased apoptosis[2] |
| Saos2 (Osteosarcoma) | Apoptosis Induction | 10, 20 µM[7] | 48 h | Significantly induced apoptosis[7] |
| T24, 5637 (Bladder Cancer) | Overcoming Cisplatin Resistance | 20 µM | Not Specified | Reduced viability and induced apoptosis in resistant cells[8] |
| WSU-DLCL2, SU-DHL-6, OCI-LY7 (DLBCL) | Development of Resistance | 0.5 µM (initial) | 14+ days | Development of drug-resistant cell lines[9] |
Experimental Protocols
Protocol 1: General this compound Treatment for Cell Culture
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of concentration and incubation time for specific cell lines and desired outcomes is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell line of interest
-
Standard cell culture equipment (e.g., incubator, biosafety cabinet, flasks/plates)
Procedure:
-
Reconstitution of this compound:
-
This compound is typically supplied as a lyophilized powder.[10]
-
To prepare a stock solution (e.g., 5 mM), reconstitute the powder in an appropriate volume of DMSO.[10] For example, to make a 5 mM stock from 1 mg of this compound (MW: 541.69 g/mol ), dissolve it in 369.21 µL of DMSO.[10]
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[10]
-
-
Cell Seeding:
-
Seed cells at a density appropriate for the specific assay and duration of the experiment. Ensure cells are in the logarithmic growth phase.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept consistent across all treatments, including the vehicle control (typically ≤ 0.1%).[1]
-
-
Treatment of Cells:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).[1][4] The optimal incubation time will vary depending on the cell line and the endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CCK-8)
-
Western Blotting: To analyze changes in protein expression (e.g., EZH2, H3K27me3, cleaved PARP, LC3-II).[7][9]
-
Flow Cytometry: For cell cycle analysis or apoptosis detection (e.g., Annexin V staining).[1][2]
-
Quantitative PCR (qPCR): To measure changes in the expression of EZH2 target genes.[1]
-
-
Protocol 2: Western Blot Analysis of H3K27me3 Levels
This protocol describes how to assess the inhibitory effect of this compound on EZH2 activity by measuring the levels of its product, H3K27me3.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Visualizations
Caption: Mechanism of this compound action on the EZH2 signaling pathway.
Caption: General experimental workflow for this compound treatment in cell culture.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for GSK343 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK343 is a potent and highly selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is frequently overexpressed in a variety of cancers, where it plays a critical role in tumorigenesis through the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the silencing of tumor suppressor genes.[3][4] this compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for EZH2's catalytic activity.[2][5] Its high selectivity for EZH2 over other histone methyltransferases, including the homologous EZH1, makes it a valuable tool for investigating the therapeutic potential of EZH2 inhibition in oncology research.[1][6] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in cancer cell line-based assays.
Data Presentation
The optimal concentration of this compound is highly dependent on the cancer cell line and the specific biological endpoint being measured. Below are tables summarizing the reported IC50 values and effective concentrations for various applications.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 Value | Reference |
| Breast Cancer | HCC1806 | H3K27me3 Inhibition | 174 nM | [1][6] |
| Prostate Cancer | LNCaP | Proliferation (6 days) | 2.9 µM | [1][7] |
| Glioblastoma | U87 | Cytotoxicity (24h) | 4.06 µM | [8] |
| Glioblastoma | U87 | Cytotoxicity (48h) | 4.68 µM | [8] |
| Glioblastoma | U87, LN229 | Proliferation | ~5 µM | [2][4] |
| Pancreatic Cancer | AsPC-1 | Cell Viability (48h) | 12.71 µM | [9][10] |
| Pancreatic Cancer | PANC-1 | Cell Viability (48h) | 12.04 µM | [9][10] |
| Cervical Cancer | HeLa | Proliferation | 13 µM | [7] |
| Cervical Cancer | SiHa | Proliferation | 15 µM | [7] |
| Oral Squamous Cell Carcinoma | CAL27 | Cytotoxicity (24h) | 1.13 µM | [11] |
| Oral Squamous Cell Carcinoma | HSC-2 | Cytotoxicity (24h) | 1.09 µM | [11] |
| Oral Squamous Cell Carcinoma | HSC-3 | Cytotoxicity (24h) | 1.19 µM | [11] |
Table 2: Effective Concentrations of this compound for Various Biological Effects
| Cancer Type | Cell Line | Effect | Concentration(s) | Treatment Duration | Reference |
| Glioblastoma | U87 | Increased Apoptosis | 1, 10, 25 µM | 24 hours | [8] |
| Glioblastoma | U87 | EMT Modulation | 1, 10, 25 µM | 24 hours | [8][12] |
| Pancreatic Cancer | AsPC-1, PANC-1 | G1 Cell Cycle Arrest | IC50, 20 µM | Not Specified | [9] |
| Pancreatic Cancer | AsPC-1, PANC-1 | Induction of Autophagy | IC50 | 48 hours | [9][10] |
| Osteosarcoma | Saos2 | Induction of Apoptosis | 10, 20 µM | Not Specified | [3] |
| Bladder Cancer | T24R, 5637R | Reduced Viability | 20 µM | 48 hours | [13] |
| Glioma | U87, LN229 | G0/G1 Arrest | 5 µM | 48 hours | [4] |
| Glioma | U87, LN229 | Reduced Migration/Invasion | 5 µM | 24 hours | [4] |
| Oral Squamous Cell Carcinoma | CAL27, HSC-2, HSC-3 | Reduced Viability | 1, 10, 25 µM | 24-48 hours | [11] |
Signaling Pathways and Experimental Workflows
This compound's primary mechanism of action is the inhibition of EZH2, which leads to a reduction in H3K27me3 levels and subsequent de-repression of tumor suppressor genes. This can trigger various downstream effects, including cell cycle arrest, apoptosis, and modulation of key signaling pathways.
Caption: this compound inhibits EZH2, leading to reduced H3K27me3 and tumor suppressor gene expression.
This compound has also been shown to modulate other critical signaling pathways in cancer cells, such as the AKT/mTOR and NF-κB pathways.
Caption: this compound can modulate the AKT/mTOR and NF-κB signaling pathways in cancer cells.
A general experimental workflow for evaluating the efficacy of this compound is outlined below.
Caption: A typical workflow for assessing the in vitro effects of this compound on cancer cells.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT/CCK-8)
This protocol is adapted from methodologies used for pancreatic and glioma cancer cell lines.[4][9][10]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS) or CCK-8 kit
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-3,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0 to 25 µM.[9][10] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a plate reader.
-
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis for H3K27me3 and Other Proteins
This protocol is based on studies in glioma and osteosarcoma cells.[3][4]
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-β-actin, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 8 to 72 hours for H3K27me3 analysis).[4]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay by Flow Cytometry
This protocol is based on the methodology described for pancreatic cancer cells.[9]
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described previously.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
-
Troubleshooting and Optimization
-
Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium.[6]
-
Cell Line Variability: The sensitivity to this compound can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[6]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, including partial inhibition of EZH1.[6] To ensure specificity, it is recommended to use the lowest effective concentration determined from your dose-response experiments and to confirm on-target activity by assessing H3K27me3 levels.[6]
-
Treatment Duration: The time required to observe a biological effect can vary. For histone mark changes, a treatment of 48-72 hours is often sufficient. For effects on cell proliferation or apoptosis, the optimal duration may depend on the cell doubling time.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of GSK343 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: GSK343 is a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2, with an IC50 of 4 nM in cell-free assays.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 on lysine 27 (H3K27me3). Aberrant EZH2 activity is implicated in the progression of various cancers, making it a key target for therapeutic development. This compound exhibits high selectivity for EZH2 over its homolog EZH1 (60-fold) and over a thousand-fold selectivity against other histone methyltransferases.[1][2] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro studies.
I. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Weight | 541.69 g/mol [1][3] |
| Molecular Formula | C₃₁H₃₉N₇O₂[2][4] |
| CAS Number | 1346704-33-3[2] |
| Appearance | Crystalline solid, white to beige powder[3][5] |
| Solubility in DMSO | Soluble up to 15-20 mM (approx. 10.83 mg/mL)[2]. Some sources suggest gentle warming may be required.[6] |
| Storage (Solid Form) | Stable for ≥ 4 years at -20°C[5][7]. |
| Storage (Stock Solution) | 1 year at -80°C in solvent; 1 month at -20°C in solvent. Aliquoting is crucial to avoid freeze-thaw cycles.[1][2] |
| Typical Working Conc. | 5 nM - 10 µM for cell-based assays.[2][8] |
II. Mechanism of Action: EZH2 Inhibition
This compound acts as a competitive inhibitor of the SAM cofactor, preventing the transfer of a methyl group to Histone H3 at lysine 27. This leads to a global decrease in H3K27me3 levels, thereby reactivating the expression of PRC2-repressed genes.
III. Experimental Protocols
A. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Microcentrifuge tubes (amber or covered with foil)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
B. Protocol for Preparing a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Pre-analysis: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Calculation of DMSO Volume: Use the following formula to calculate the required volume of DMSO:
Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] x [1 / Concentration (mM)] x 1,000,000
For 1 mg of this compound (MW: 541.69 g/mol ) to make a 10 mM stock: Volume (µL) = [1 mg / 541.69 g/mol ] x [1 / 10 mM] x 1,000,000 = 184.6 µL
-
Dissolution: Add 184.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid dissolution if necessary.[6] Ensure the solution is clear before proceeding.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in amber or foil-wrapped microcentrifuge tubes. Store aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2]
C. Protocol for Preparing Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the 10 mM stock solution in the appropriate cell culture medium or assay buffer.
-
Example Dilution (for a 10 µM working solution):
-
Perform a 1:1000 dilution of the 10 mM stock solution.
-
For instance, add 1 µL of the 10 mM this compound stock to 999 µL of cell culture medium to obtain a final concentration of 10 µM.
-
The final concentration of DMSO in the working solution should be monitored. For most cell lines, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
IV. Workflow for Stock Solution Preparation
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
V. Safety and Handling Precautions
-
This compound is intended for research use only. Its toxicological properties have not been fully investigated.
-
Always handle the compound and its solutions wearing appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Avoid direct contact.
-
All handling of the powder and stock solution should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. glpbio.com [glpbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GSK343 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2, in mouse models. The following protocols and data have been compiled from various preclinical studies and are intended to serve as a guide for researchers designing in vivo experiments with this compound.
Overview of this compound In Vivo Applications
This compound has been investigated in a variety of in vivo mouse models for its therapeutic potential in oncology and other diseases. Its primary mechanism of action is the inhibition of EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which leads to the modulation of gene expression through the reduction of histone H3 lysine 27 trimethylation (H3K27me3). In vivo studies have demonstrated its efficacy in inhibiting tumor growth, reducing inflammation, and providing neuroprotection.
Quantitative Data Summary
The following tables summarize the dosages and administration protocols for this compound in various in vivo mouse models based on published literature.
Table 1: this compound In Vivo Dosage and Administration in Oncology Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings |
| Nude Mice (intracranial xenograft) | Glioma (U87 cells) | 10 mg/kg | Intraperitoneal (IP) | 200 μL PBS with 10 μL DMSO | Every other day for 28 days | Significantly slower tumor growth from day 21 onwards.[1][2] |
| Athymic Nude Mice (subcutaneous xenograft) | Neuroblastoma (SK-N-BE(2) cells) | 10 mg/kg/day | Intraperitoneal (IP) | 100 μL sterile PBS | Daily for 21 days | Significant decrease in tumor growth compared to vehicle. |
| BALB/c Nude Mice (subcutaneous xenograft) | Glioblastoma (U87 cells) | 5 mg/kg and 10 mg/kg | Intraperitoneal (IP) | Not specified | Daily for 21 days | Dose-dependent reduction in tumor weight and volume.[3] |
| Orthotopic Mouse Model | Oral Squamous Cell Carcinoma | 5 mg/kg and 10 mg/kg | Not specified | Not specified | Not specified | Restored tongue tissue architecture and reduced tumor progression.[4] |
Table 2: this compound In Vivo Dosage and Administration in Other Disease Models
| Mouse Model | Disease Model | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings |
| Mice | Sepsis-induced intestinal injury (CLP model) | Not specified | Intravenous (IV) | Not specified | Single injection 6 hours post-CLP | Rescued intestinal pathological injury and reduced inflammation.[5] |
| Mice | Parkinson's Disease (MPTP-induced) | 1 mg/kg, 5 mg/kg, and 10 mg/kg | Intraperitoneal (IP) | Not specified | Daily for 7 consecutive days | Dose-dependent improvement in behavioral deficits and reduction in neuroinflammation.[6][7] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other appropriate sterile vehicle
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles for injection
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Working Solution Preparation: On the day of injection, dilute the this compound stock solution with a sterile vehicle (e.g., PBS) to the final desired concentration. For instance, to prepare a 10 mg/kg dose for a 20g mouse in a 200 μL injection volume, you would need 0.2 mg of this compound. This can be prepared by taking 20 μL of a 10 mg/mL stock and adding it to 180 μL of sterile PBS.[1][2]
-
Vehicle Control: Prepare a vehicle control solution with the same concentration of DMSO as the this compound working solution. For example, if the final this compound solution contains 10% DMSO, the vehicle control should also be 10% DMSO in PBS.[1][2]
Intraperitoneal (IP) Injection Protocol in Mice
Procedure:
-
Gently restrain the mouse, exposing the abdominal area.
-
Wipe the injection site with an alcohol swab.
-
Using a sterile syringe with an appropriate gauge needle (e.g., 27-30G), insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the prepared this compound or vehicle solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound In Vivo
This compound, through its inhibition of EZH2, impacts several key signaling pathways implicated in cancer and other diseases.
Caption: this compound inhibits EZH2, leading to altered gene expression and modulation of key signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse tumor model.
Important Considerations
-
Pharmacokinetics: While effective in preclinical models, this compound has been noted to have pharmacokinetic properties that may limit its clinical translation. Researchers should consider this when interpreting results and planning studies.
-
Toxicity: At the reported therapeutic doses, significant toxicity has not been a major concern in the cited studies. However, it is crucial to monitor mice for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Solubility: this compound is poorly soluble in aqueous solutions. The use of DMSO as a co-solvent is common, but care should be taken to use the lowest effective concentration to avoid vehicle-related toxicity.
-
Model Selection: The choice of mouse model, cancer cell line, or disease induction method will significantly impact the experimental outcome. The protocols provided here should be adapted to the specific research question.
These application notes are intended to be a starting point for researchers working with this compound in vivo. It is highly recommended to consult the primary literature for more detailed information specific to the model system being used.
References
- 1. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
- 6. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
Application Notes and Protocols for Utilizing GSK343 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. This document outlines the mechanism of action of this compound, presents its effects on histone methylation, and provides a detailed protocol for its application in ChIP-seq to enable researchers to effectively investigate the epigenetic landscape modulated by EZH2.
Mechanism of Action
This compound is a highly potent and S-adenosyl-L-methionine (SAM)-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By competitively binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a global decrease in H3K27me3 levels.[1] This inhibition of EZH2 activity can reactivate the expression of silenced tumor suppressor genes, making this compound a valuable tool for cancer research.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and its effects on cell lines, as reported in various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| EZH2 | 4 nM | >1000-fold vs. other HMTs (except EZH1: 60-fold) | [3][4] |
| H3K27 methylation (HCC1806 cells) | <200 nM | - | [3] |
Table 2: Effect of this compound on Cell Proliferation and Viability
| Cell Line | Assay | IC50 / Effective Concentration | Treatment Duration | Reference |
| LNCaP (Prostate Cancer) | Growth Assay | 2.9 µM | 6 days | [4][5] |
| HeLa (Cervical Cancer) | Growth Assay | 13 µM | Not Specified | [5] |
| SiHa (Cervical Cancer) | Growth Assay | 15 µM | Not Specified | [5] |
| U87, LN229 (Glioma) | Sphere Formation | 5 µM | 5 days | [1][6] |
| T24R, 5637R (Bladder Cancer) | Viability Assay | 20 µM | Not Specified | [7] |
Table 3: Cellular Effects of this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| U87, LN229 (Glioma) | 5 µM | 8 hours - 3 days | Downregulation of H3K27 methylation | [6] |
| T24R, 5637R (Bladder Cancer) | 20 µM | Not Specified | Marked reduction in EZH2 and H3K27me3 expression | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for a typical ChIP-seq experiment utilizing this inhibitor.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trepo.tuni.fi [trepo.tuni.fi]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK343 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing cell viability following treatment with GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. The provided methodologies for MTT and CCK-8 assays are standard procedures for evaluating cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Introduction
This compound is a competitive inhibitor of S-adenosyl-L-methionine (SAM) for the EZH2 enzyme, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[2][3] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[1][4][5] this compound has been shown to inhibit the proliferation of various cancer cell lines and can induce apoptosis and autophagy.[1][2][4]
The following protocols for MTT and CCK-8 assays are widely used colorimetric methods to determine the number of viable cells in culture. These assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[8][9]
Signaling Pathway of this compound Action
This compound primarily acts by inhibiting the methyltransferase activity of EZH2 within the PRC2 complex. This leads to a decrease in H3K27me3 levels, resulting in the derepression of tumor suppressor genes. The downstream effects of this compound treatment can include cell cycle arrest, induction of apoptosis, and autophagy.
References
- 1. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. biogot.com [biogot.com]
- 9. biopioneer.com.tw [biopioneer.com.tw]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following GSK343 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK343 is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers.[1][2][3] As a competitive inhibitor of S-adenosyl-L-methionine (SAM), this compound blocks the catalytic activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[4][5] This epigenetic modification plays a crucial role in gene silencing. By inhibiting EZH2, this compound can reactivate tumor suppressor genes, leading to cell cycle arrest and induction of apoptosis in cancer cells.[4][5][6]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and widely used method for the quantitative analysis of apoptosis.[7] This document provides detailed application notes and protocols for assessing the pro-apoptotic effects of this compound on cancer cells.
Application Notes
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a standard flow cytometry-based method to identify and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Annexin V: This is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[10] It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, and stain the nucleus.[8]
The combination of these two stains allows for the following distinctions:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the inhibition of EZH2's methyltransferase activity. This triggers a cascade of events that culminate in programmed cell death. The key steps in this pathway include:
-
EZH2 Inhibition: this compound enters the cell and competitively binds to the SAM-binding pocket of EZH2, preventing the methylation of H3K27.[5]
-
Gene Reactivation: The reduction in the repressive H3K27me3 mark leads to the transcriptional reactivation of tumor suppressor genes.
-
Modulation of Apoptotic Proteins: this compound treatment has been shown to increase the expression of pro-apoptotic proteins such as Bax, p53, cleaved Caspase-3, and PARP.[1][6] Concurrently, it decreases the expression of anti-apoptotic proteins like Bcl-2.[6]
-
Caspase Cascade Activation: The shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade, a key executioner of apoptosis. This results in the cleavage of cellular substrates, DNA fragmentation, and ultimately, cell death.[11]
Studies have also indicated that this compound can influence other signaling pathways, such as the AKT/mTOR pathway, to exert its anti-cancer effects.[5][12]
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following table summarizes quantitative data from various studies on the pro-apoptotic effects of this compound treatment in different cancer cell lines, as measured by flow cytometry.
| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time (h) | % Apoptotic Cells (Early + Late) | Reference |
| Saos2 | Osteosarcoma | 10 | 48 | ~15% (vs. ~5% control) | [1] |
| 20 | 48 | ~25% (vs. ~5% control) | [1] | ||
| U2OS | Osteosarcoma | 10 | 48 | ~12% (vs. ~4% control) | [1] |
| 20 | 48 | ~20% (vs. ~4% control) | [1] | ||
| AsPC-1 | Pancreatic Cancer | ~12.7 (IC50) | 48 | 13.31% (vs. 6.86% control) | [5][12] |
| 20 | 48 | 20.11% (vs. 6.86% control) | [5][12] | ||
| PANC-1 | Pancreatic Cancer | ~12.0 (IC50) | 48 | 9.74% (vs. 2.88% control) | [5][12] |
| 20 | 48 | 17.85% (vs. 2.88% control) | [5][12] | ||
| T24R | Bladder Cancer | 20 | 48 | Significantly increased vs. control | [13] |
| 5637R | Bladder Cancer | 20 | 48 | Significantly increased vs. control | [13] |
Note: The percentages are approximate values derived from published data and are intended for comparative purposes.
Experimental Protocols
This section provides detailed protocols for treating cells with this compound and subsequently analyzing apoptosis using Annexin V/PI staining and flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cancer cell line of interest into 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20 µM). The '0 µM' sample, containing the same concentration of DMSO as the highest this compound concentration, will serve as the vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This protocol is a general guideline and may need to be optimized based on the specific cell line and reagents used (e.g., Annexin V-FITC Apoptosis Detection Kit).
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[10]
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a separate conical tube (this contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle method, such as trypsin-EDTA. To minimize membrane damage, avoid over-trypsinization.
-
Combine the detached cells with the corresponding supernatant collected in the first step.[8][14]
-
-
Cell Washing:
-
Centrifuge the cell suspension at approximately 300-400 x g for 5 minutes at 4°C.[10]
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10][15]
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[16]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Add 5 µL of PI staining solution to the tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible, preferably within one hour, to ensure data accuracy.[15]
-
For analysis, use appropriate excitation and emission filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).
-
Set up proper compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.[8]
-
Data Analysis
-
Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a quadrant plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-).
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-).
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+).
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+).
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the effect of this compound treatment on apoptosis induction. The total percentage of apoptotic cells is typically calculated as the sum of the percentages in the lower-right and upper-right quadrants.
References
- 1. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: GSK343 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2, in three-dimensional (3D) cell culture models. The information compiled here, supported by detailed protocols, is intended to guide researchers in utilizing this compound for preclinical cancer research and drug development.
Introduction
This compound is a small molecule inhibitor that competitively targets the S-adenosyl-L-methionine (SAM) binding site of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression.[1][3] Overexpression of EZH2 is a hallmark of various cancers, including ovarian, breast, prostate, and glioblastoma, and is often associated with poor prognosis.[4][5]
Three-dimensional cell culture models, such as tumor spheroids, more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D monolayer cultures.[6][7] This increased physiological relevance has demonstrated that the efficacy of anti-cancer agents like this compound can be significantly enhanced in 3D models.[2][5][8] In 3D cultures, this compound has been shown to suppress cancer cell growth, induce apoptosis, and inhibit invasion, effects that are often less pronounced in 2D settings.[2][5][8]
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of EZH2's methyltransferase activity.[4] By blocking H3K27 trimethylation, this compound leads to the reactivation of tumor suppressor genes silenced by PRC2.[1] This, in turn, can trigger various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and suppression of metastasis-related pathways.[9][10]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound in various 3D cell culture models.
Table 1: Effect of this compound on Cell Viability and Proliferation in 3D Models
| Cell Line | 3D Model Type | This compound Concentration (µM) | Treatment Duration | Effect on Viability/Proliferation | Reference |
| Epithelial Ovarian Cancer (EOC) | Matrigel | 1 | 12 days | Significant growth suppression | [8] |
| Glioblastoma (GB) | Spheroids | 1, 10, 25 | 24h & 48h | Significant reduction in viability | [9] |
| Rhabdomyosarcoma (RD) | Spheroids | Not Specified | 6 & 14 days | Significant reduction in viability and diameter | [1] |
| Glioma (U87, LN229) | Spheroids | 5 | 5 days | Reduction in spheroid diameter and number | [2][10] |
| Endometrial Cancer | Spheroids | 1 | 14 days | Decreased sphere formation | [11] |
Table 2: Induction of Apoptosis and Inhibition of Invasion by this compound in 3D Models
| Cell Line | 3D Model Type | This compound Concentration (µM) | Treatment Duration | Outcome | Reference |
| Epithelial Ovarian Cancer (EOC) | Matrigel | 1 | Not Specified | Induction of apoptosis, significant inhibition of invasion | [8] |
| Pancreatic Cancer | Not Specified | IC50, 20 | Not Specified | Significant induction of apoptosis | [12] |
| Bladder Cancer (CDDP-resistant) | Not Specified | 20 | 48 hours | Significant increase in apoptosis rate | [13] |
| Osteosarcoma (Saos2) | Not Specified | 10, 20 | Not Specified | Significant induction of apoptosis | [14] |
Experimental Protocols
The following protocols provide a general framework for investigating the effects of this compound in 3D cell culture models. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This is a widely used method for generating spheroids in non-adherent plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a standard 2D flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well, requires optimization for each cell line).[15]
-
Seed 100-200 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation.[4]
-
Incubate the plate at 37°C and 5% CO₂ for 2-10 days, monitoring spheroid formation daily.
Protocol 2: this compound Treatment of Spheroids
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Spheroids generated in a 96-well plate
Procedure:
-
Prepare a series of this compound dilutions in complete medium at 2x the final desired concentrations.
-
Carefully remove 50% of the medium from each well containing a spheroid.
-
Add an equal volume of the 2x this compound working solution to the corresponding wells.
-
For vehicle control wells, add medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for growth assays).
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® 3D Reagent
-
Treated spheroids in a 96-well plate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.[16]
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.[15]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[15]
-
Measure the luminescence using a plate reader.
Protocol 4: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Treated spheroids in a 96-well plate
-
Plate reader with luminescence detection capabilities
Procedure:
-
Follow the manufacturer's instructions for preparing the Caspase-Glo® 3/7 Reagent.
-
Equilibrate the spheroid plate and the reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent to each well equal to the volume of culture medium.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate reader.
Protocol 5: Invasion Assay using a Basement Membrane Matrix
This assay measures the ability of cells to invade from the spheroid into a surrounding matrix.
Materials:
-
Basement membrane extract (BME), such as Matrigel®
-
Serum-free cell culture medium
-
Treated or untreated spheroids
-
96-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw the BME on ice overnight.
-
On the day of the assay, transfer pre-formed spheroids to a new 96-well plate.
-
Carefully remove the surrounding medium and embed each spheroid in a droplet of BME (e.g., 50 µL).
-
Allow the BME to polymerize at 37°C for 30-60 minutes.[4]
-
Add complete medium, with or without this compound, on top of the BME gel.
-
Incubate for 24-72 hours.
-
Capture images of the spheroids at different time points.
-
Quantify invasion by measuring the area of cell invasion extending from the spheroid body using image analysis software.
Conclusion
The use of 3D cell culture models is crucial for evaluating the therapeutic potential of epigenetic drugs like this compound. The provided application notes and protocols offer a foundational guide for researchers to design and execute experiments to investigate the anti-cancer effects of this compound in a more physiologically relevant context. These methods can be adapted to various cancer types and integrated into high-throughput screening platforms to accelerate the discovery of novel cancer therapies.
References
- 1. oncotarget.com [oncotarget.com]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 5. 3D Stroma Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. assaygenie.com [assaygenie.com]
- 8. youtube.com [youtube.com]
- 9. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessing Cell Viability and Death in 3D Spheroid Cultures of Cancer Cells [jove.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. corning.com [corning.com]
- 16. promega.com [promega.com]
Application Notes and Protocols: Synergistic Effects of Combining GSK343 with Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects observed when combining the EZH2 inhibitor, GSK343, with various anti-cancer agents. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in cancer. Inhibition of EZH2 by this compound can lead to the reactivation of tumor suppressor genes. Recent studies have demonstrated that combining this compound with other therapeutic agents can result in synergistic anti-cancer effects, offering a promising strategy to enhance treatment efficacy and overcome drug resistance. This document outlines key synergistic combinations, presents the available quantitative data, and provides detailed experimental protocols for assessing these effects.
Data Presentation: Synergistic Combinations of this compound
The following tables summarize the quantitative data from studies demonstrating the synergistic effects of this compound in combination with other drugs across various cancer cell lines.
Table 1: Synergistic Combination of this compound and Cisplatin in Bladder Cancer
| Cell Line | Drug Concentration | Effect | Reference |
| T24R (Cisplatin-Resistant) | 20 µM this compound | Significantly reduced cell viability and colony formation. Markedly increased apoptosis.[1] | [1][2] |
| 5637R (Cisplatin-Resistant) | 20 µM this compound | Significantly reduced cell viability and colony formation. Markedly increased apoptosis.[1] | [1][2] |
Table 2: Synergistic Combination of this compound and Gefitinib in EGFR Wild-Type Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | Drug Combination | Effect | Reference |
| A549 | This compound + Gefitinib | Enhanced inhibition of cell viability and proliferation. Downregulation of p-EGFR and p-AKT. Increased apoptosis. | [3] |
| H1299 | This compound + Gefitinib | Enhanced inhibition of cell viability and proliferation. Downregulation of p-EGFR and p-AKT. Increased apoptosis. | [3] |
Table 3: Synergistic Combination of this compound and Sorafenib in Hepatocellular Carcinoma (HCC)
| Cell Line | Drug Combination | Effect | Reference |
| HepG2 | This compound + Sorafenib | Synergistic inhibition of cell viability. | [4] |
| Huh7 | This compound + Sorafenib | Synergistic inhibition of cell viability. | [4] |
| Hep3B | This compound + Sorafenib | Synergistic inhibition of cell viability. | [5] |
Table 4: Synergistic Combination of this compound and YM155 in Neuroblastoma
| Cell Line | Drug Combination | Effect | Reference |
| BE2C | This compound + 10 nM YM155 | Rapidly induced cell death. | [6][7] |
| NB1691 | This compound + 10 nM YM155 | Rapidly induced cell death. | [6] |
| SKNAS | This compound + 10 nM YM155 | Rapidly induced cell death. | [6] |
Table 5: Synergistic Combination of this compound and All-trans Retinoic Acid (ATRA) in Rhabdomyosarcoma (RMS)
| Cell Line | Drug Combination | Effect | Reference |
| RD (Fusion-Negative) | 5 µM this compound + ATRA | Strong synergy in reducing cell viability at Day 14.[8] | [8][9] |
| RH30 (Fusion-Positive) | This compound + ATRA | More effective at reducing cell proliferation than single agents.[9] | [9] |
Table 6: Synergistic Combination of this compound and (-)-Epigallocatechin-3-gallate (EGCG) in Colorectal Cancer
| Cell Line | Drug Combination | Effect | Reference |
| RKO | This compound + EGCG (at lower concentrations) | Synergistic effect on inhibiting cell growth.[10][11][12] | [10][11][12] |
Table 7: Synergistic Combination of EZH2 Inhibitor (GSK503) and TIGIT Monoclonal Antibody in Multiple Myeloma (MM)
| Cell Line | Drug Combination | Effect | Reference |
| OPM-2 | GSK503 + TIGIT mAb | Significantly enhanced killing of MM cells by NK cells.[13] | [13] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with other drugs are often mediated by the complementary targeting of key cellular pathways.
Caption: Overview of synergistic mechanisms of this compound with partner drugs.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of synergistic effects are provided below.
Cell Viability Assay (CCK-8)
This protocol is for assessing cell viability and proliferation using the Cell Counting Kit-8 (CCK-8).
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and partner drug(s)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound, the partner drug, and their combinations in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Experimental workflow for the CCK-8 cell viability assay.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and partner drug(s)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound, the partner drug, or their combination.
-
Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh drug-containing medium every 3-4 days.
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove the methanol and stain the colonies with 1 mL of 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide, PI).
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound and partner drug(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with drugs as described for the cell viability assay.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blot Analysis
This protocol is for analyzing the expression of specific proteins involved in the synergistic drug response.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Synergy Analysis (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is commonly used to quantify drug interactions.
Calculation: The CI is calculated using software such as CompuSyn, based on the dose-effect data from single and combination drug treatments.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The following DOT script illustrates the logical relationship for interpreting the Combination Index.
Caption: Interpretation of the Combination Index (CI) for drug synergy.
Conclusion
The combination of this compound with various anti-cancer agents demonstrates significant synergistic effects across a range of malignancies. These combinations have the potential to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity by allowing for lower doses of individual agents. The protocols and data presented here provide a valuable resource for researchers and drug development professionals interested in exploring and advancing these promising combination therapies. Further investigation into the underlying molecular mechanisms and in vivo validation is warranted to translate these findings into clinical applications.
References
- 1. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic inhibitory effects by the combination of gefitinib and genistein on NSCLC with acquired drug-resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Remarkable Synergy When Combining EZH2 Inhibitors with YM155 Is H3K27me3-Independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological EZH2 inhibition combined with retinoic acid treatment promotes differentiation and apoptosis in rhabdomyosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Epigallocatechin-3-gallate and EZH2 inhibitor this compound have similar inhibitory effects and mechanisms of action on colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. Making sure you're not a bot! [tib.eu]
- 13. Study on the Effect of EZH2 Inhibitor Combined with TIGIT Monoclonal Antibody against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Autophagy Induction in Cells Using GSK343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK343, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), to study the induction of autophagy in mammalian cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that competitively binds to the S-adenosyl-L-methionine (SAM) binding site of EZH2, a histone methyltransferase.[1][2] While primarily known for its role in epigenetic regulation, recent studies have demonstrated that this compound can induce autophagy in various cancer cell lines, making it a valuable tool for studying this cellular process.[1][2][3][4][5] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis, stress response, and disease.[6][7][8] Understanding the mechanisms by which this compound induces autophagy can provide insights into potential therapeutic strategies for diseases like cancer.
Mechanism of Action
This compound induces autophagy primarily through the downregulation of the AKT/mTOR signaling pathway.[1][3] The mTOR kinase is a central negative regulator of autophagy.[1] By inhibiting the AKT/mTOR pathway, this compound relieves this inhibition, leading to the initiation of the autophagic process.[1] Interestingly, some studies suggest that this compound can also induce autophagy in an EZH2-independent manner, potentially through the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[4][7]
Data Presentation
The following tables summarize quantitative data from studies using this compound to induce autophagy in different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| AsPC-1 | Pancreatic Cancer | 12.71 ± 0.41 | [1] |
| PANC-1 | Pancreatic Cancer | 12.04 ± 1.10 | [1] |
| Saos2 | Osteosarcoma | Not specified, effective at 10-20 µM | [5] |
| U2OS | Osteosarcoma | Not specified, effective at 10-20 µM | [5] |
| LNCaP | Prostate Cancer | 2.9 | [9] |
| HeLa | Cervical Cancer | 13 | [9] |
| SiHa | Cervical Cancer | 15 | [9] |
Table 2: Effect of this compound on Autophagy Markers
| Cell Line | This compound Concentration | Incubation Time | Effect on LC3-II | Effect on p62 | Reference |
| AsPC-1 | IC50 (~12.7 µM) | 48h | Increased LC3-II/LC3-I ratio | Not specified | [1] |
| PANC-1 | IC50 (~12.0 µM) | 48h | Increased LC3-II/LC3-I ratio | Not specified | [1] |
| Saos2 | 10 µM, 20 µM | 48h | Increased LC3-II/LC3-I ratio, Increased LC3 puncta | Decreased expression | [5] |
| Human VSMCs | 10 µM | 10 days | Not specified | Resolved accumulation | [10] |
Experimental Protocols
Here are detailed protocols for key experiments to study this compound-induced autophagy.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or on coverslips for microscopy) and allow them to adhere and reach 70-80% confluency.[11]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 50 µM).[12]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
Protocol 2: Western Blot Analysis of Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and calculate the LC3-II/LC3-I ratio and the relative p62 levels normalized to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[5][14]
Protocol 3: Immunofluorescence for LC3 Puncta Formation
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate and treat with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with an anti-LC3B primary antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence or confocal microscope. Autophagy induction is characterized by the formation of distinct punctate structures (LC3 puncta) in the cytoplasm.[5][13] Quantify the number of LC3 puncta per cell.
Protocol 4: Autophagic Flux Assay
To distinguish between an increase in autophagosome formation and a blockage in lysosomal degradation, an autophagic flux assay should be performed.[13][15]
-
Co-treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor, such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM), for the last 2-4 hours of the this compound treatment period.
-
Analysis: Analyze the levels of LC3-II by Western blotting. A further increase in the LC3-II levels in the presence of the lysosomal inhibitor compared to this compound alone indicates a functional autophagic flux.[14][15]
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced autophagy.
Caption: Experimental workflow for autophagy analysis.
References
- 1. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic effect of SAM-competitive EZH2 inhibitors on cancer cells | Semantic Scholar [semanticscholar.org]
- 3. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 inhibitors transcriptionally upregulate cytotoxic autophagy and cytoprotective unfolded protein response in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epigenetic and post-translational modifications in autophagy: biological functions and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Autophagy by the Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Treatment of calcific arterial disease via enhancement of autophagy using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteolysis.jp [proteolysis.jp]
- 12. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prognostic relevance of autophagy markers LC3B and p62 in esophageal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
Application Note: Immunofluorescence Staining for EZH2 Activity Following GSK343 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Its primary function is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27 (H3K27).[1] This process, particularly trimethylation (H3K27me3), leads to chromatin compaction and transcriptional repression of target genes.[1][2] Overexpression or mutation of EZH2 is linked to the progression of numerous cancers, where it silences tumor suppressor genes, making it a key therapeutic target.[1][3]
GSK343 is a highly potent and selective small molecule inhibitor of EZH2.[4][5] It acts as a SAM-competitive inhibitor, binding to the EZH2 active site and preventing the methylation of H3K27.[6] This application note provides a detailed protocol for assessing the pharmacological activity of this compound by measuring the reduction of its downstream epigenetic mark, H3K27me3, using immunofluorescence microscopy.
Principle of the Assay
The enzymatic activity of EZH2 is directly responsible for generating the H3K27me3 mark. Therefore, the cellular activity of EZH2 can be indirectly quantified by measuring the abundance of H3K27me3. Immunofluorescence (IF) provides a sensitive method to visualize and quantify this epigenetic mark within individual cells.
Following treatment with this compound, a successful inhibition of EZH2 will result in a measurable decrease in the nuclear fluorescence intensity of H3K27me3 staining compared to vehicle-treated control cells. This provides a direct readout of the drug's on-target effect in a cellular context.
Caption: Canonical pathway of EZH2-mediated gene silencing.
Caption: Mechanism of this compound competitive inhibition of EZH2.
Application Data: Effect of this compound on H3K27me3 Levels
The following table summarizes quantitative data from published studies on the effect of this compound on H3K27me3 levels in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect on H3K27me3 |
| U87, LN229 | Glioma | 5 µM | 8h - 72h | Time-dependent downregulation observed as early as 8 hours.[7][8] |
| T24R, 5637R | Bladder Cancer (Cisplatin-Resistant) | 5, 10, 20 µM | Not Specified | Significant reduction in H3K27me3 at 20 µM concentration.[9] |
| 2D10 | Jurkat (HIV Latency Model) | 0.25 - 2.0 µM | 96h | Dose-dependent global reduction in H3K27me3 levels.[10] |
| Karpas-422 | B-cell Lymphoma | 1 - 10 µM | 72h | Reduction in H3K27me3 levels observed.[5] |
| Saos2 | Osteosarcoma | Not specified (Dose-dependent) | Not specified | Dose-dependent reduction in EZH2 expression.[11] |
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound and performing immunofluorescence staining for H3K27me3.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The role of EZH1 and EZH2 in development and cancer [bmbreports.org]
- 3. search.library.ucsf.edu [search.library.ucsf.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK343: A Potent Inhibitor of Colony Formation and Cell Migration in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
GSK343 is a highly potent and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] Dysregulation of EZH2 activity is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in two fundamental cancer research assays: colony formation and cell migration. The data presented herein, compiled from multiple studies, demonstrates the efficacy of this compound in inhibiting these key cellular processes across various cancer types. Furthermore, we provide diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its practical application in the laboratory.
Introduction
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[3] In many cancers, the overexpression or mutation of EZH2 leads to the aberrant silencing of tumor suppressor genes, thereby promoting cell proliferation, survival, and metastasis.[4][5] this compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for the methylation reaction catalyzed by EZH2, with a high degree of selectivity over other histone methyltransferases.[1][6] By inhibiting EZH2, this compound can reactivate the expression of silenced tumor suppressor genes, leading to anti-tumor effects. This document outlines the application of this compound in assessing its impact on two key hallmarks of cancer: the ability of single cells to form colonies and the migratory capacity of cancer cells.
Data Presentation: Efficacy of this compound in Colony Formation and Cell Migration Assays
The following tables summarize the quantitative effects of this compound on colony formation and cell migration in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Colony Formation
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | Inhibition of Colony Formation | Reference |
| U87 | Glioma | 5 µM | 2 weeks | Significant decrease | [3][7] |
| LN229 | Glioma | 5 µM | 2 weeks | Significant decrease | [3][7] |
| T24R | Bladder Cancer (Cisplatin-resistant) | 20 µM | Not specified | Markedly fewer colonies | [8] |
| 5637R | Bladder Cancer (Cisplatin-resistant) | 20 µM | Not specified | Markedly fewer colonies | [8] |
| SPAC-1-L | Endometrial Cancer | 1 µM | 14 days | Reduced colony formation | [9] |
| HOUA-I | Endometrial Cancer | 1 µM | 14 days | Reduced colony formation | [9] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Treatment Duration | Inhibition of Migration/Invasion | Reference |
| U87 | Glioma | Wound Healing & Transwell | 5 µM | 24 hours | Reduced migration and invasion | [3][7] |
| LN229 | Glioma | Wound Healing & Transwell | 5 µM | 24 hours | Reduced migration and invasion | [3][7] |
| T24R | Bladder Cancer (Cisplatin-resistant) | Wound Healing & Transwell | 20 µM | 24 hours | Impaired migration and decreased invasion | [8] |
| 5637R | Bladder Cancer (Cisplatin-resistant) | Wound Healing & Transwell | 20 µM | 24 hours | Impaired migration and decreased invasion | [8] |
| CAL27 | Oral Squamous Cell Carcinoma | Scratch Assay | 1, 10, 25 µM | 24 hours | Significantly decreased migration | [10] |
| U87 | Glioblastoma | Cell Migration Assay Kit | 1, 10, 25 µM | 24 hours | Significantly decreased migration | [11] |
Experimental Protocols
Colony Formation Assay
This assay, also known as a clonogenic assay, assesses the ability of a single cell to undergo sufficient proliferation to form a colony.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% methanol or 10% formalin)
-
Staining solution (e.g., 0.1% or 0.5% crystal violet in methanol)
-
Microscope
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 500 cells/well) into 6-well plates containing complete culture medium.
-
Allow the cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Fixation and Staining:
-
After the incubation period, carefully wash the wells twice with PBS.
-
Add the fixation solution to each well and incubate for 15-30 minutes at room temperature.
-
Remove the fixation solution and wash the wells again with PBS.
-
Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and gently wash the wells with water until the background is clear.
-
-
Colony Counting:
-
Allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using an automated colony counter.
-
-
Data Analysis:
-
Calculate the colony-forming efficiency (CFE) for each treatment group: CFE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Normalize the results to the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (reconstituted in DMSO)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells have reached confluence, use a sterile pipette tip to create a straight "scratch" or "wound" in the monolayer.
-
Wash the wells gently with PBS to remove any detached cells.
-
-
This compound Treatment:
-
Replace the PBS with a complete culture medium containing the desired concentrations of this compound or a vehicle control. It is recommended to use a medium with a reduced serum concentration to minimize cell proliferation.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated points along its length (time 0).
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.
-
-
Data Analysis:
-
Measure the width of the scratch at different time points for each treatment group.
-
The rate of cell migration can be quantified by calculating the percentage of wound closure: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100%.
-
Compare the migration rates between the this compound-treated groups and the vehicle control.
-
Mandatory Visualizations
Caption: Workflow for the colony formation assay.
Caption: Workflow for the wound healing (scratch) assay.
Caption: Simplified signaling pathway of this compound action.
Conclusion
This compound is a valuable tool for investigating the role of EZH2 in cancer biology. The protocols provided here for colony formation and cell migration assays offer robust methods to assess the anti-proliferative and anti-metastatic potential of this compound. The compiled data clearly indicates that this compound effectively inhibits these crucial cancer-related processes in a variety of cell lines. The visualization of experimental workflows and the underlying signaling pathway further aids in the conceptualization and execution of experiments utilizing this potent EZH2 inhibitor. These resources are intended to support researchers in their efforts to explore the therapeutic potential of targeting epigenetic mechanisms in cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | EZH2 Mediates Proliferation, Migration, and Invasion Promoted by Estradiol in Human Glioblastoma Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro GSK343 Treatment: A Guide to Robust Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for designing robust in vitro experiments using GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. Adherence to proper experimental controls is critical for interpreting the effects of this compound on histone methylation, gene expression, and various cellular processes.
Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27 (H3K27), leading to a global reduction in the repressive H3K27me3 mark.[3][4][5] The subsequent de-repression of target genes influences a multitude of cellular pathways, impacting cell proliferation, differentiation, apoptosis, and autophagy.[2][6]
Essential Experimental Controls
To ensure the specificity of observed effects and to generate reproducible data, the inclusion of appropriate controls is paramount. The following table outlines the recommended controls for in vitro experiments with this compound.
| Control Type | Description | Purpose | Typical Implementation |
| Negative Controls | |||
| Vehicle Control | The solvent used to dissolve this compound (typically DMSO). | To account for any effects of the solvent on the cells. | Treat cells with the same concentration of DMSO used for the highest concentration of this compound.[3] |
| Inactive Analog | A structurally similar compound with no or significantly reduced inhibitory activity against EZH2 (e.g., UNC2400).[7][8][9] | To distinguish on-target effects of EZH2 inhibition from potential off-target effects of the chemical scaffold. | Treat cells with the same concentration range as this compound. |
| EZH2-Low/Null Cells | Cell lines with naturally low or CRISPR/Cas9-mediated knockout of EZH2 expression.[6][10][11] | To confirm that the effects of this compound are dependent on the presence of its target. | Compare the response of EZH2-low/null cells to this compound with that of EZH2-proficient cells. |
| Positive Controls | |||
| Alternative EZH2 Inhibitor | A different, well-characterized EZH2 inhibitor (e.g., GSK126, UNC1999).[4][12][13][14] | To confirm that the observed phenotype is a result of EZH2 inhibition and not a compound-specific artifact. | Treat cells with a known effective concentration of the alternative inhibitor. |
| EZH2 Knockdown | Transient (siRNA) or stable (shRNA) reduction of EZH2 expression.[2][15][16][17][18][19][20][21] | To mimic the effect of EZH2 inhibition genetically and validate the specificity of this compound's action. | Compare the phenotype of EZH2 knockdown cells to that of this compound-treated cells. |
| Internal & Assay-Specific Controls | |||
| Untreated Cells | Cells cultured under normal conditions without any treatment. | To establish a baseline for all measurements. | Include in every experiment. |
| Housekeeping Genes/Proteins | Stably expressed genes (e.g., GAPDH, ACTB) or proteins (e.g., β-actin, tubulin) used for normalization in qPCR and Western blotting.[3][22][23][24][25] | To control for variations in sample loading and processing. | Measure and use for normalization in all relevant assays. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and control compounds from various studies.
Table 1: In Vitro Potency of EZH2 Inhibitors
| Compound | Target(s) | IC50 | Cell Line | Assay Type | Reference |
| This compound | EZH2 | ~5 µM | U87, LN229 | Cell Viability | [5] |
| EZH2 | 0.25 - 2.0 µM | 2D10 | H3K27me3 Reduction | [3] | |
| EZH2 | 1, 10, 25, 50 µM | U87, U138, A172 | Cell Viability | [26] | |
| GSK126 | EZH2 | 9.9 nM | - | Methyltransferase Assay | [4] |
| EZH2 | 0.5, 2, 8 µM | Lu130, H209, DMS53 | Growth Inhibition | [13] | |
| UNC1999 | EZH2/EZH1 | <10 nM (EZH2), 45 nM (EZH1) | - | - | [7] |
| UNC2400 | EZH2 (inactive) | >13,000 nM | - | Methyltransferase Assay | [7] |
| EZH2 (inactive) | 13 µM | - | - | [8] |
Table 2: Effective Concentrations for In Vitro Cellular Assays
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | U87, LN229 | 5 µM | 48h | Downregulation of H3K27me3 | [5] |
| 2D10 | 0.5 µM | 96h | Reduction in H3K27me3 at specific promoters | [3] | |
| T24R, 5637R | 20 µM | 48h | Reduced cell viability and colony formation | [27] | |
| GSK126 | MM.1S, LP1 | 15 µM | 24h | Induction of apoptosis | [4] |
| DU145, PC3 | 32-52 µM (IC50) | 48h | Reduced cell viability | [14] | |
| UNC2400 | DB cells | 3 µM | 8 days | No significant inhibition of proliferation | [28] |
Detailed Experimental Protocols
Western Blotting for H3K27me3 Levels
Objective: To determine the effect of this compound on the global levels of tri-methylated histone H3 at lysine 27.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at a range of concentrations (e.g., 0.1 - 10 µM) and for various time points (e.g., 24, 48, 72 hours). Include all relevant controls as outlined in Section 2.
-
Histone Extraction: Isolate histones from treated and control cells using a histone extraction kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Normalization: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.[3]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total H3 signal.
Controls for Western Blotting:
-
Vehicle Control (DMSO): To assess the effect of the solvent.
-
Positive Control (e.g., GSK126): To confirm the antibody and assay are working as expected.
-
Negative Control (e.g., UNC2400): To demonstrate the specificity of the effect to EZH2 inhibition.
-
Loading Control (Total H3): To ensure equal loading of histone proteins.
Quantitative RT-PCR (qPCR) for Target Gene Expression
Objective: To measure the changes in mRNA expression of EZH2 target genes following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound and controls as described in Protocol 4.1.
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the expression of the housekeeping gene.[24]
Controls for qPCR:
-
Vehicle Control (DMSO): To assess the effect of the solvent.
-
Positive Control (EZH2 siRNA): To confirm that the changes in gene expression are due to the loss of EZH2 activity.
-
No-RT Control: To check for genomic DNA contamination.
-
No-Template Control: To check for contamination in the qPCR reagents.
-
Housekeeping Genes (e.g., GAPDH, ACTB): For normalization of gene expression data.[22]
Cell Viability Assay
Objective: To assess the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: After allowing cells to adhere, treat them with a serial dilution of this compound and controls.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as:
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Controls for Cell Viability Assays:
-
Vehicle Control (DMSO): To determine the baseline viability.
-
Positive Control (e.g., a known cytotoxic agent): To ensure the assay is responsive.
-
Negative Control (e.g., UNC2400): To confirm the cytotoxic effects are specific to EZH2 inhibition.
-
EZH2-Low/Null Cell Line: To demonstrate the EZH2-dependency of the cytotoxic effect.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: EZH2-AKT/mTOR signaling pathway.
Caption: EZH2 and NF-κB signaling interplay.
Caption: General experimental workflow.
References
- 1. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SignalSilence® Ezh2 siRNA I | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. UNC 2400 | CAS 1433200-49-7 | UNC2400 | Tocris Bioscience [tocris.com]
- 10. Loss-of-function mutations in the histone methyltransferase EZH2 promote chemotherapy resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9‑mediated EZH2 knockout suppresses the proliferation and migration of triple‑negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An EZH2-NF-κB regulatory axis drives expression of pro-oncogenic gene signatures in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 silencing with RNAi enhances irradiation-induced inhibition of human lung cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Enhancer of Zeste Homolog 2 (EZH2) expression is associated with decreased tumor cell proliferation, migration and invasion in endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. How to Select Endogenous Controls for Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Validation of Endogenous Control Genes by Real-Time Quantitative Reverse Transcriptase Polymerase Chain Reaction for Acute Leukemia Gene Expression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Validation of Housekeeping Genes for Gene Expression Analysis in Glioblastoma Using Quantitative Real-Time Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GSK343 Technical Support Center: Troubleshooting Aqueous Solubility and Experimental Design
Welcome to the GSK343 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of this compound in aqueous media and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4] It is also soluble in ethanol (EtOH) and dimethylformamide (DMF).[1][5] this compound is insoluble in water.[2][3]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound.[5] Here are some troubleshooting steps:
-
Ensure a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.1% in your culture medium, as higher concentrations can be toxic to cells and may contribute to precipitation.[6]
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed culture media can help maintain its solubility.[5]
-
Vigorous mixing: Ensure the solution is mixed thoroughly immediately after adding the this compound stock to the aqueous medium.[5]
-
Use a fresh DMSO stock: Moisture-absorbing DMSO can reduce the solubility of this compound.[2][3] It is recommended to use a fresh, high-quality DMSO.
Q3: What are the typical working concentrations for this compound in cell-based assays?
A3: The effective working concentration of this compound can vary depending on the cell line and the desired experimental outcome. However, a general range is between 5 nM and 50 µM.[1][6][7] For example, in HCC1806 breast cancer cells, this compound inhibited H3K27 trimethylation with an IC50 of 174 nM.[7] In LNCaP prostate cancer cells, the IC50 for cell proliferation inhibition was 2.9 µM.[7]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C or -80°C.[1][3][7] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[1]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 15.62 mg/mL (28.84 mM) | May require ultrasonication to fully dissolve.[3][8] Use of fresh DMSO is recommended as hygroscopic DMSO can reduce solubility.[2][3] |
| Ethanol | 2 mg/mL | |
| DMF | ≥ 7.58 mg/mL | Gentle warming is recommended to aid dissolution.[5][7] |
| Water | Insoluble | [2] |
Table 2: IC50 Values of this compound in Different Assays
| Target/Assay | Cell Line/System | IC50 Value |
| EZH2 (enzymatic assay) | Cell-free | 4 nM |
| EZH1 (enzymatic assay) | Cell-free | 60 nM |
| H3K27me3 Inhibition | HCC1806 breast cancer cells | 174 nM |
| Cell Proliferation | LNCaP prostate cancer cells | 2.9 µM |
| Cell Proliferation | HeLa cells | 13 µM |
| Cell Proliferation | SiHa cells | 15 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 541.69 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath (optional)
Methodology:
-
Weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need 184.6 µL of DMSO to make a 10 mM stock solution.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to aid dissolution.
-
If the compound does not fully dissolve, gently warm the tube to 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[7]
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparing a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. To minimize the final DMSO concentration, it is recommended to perform a serial dilution if very low concentrations of this compound are required.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately and vigorously mix the solution by pipetting or gentle vortexing to ensure homogenous distribution and prevent precipitation.
-
Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.
Visualizations
Caption: Mechanism of this compound as a competitive inhibitor of EZH2.
Caption: Recommended workflow for preparing and using this compound.
Caption: A logical guide to troubleshooting this compound precipitation.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 6. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
how to prevent GSK343 precipitation in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent GSK343 precipitation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective small molecule inhibitor of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][4] this compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the cofactor for the methyltransferase activity of EZH2, thereby preventing the methylation of H3K27.[4][5] It exhibits high selectivity for EZH2 over its homolog EZH1 and other histone methyltransferases.[1][3]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound has low aqueous solubility.[4] It is practically insoluble in water and ethanol.[4] When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO or DMF, is diluted into an aqueous-based cell culture medium, the compound can crash out of solution, leading to precipitation. This is especially likely if the final concentration of the organic solvent is too low to maintain this compound's solubility.
Q3: What are the consequences of this compound precipitation in my experiment?
A3: Precipitation of this compound can have several detrimental effects on your experiment:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: Particulate matter in the cell culture can be cytotoxic and interfere with normal cell growth and function.
-
Confounding Results: The precipitate itself might be phagocytosed by cells or interact with cellular components in a non-specific manner, leading to off-target effects and misinterpretation of the experimental outcome.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides detailed steps and recommendations to help you avoid this compound precipitation in your cell culture experiments.
Issue: I observed a cloudy or particulate formation in my cell culture medium after adding this compound.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Recommended Solutions
1. Proper Solvent Selection and Stock Solution Preparation:
-
Recommended Solvent: While DMSO is commonly used, Dimethylformamide (DMF) is reported to provide better solubility for this compound.[4]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMF or fresh, high-quality DMSO.[1][4][6] Gentle warming can aid in dissolution.[4]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.[4][5][6]
Solubility Data for this compound:
| Solvent | Maximum Concentration | Notes |
| DMF | ≥ 7.58 mg/mL | Gentle warming recommended.[4] |
| DMSO | ~10.83 mg/mL (20 mM) | With gentle warming. Some sources suggest lower solubility (1-15 mg/mL).[1][5][7][8] |
| Ethanol | Insoluble/Slightly Soluble (2 mg/mL) | Not recommended for primary stock.[4][5][8] |
| Water | Insoluble | [1][4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [8] |
2. Optimized Protocol for Preparing Working Solutions:
To minimize precipitation when diluting the stock solution into your cell culture medium, follow this protocol:
Experimental Protocol: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% DMF to a final concentration of 10 mM.[4] Ensure it is fully dissolved. Gentle warming may be necessary.[4]
-
Pre-warm Culture Medium: Warm your cell culture medium to 37°C.
-
Serial Dilution (Optional but Recommended): If a large dilution factor is required, perform an intermediate dilution of the stock solution in pure DMF or DMSO before adding to the medium.
-
Final Dilution: Add the this compound stock solution to the pre-warmed medium dropwise while vortexing or swirling the tube to ensure rapid and thorough mixing.[4] This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately to minimize the risk of precipitation over time.[4]
Workflow for Preparing this compound Working Solution:
Caption: Recommended workflow for preparing this compound working solutions.
3. Final Solvent Concentration and Working Concentration of this compound:
-
Final Solvent Concentration: Ensure that the final concentration of the organic solvent (DMF or DMSO) in your cell culture medium is kept as low as possible to avoid solvent-induced cytotoxicity, typically below 0.5%. However, a sufficient amount is needed to maintain this compound in solution. If you observe precipitation, a slightly higher final solvent concentration may be necessary, but this should be tested for its effect on cell viability.
-
This compound Working Concentration: this compound is a potent inhibitor, and effective concentrations in cell-based assays are typically in the nanomolar to low micromolar range.[2][4][5] Working with lower concentrations of this compound will inherently reduce the risk of precipitation.
Typical Working Concentrations of this compound in Cell-Based Assays:
| Cell Line | Assay | Effective Concentration |
| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | IC50 = 174 nM[1][9] |
| LNCaP (Prostate Cancer) | Proliferation Inhibition | IC50 = 2.9 µM[1][9] |
| Glioma Cells | Spheroid Formation | 5 µM[2] |
| Various Cancer Cells | General Use | 5 nM - 5 µM[5] |
4. Potential Interactions with Media Components:
-
Serum Proteins: Components of fetal bovine serum (FBS) and other supplements can sometimes interact with small molecules and contribute to their precipitation. If you are still experiencing precipitation, consider preparing the this compound-containing medium in a serum-free basal medium first, and then adding the serum.
-
pH and Ionic Strength: While less common, the pH and ionic strength of your specific culture medium could influence the solubility of this compound. Ensure your medium is properly buffered and within the expected physiological pH range.
By following these guidelines, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
GSK343 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. By providing detailed experimental protocols, clear data summaries, and visual guides, we aim to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By competing with the cofactor SAM, this compound blocks the methyltransferase activity of EZH2, leading to a decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This epigenetic modification is associated with transcriptional repression; therefore, inhibition by this compound can lead to the reactivation of tumor suppressor genes.[3][4] this compound also shows inhibitory activity against EZH1, though with approximately 60-fold lower potency compared to EZH2.[1][5]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response to this compound:
-
Suboptimal Concentration or Treatment Duration: The effective concentration and incubation time for this compound can vary significantly between cell lines.[6] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. Typical concentrations range from 5 nM to 50 µM, with incubation times from 24 to 72 hours or even longer for some assays.[3][4][5][6][7]
-
Cell Culture Conditions: The experimental model can significantly impact this compound efficacy. For instance, some cancer cells show increased sensitivity to this compound when cultured in a three-dimensional (3D) matrix compared to traditional two-dimensional (2D) monolayers.[8][9] The 3D environment may better mimic the in vivo tumor microenvironment.[8]
-
Acquired Resistance: Prolonged exposure to EZH2 inhibitors can lead to acquired resistance.[10][11] This can occur through various mechanisms, including the activation of alternative pro-survival pathways.[11]
-
Low EZH2 Expression: Cell lines with low endogenous EZH2 expression may exhibit a limited response to this compound.[4] It is advisable to confirm EZH2 expression levels in your cell line of interest before initiating experiments.
-
Compound Inactivity: Improper storage or handling of this compound can lead to its degradation and loss of activity. Ensure the compound is stored as a lyophilized powder at -20°C and, once reconstituted in DMSO, stored in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[6][12] Use fresh DMSO for reconstitution, as moisture-absorbing DMSO can reduce solubility.[5]
Q3: I am observing high variability between my this compound experiments. What could be the cause?
Inconsistent results can stem from several sources of experimental variability:
-
Lot-to-Lot Variability: Variations between different manufacturing lots of this compound can occur, potentially affecting its potency and leading to shifts in experimental outcomes.[13]
-
Inconsistent Cell Culture Practices: Factors such as cell passage number, confluency at the time of treatment, and media composition can all contribute to variability. Maintaining consistent cell culture protocols is essential.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure it is fully dissolved in a suitable solvent like DMSO before further dilution in culture media.[1][6] Gentle warming may be necessary to achieve complete dissolution in DMSO.[1]
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions for dose-response studies, can introduce significant errors.
Troubleshooting Guides
Problem 1: No or Weak Inhibition of H3K27me3 Levels
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 25 µM) to determine the IC50 for H3K27me3 inhibition in your specific cell line. The IC50 for H3K27me3 inhibition in cells is typically higher than the enzymatic IC50. For example, in HCC1806 cells, the cellular IC50 for H3K27me3 inhibition is 174 nM.[5][14] |
| Inadequate Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a significant reduction in H3K27me3 levels. A decrease in H3K27me3 can be observed as early as 8 hours after treatment.[3][4] |
| Poor Cell Permeability | While this compound is generally cell-permeable, issues can arise.[14] Ensure proper dissolution of this compound and consider using a positive control EZH2 inhibitor with known cell permeability. |
| Antibody Issues in Western Blot | Validate your H3K27me3 antibody using a positive control (e.g., lysate from untreated cells with high EZH2 activity) and a negative control (e.g., lysate from EZH2 knockout cells). |
Problem 2: Inconsistent Cell Viability/Proliferation Assay Results
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the treatment period.[5] |
| Assay Duration | For proliferation assays, a longer incubation period (e.g., 6 days) may be necessary to observe significant effects, especially for slow-growing cell lines.[5] |
| Vehicle Control Issues | The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatment groups and kept at a low, non-toxic level (typically ≤ 0.1%).[3][4] |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples or ensure proper humidification in the incubator. |
Problem 3: Off-Target Effects or Unexpected Phenotypes
| Possible Cause | Suggested Solution |
| High this compound Concentration | Use the lowest effective concentration of this compound that inhibits H3K27me3 without causing widespread cytotoxicity. High concentrations may lead to off-target effects.[15][16] |
| EZH2-Independent Effects | To confirm that the observed phenotype is EZH2-dependent, consider using a structurally different EZH2 inhibitor as a comparison or performing rescue experiments by overexpressing a drug-resistant EZH2 mutant. Some studies have reported detrimental off-target effects for this compound.[16] |
| Cellular Context | The cellular response to EZH2 inhibition can be context-dependent. The genetic background of the cell line and the activation status of other signaling pathways can influence the outcome. |
Data Presentation
Table 1: IC50 Values of this compound in Different Experimental Systems
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| EZH2 | Cell-free enzymatic assay | 4 nM | [1][5] |
| EZH1 | Cell-free enzymatic assay | 60 nM | [6] |
| HCC1806 | H3K27me3 inhibition (in-cell) | 174 nM | [5][14] |
| LNCaP | Cell proliferation | 2.9 µM | [5][12] |
| U87 Glioma | Cell proliferation | ~5 µM | [3][4] |
| LN229 Glioma | Cell proliferation | ~5 µM | [3][4] |
| HeLa | Cell proliferation | 13 µM | [12] |
| SiHa | Cell proliferation | 15 µM | [12] |
| T24R (Cisplatin-resistant) | Cell viability | ~20 µM | [17] |
| 5637R (Cisplatin-resistant) | Cell viability | ~20 µM | [17] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 15 mg/mL | [6] |
| DMSO | 20 mM (with gentle warming) | [1] |
| Ethanol | 2 mg/mL | [6][14] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined duration (e.g., 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K27me3 (e.g., at a 1:1000 dilution) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[4]
-
Treatment: Treat the cells with a serial dilution of this compound or vehicle control.[4]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4][7]
-
MTT Addition: Add MTT solution (e.g., 0.2 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Solubilization: Remove the medium and add DMSO (e.g., 100 µL) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Mandatory Visualizations
References
- 1. GSK 343 | EZH2 Inhibitor: R&D Systems [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neighborhood matters: Response to EZH2 methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of high GSK343 concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EZH2 inhibitor, GSK343. The information is tailored to address potential issues, particularly those arising from the use of high concentrations of the compound.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability Decrease or Cytotoxicity at High this compound Concentrations
Possible Cause: At elevated concentrations, this compound may exhibit off-target effects leading to cytotoxicity. While highly selective for EZH2, supra-micromolar concentrations can impact other cellular pathways. For instance, in normal human astrocytes (NHA), this compound at 50 μM has been shown to decrease cell viability.[1]
Suggested Solution:
-
Confirm On-Target Effect: First, verify that the primary target, EZH2, is inhibited at your working concentration. Perform a Western blot to check for a dose-dependent decrease in H3K27me3 levels. A significant reduction in this histone mark should be observable at effective concentrations (e.g., 5 μM in glioma cells)[2][3].
-
Titrate this compound Concentration: Determine the optimal concentration of this compound for your cell line by performing a dose-response curve and calculating the IC50 for both H3K27me3 reduction and cell proliferation. The IC50 for proliferation can be significantly higher than for histone methylation inhibition. For example, the IC50 for H3K27me3 inhibition in HCC1806 cells is <200 nM, while the growth inhibition IC50 in various cancer cell lines ranges from 2.9 μM to 15 μM[4][5].
-
Use Appropriate Controls: Always include a vehicle-only (e.g., 0.1% DMSO) control to account for solvent effects.
-
Assess Apoptosis and Autophagy: High concentrations of this compound can induce programmed cell death. Evaluate markers for apoptosis (e.g., cleaved caspase-3, PARP) and autophagy (e.g., LC3-II/I ratio, p62 degradation) via Western blot or flow cytometry to understand the mechanism of cell death.[6][7][8]
Problem 2: Phenotype Does Not Correlate with EZH2 Inhibition
Possible Cause: The observed phenotype might be a result of this compound's off-target effects on other signaling pathways, which can become prominent at higher concentrations.
Suggested Solution:
-
Investigate Common Off-Target Pathways:
-
NF-κB Pathway: this compound has been shown to modulate the canonical and non-canonical NF-κB pathways. At concentrations of 1-25 μM, it can reduce NF-κB expression and affect related proteins like IκB-α and IKKβ.[1][9][10]
-
AKT/mTOR Pathway: this compound can induce autophagy by downregulating the AKT/mTOR signaling pathway.[8][11]
-
Wnt/β-catenin Pathway: In some contexts, this compound has been shown to modulate the Wnt/β-catenin signaling pathway.[12][13][14]
-
-
Perform Rescue Experiments: If a specific off-target pathway is suspected, use small molecule activators or inhibitors of that pathway in conjunction with this compound to see if the phenotype can be rescued or phenocopied.
-
Consult Selectivity Data: While this compound is highly selective against other histone methyltransferases, be aware of its 60-fold lower selectivity for EZH1 compared to EZH2[4][5]. Consider if EZH1 inhibition could play a role in the observed phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for using this compound in cell culture?
A1: The optimal concentration of this compound is highly cell-line dependent. For inhibiting H3K27 trimethylation, concentrations in the low micromolar range (e.g., 1-5 µM) are often effective.[2][15] For effects on cell proliferation, higher concentrations (e.g., 5-25 µM) may be required.[1][12][16] It is strongly recommended to perform a dose-response experiment for your specific cell line to determine the IC50 for both H3K27me3 reduction and the desired phenotypic endpoint.
Q2: I am observing significant cytotoxicity with this compound. Is this expected?
A2: Yes, at higher concentrations, this compound can induce cytotoxicity. This can be due to robust on-target inhibition of EZH2, which is critical for the proliferation of some cancer cells, or due to off-target effects. This compound has been shown to induce apoptosis and autophagy.[6][7][8] If the cytotoxicity is undesirable for your experimental goals, consider using a lower concentration that still achieves significant H3K27me3 reduction.
Q3: Are there any known off-target effects of this compound at high concentrations?
A3: Yes, high concentrations of this compound have been reported to affect signaling pathways independently of its EZH2 inhibitory activity. Notable off-target pathways include the NF-κB and AKT/mTOR pathways.[1][8][9] Modulation of these pathways can lead to phenotypes such as altered inflammatory responses and induction of autophagy.
Q4: How can I be sure that the phenotype I observe is due to EZH2 inhibition and not an off-target effect?
A4: To attribute a phenotype to on-target EZH2 inhibition, consider the following experimental controls:
-
Structure-Activity Relationship: Use a structurally related but inactive control compound if available.
-
Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of EZH2 knockdown or knockout using siRNA, shRNA, or CRISPR/Cas9.
-
Rescue with EZH2 Mutant: In an EZH2-null background, express a wild-type EZH2 and a drug-resistant mutant. The phenotype should be rescued only in the cells expressing the drug-resistant mutant when treated with this compound.
-
Dose Correlation: The desired phenotype should correlate with the dose-dependent reduction of H3K27me3.
Q5: What is the selectivity profile of this compound?
A5: this compound is a highly selective inhibitor of EZH2. It has an IC50 of 4 nM for EZH2 in cell-free assays and is over 1000-fold selective against a wide range of other histone methyltransferases.[4][5] Its closest off-target is EZH1, for which it has a 60-fold lower potency (IC50 of approximately 240 nM).[4]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type |
| EZH2 | 4 | Cell-free |
| EZH1 | 240 | Cell-free |
Table 2: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | 174 nM | [4] |
| LNCaP (Prostate Cancer) | Proliferation | 2.9 µM | [4] |
| HeLa (Cervical Cancer) | Proliferation | 13 µM | |
| SiHa (Cervical Cancer) | Proliferation | 15 µM | |
| U87 (Glioblastoma) | Proliferation | ~5 µM | [2][15] |
| T24R & 5637R (Bladder Cancer) | Viability Reduction | 20 µM | [16] |
| Saos2 & U2OS (Osteosarcoma) | Apoptosis Induction | 10-20 µM | [6][7] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-10,000 cells per well and allow them to adhere overnight.[16][17]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-50 µM) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Measurement: Measure the absorbance at 450 nm for CCK-8 or after solubilizing formazan crystals for MTT.[16][17]
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for H3K27me3
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 48 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.[3][18][19][20]
Visualizations
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Caption: On-target vs. potential off-target signaling pathways affected by high this compound concentrations.
References
- 1. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. oncotarget.com [oncotarget.com]
- 16. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GSK343 Incubation Time for Maximal Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing GSK343 incubation time for maximal EZH2 inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and incubation time for this compound?
A1: The optimal concentration and incubation time for this compound are highly cell-type dependent. However, a good starting point for many cancer cell lines is a concentration range of 1 µM to 10 µM.[1][2] For assessing the direct inhibition of H3K27 methylation, a time course of 24 to 72 hours is commonly effective.[1][3] One study in glioma cells showed a reduction in H3K27 methylation as early as 8 hours with 5 µM this compound, with the effect lasting for at least 3 days.[3][4] For endpoints such as cell viability or apoptosis, longer incubation times of 48 to 72 hours or even up to 6 days may be necessary.[3][5]
Q2: How can I determine the optimal this compound incubation time for my specific cell line?
A2: To determine the optimal incubation time, we recommend performing a time-course experiment. Treat your cells with a fixed concentration of this compound (e.g., the IC50 for H3K27me3 inhibition or a concentration from the literature for a similar cell type) and harvest cells at various time points (e.g., 8, 24, 48, 72, and 96 hours). Analyze the levels of H3K27me3 at each time point by Western blot to identify the time point at which maximal inhibition is achieved.
Q3: I am not seeing a significant reduction in H3K27me3 levels after this compound treatment. What could be the issue?
A3: There are several potential reasons for this:
-
Insufficient Incubation Time: The incubation time may be too short for significant demethylation to occur. As H3K27me3 is a stable histone mark, its reduction often relies on cell division and histone turnover. Consider extending the incubation period.
-
Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Line Resistance: Some cell lines may be less sensitive to EZH2 inhibition.
-
Antibody Quality: The primary antibody used for detecting H3K27me3 may not be optimal. Ensure you are using a validated antibody at the recommended dilution.
-
Compound Stability: Ensure the this compound stock solution is properly prepared and stored to maintain its activity. This compound is soluble in DMF and should be stored at -20°C.[1]
Q4: For how long can I expect the inhibitory effect of this compound to last after a single treatment?
A4: The duration of H3K27me3 inhibition is cell-line dependent but has been observed to be sustained. In glioma cells, a single treatment with 5 µM this compound resulted in decreased H3K27 methylation levels that lasted for at least 3 days.[3][4][6] For longer-term experiments, it may be necessary to replenish the this compound-containing media.
Q5: Should I expect to see a decrease in EZH2 protein levels after this compound treatment?
A5: this compound is a SAM-competitive inhibitor of EZH2's methyltransferase activity and does not directly target the EZH2 protein for degradation.[3][4] However, some studies have reported a reduction in EZH2 protein levels following this compound treatment, which may be an indirect downstream effect in certain cellular contexts.[4][6] The primary and most reliable readout for this compound activity is the reduction of H3K27me3 levels.
Data Summary: this compound Incubation Time and Concentration
The following table summarizes quantitative data from various studies on the effects of this compound incubation time and concentration on different cell lines and experimental outcomes.
| Cell Line(s) | This compound Concentration | Incubation Time | Outcome | Reference |
| U87 and LN229 (Glioma) | 5 µM | 8h - 3 days | Downregulation of H3K27 methylation starting at 8h and lasting for 3 days. | [3][4] |
| U87 and LN229 (Glioma) | 5 µM, 7.5 µM, 10 µM | 24h, 48h, 72h | Time- and dose-dependent inhibition of cell proliferation. | [3] |
| Glioma Stem Cells | 5 µM | 5 days | Reduction in the number and diameter of tumor spheres. | [3][4] |
| T24R and 5637R (Bladder Cancer) | 5 µM, 10 µM, 20 µM | Up to 72h | 20 µM this compound markedly reduced EZH2 and H3K27me3 expression and cell viability. | [7] |
| Saos2 (Osteosarcoma) | 10 µM, 20 µM | Not Specified | Dose-dependent inhibition of EZH2 and c-Myc expression. | [8] |
| HCC1806 (Breast Cancer) | IC50 = 174 nM | 48h - 72h | Standard treatment time for histone mark readouts. | [1] |
| LNCaP (Prostate Cancer) | Proliferation IC50 = 2.9 µM | 6 days | Potent inhibition of cell proliferation. | [9] |
| U87, U138, A172 (Glioblastoma) | 1 µM, 10 µM, 25 µM, 50 µM | 24h, 48h | Concentration-dependent reduction in cell viability. | [2] |
| CAL27, HSC-2, HSC-3 (Oral Squamous Cell Carcinoma) | 1 µM, 10 µM, 25 µM | 24h, 48h | Concentration-dependent decrease in cell viability. | [10] |
| K562 (Leukemia) | 5 µM | Not Specified | Depletion of H3K27me3 histone modifications. | [11] |
| C2C12 (Myotubes) | 1 µM, 5 µM | 48h | Decrease in H3K27me3 abundance. | [12] |
| Neuroblastoma Cell Lines | >15 µM | 24h | Significant reduction in cell proliferation. | [13] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 and EZH2
This protocol describes the methodology for assessing the levels of H3K27me3 and EZH2 protein following this compound treatment.
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3, total Histone H3 (as a loading control), and EZH2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent.[8]
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal to account for any variations in loading.
-
Visualizations
Caption: EZH2 Signaling and this compound Inhibition.
References
- 1. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 2. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation [mdpi.com]
- 11. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: GSK343 & H3K27me3 Modulation
Welcome to the technical support center for GSK343. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing the EZH2 inhibitor this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on H3K27me3 levels?
A1: this compound is a potent, cell-permeable, and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2]
-
Mechanism of Action: this compound functions as a competitive inhibitor of S-Adenosyl-l-methionine (SAM), the essential cofactor for EZH2's methyltransferase activity.[1][3] By blocking the SAM binding site, this compound prevents EZH2 from catalyzing the trimethylation of Histone H3 at Lysine 27 (H3K27).[1][4]
-
Expected Outcome: Successful treatment of cells with this compound is expected to cause a dose- and time-dependent global reduction in H3K27me3 levels.[5][6][7][8] This inhibition of repressive epigenetic marks can lead to the reactivation of tumor suppressor genes and other downstream effects like decreased cell proliferation and induction of apoptosis.[6][9][10]
The signaling pathway is illustrated below:
Q2: I've treated my cells with this compound, but a Western blot shows no decrease in H3K27me3. What went wrong?
A2: This is a common issue that can arise from several factors related to the compound itself, the experimental protocol, or specific cellular characteristics. Below is a troubleshooting guide to help identify the potential cause.
Troubleshooting Guide: No Reduction in H3K27me3
This logical workflow can help you pinpoint the source of the issue.
Q3: What are the common pitfalls regarding this compound reagent quality and handling?
A3: The stability and solubility of this compound are critical for its activity.
-
Storage and Stability: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[11] Once dissolved in DMSO, the stock solution should be aliquoted to avoid freeze-thaw cycles and used within 3 months to prevent loss of potency.[3]
-
Solubility: this compound has limited solubility. It is typically dissolved in high-quality, anhydrous DMSO.[2][3][11] If the compound precipitates, you can gently warm the tube at 37°C or use an ultrasonic bath to aid dissolution.[1] Using old or moisture-absorbing DMSO can significantly reduce solubility.[2]
Q4: What concentration and treatment duration should I use for this compound?
A4: The optimal concentration and duration are highly dependent on the cell line. A dose-response and time-course experiment is strongly recommended.
-
Concentration: Working concentrations typically range from 5 nM to 25 µM.[3][4] Many studies show effective H3K27me3 reduction and phenotypic effects in the 1-10 µM range.[4][12][13] For example, treatment of glioma cells with 5 µM this compound for 48 hours significantly reduced H3K27me3 levels.[6] In some cisplatin-resistant bladder cancer cells, a concentration of 20 µM was required to see a significant reduction.[9]
-
Treatment Duration: The reduction of H3K27me3 is often a slow process that depends on histone turnover through cell division. Therefore, longer incubation times are generally required. Effects can be seen as early as 8 hours, but significant global reduction often requires 48 to 96 hours or even longer.[6][7] One study showed a global reduction in H3K27me3 after 96 hours of treatment in 2D10 cells.[7]
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 µM - 10 µM | Start with a dose-response curve (e.g., 0.5, 1, 5, 10 µM) |
| Treatment Time | 48 h - 96 h | Time-course is critical; check at 24, 48, 72, and 96 hours |
| Vehicle Control | ≤ 0.1% DMSO | Use the same DMSO concentration for all conditions |
| IC50 (Enzymatic) | ~4 nM[2][3] | Potency in a cell-free assay |
| IC50 (Cellular H3K27me3) | ~174 nM (HCC1806 cells)[1][11] | Potency for reducing the mark within cells |
Key Experimental Protocol
Protocol: Western Blot for H3K27me3 and Total H3
This protocol outlines the key steps for detecting changes in H3K27me3 levels following this compound treatment.
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 48-96 hours).
-
Histone Extraction: After treatment, harvest the cells. For histone analysis, it is best to use an acid extraction protocol or a commercial kit specifically designed for histone extraction to enrich for nuclear proteins.
-
Protein Quantification: Determine the protein concentration of your lysates using a suitable method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (15-20 µg) onto a 12-15% polyacrylamide gel. Histones are small proteins (~15-17 kDa), so ensure proper gel percentage and run time.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature using 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the H3K27me3 signal to the Total H3 signal for each sample and compare the treated samples to the vehicle control.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Super-silencer perturbation by EZH2 and REST inhibition leads to large loss of chromatin interactions and reduction in cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic changes with GSK343 treatment
Welcome to the technical support center for GSK343, a potent and selective EZH2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address specific issues and unexpected phenotypic changes that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are treating our Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) cells with this compound and, after an initial response, we are observing a population of resistant cells with a different morphology. What could be happening?
A1: This is a critical observation that may point towards an unexpected phenotypic shift as a mechanism of acquired resistance. It has been reported that GCB-DLBCL cell lines, upon developing resistance to this compound, can differentiate towards an Activated B-cell like (ABC)-DLBCL phenotype.[1][2][3] This is a significant change as it can alter the biology of the cells and their sensitivity to other therapies.
Troubleshooting Guide:
-
Phenotypic Analysis: We recommend characterizing the phenotype of the resistant cells to confirm a potential lineage switch. This can be done by examining the expression of GCB and ABC markers using flow cytometry or western blotting.
-
Molecular Profiling: Perform RNA-sequencing to compare the gene expression profiles of the parental (sensitive) and resistant cell lines. This can provide a comprehensive view of the transcriptional changes underlying the phenotypic switch.
-
Cross-Resistance Check: Test the sensitivity of the resistant cells to other EZH2 inhibitors (e.g., GSK126, EPZ6438) to see if the resistance is specific to this compound or a class effect.[1] It has been observed that resistance to this compound can confer cross-resistance to other EZH2 inhibitors.[1][3]
Q2: We expected this compound to induce apoptosis in our cancer cell line, but we are observing signs of autophagy. Is this an expected outcome?
A2: While apoptosis is a common outcome of this compound treatment in many cancer types, the induction of autophagy has also been reported.[4][5][6] This is considered a less direct, or "unexpected," consequence for researchers primarily focused on apoptosis. The cellular context and the specific cancer type can influence the predominant cell death mechanism.
Troubleshooting Guide:
-
Confirm Autophagy: Utilize specific assays to confirm autophagy, such as monitoring the conversion of LC3-I to LC3-II by western blot, or using transmission electron microscopy to visualize autophagosomes.
-
Apoptosis vs. Autophagy: To dissect the interplay between these two pathways, you can use inhibitors of autophagy (e.g., chloroquine, 3-methyladenine) in combination with this compound and assess the impact on cell viability and apoptosis markers (e.g., cleaved caspase-3).
-
Upstream Signaling: Investigate signaling pathways that regulate autophagy. This compound's effect on EZH2 can lead to downstream changes in gene expression that may trigger this process.
Q3: Our experiments show that this compound is affecting the NF-κB signaling pathway. Is this a known off-target effect?
A3: this compound has been shown to inhibit the activation of both canonical and non-canonical NF-κB pathways.[7][8] While the primary target of this compound is EZH2, the inhibition of this histone methyltransferase can lead to widespread changes in the transcriptome, which can indirectly affect various signaling pathways, including NF-κB. Therefore, this may not be a direct off-target effect on a kinase in the NF-κB pathway, but rather a downstream consequence of EZH2 inhibition.
Troubleshooting Guide:
-
Pathway Analysis: Confirm the effect on the NF-κB pathway by examining the phosphorylation status of key proteins like IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).
-
Gene Expression Analysis: Analyze the expression of known NF-κB target genes to see if their transcription is altered following this compound treatment.
-
Functional Assays: Perform functional assays related to NF-κB signaling, such as cell migration or cytokine production, to understand the biological consequence of the observed pathway modulation.
Q4: We are concerned about potential off-target effects of this compound. How specific is this inhibitor?
A4: this compound is a highly selective inhibitor of EZH2, with an IC50 of 4 nM for EZH2 and 60 nM for the related EZH1.[9] It shows over 1000-fold selectivity against other histone methyltransferases.[9] However, some studies have reported that this compound can induce cell death in EZH2 knockout cells, suggesting the possibility of off-target effects.[10] It is crucial to validate that the observed phenotype is indeed EZH2-dependent in your experimental system.
Troubleshooting Guide:
-
EZH2 Knockdown/Knockout Control: The most rigorous way to confirm on-target activity is to use a genetic approach. Compare the effect of this compound in your wild-type cells with cells where EZH2 has been knocked down (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9). A similar phenotype in the EZH2-deficient cells upon this compound treatment would suggest off-target effects.
-
H3K27me3 Levels: A primary readout of EZH2 inhibition is the global reduction of H3K27me3. Confirm that this compound treatment leads to a dose-dependent decrease in H3K27me3 levels in your cells using western blotting or immunofluorescence.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant DLBCL Cell Lines
This protocol is adapted from studies that generated this compound-resistant DLBCL cell lines.[1][11]
-
Initial Seeding: Seed GCB-DLBCL cell lines (e.g., WSU-DLCL2, SU-DHL-6) at a density of 0.3 x 10^6 cells/mL.
-
Chronic Exposure: Maintain the cells in culture medium containing a starting concentration of 0.5 µM this compound for 14 days.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to proliferate again. The dose should be increased incrementally until a target concentration of at least twice the GI50 of the parental cell line is reached (e.g., 4-6 µM).
-
Isolation of Resistant Clones: Once a polyclonal population of resistant cells is established, monoclonal populations can be isolated by sequential dilution.
-
Validation of Resistance: Confirm the resistance of the selected clones by performing cell viability assays in the presence of a range of this compound concentrations and comparing the dose-response curve to the parental cell line.
Protocol 2: Assessment of Cell Viability (CCK-8 Assay)
This is a general protocol for assessing cell viability upon this compound treatment.[4][12]
-
Cell Seeding: Plate cells (e.g., glioma cell lines U87, LN229) in 96-well plates at a density of 2,000 cells/well and incubate overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 5 µM, 7.5 µM, 10 µM) or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24h, 48h, 72h).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | ~5 | [4] |
| LN229 | Glioblastoma | ~5 | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution in Glioma Cells
| Cell Line | Treatment (5 µM this compound) | % G0/G1 Phase | % S Phase | Reference |
| U87 | DMSO | 55.3 | 35.1 | [4] |
| This compound | 68.2 | 22.5 | [4] | |
| LN229 | DMSO | 58.7 | 31.8 | [4] |
| This compound | 71.5 | 19.3 | [4] |
Visualizations
Caption: Phenotypic switch from GCB to ABC-DLBCL upon acquired resistance to this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Causal relationships of this compound leading to unexpected phenotypes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Acquired Resistance to EZH2 Inhibitor this compound Promotes the Differentiation of Human DLBCL Cell Lines toward an ABC-Like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
Technical Support Center: GSK343 Inhibitor Resistance
Welcome to the technical support center for troubleshooting cell line resistance to the EZH2 inhibitor, GSK343. This resource provides guidance for researchers, scientists, and drug development professionals who are encountering resistance to this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or resistance. What are the potential mechanisms?
A1: Acquired resistance to this compound has been observed in several cancer cell lines. One of the primary mechanisms is a phenotypic switch. For example, in Diffuse Large B-cell Lymphoma (DLBCL) cell lines of the Germinal Center B-cell (GCB) subtype, acquired resistance to this compound can induce differentiation towards an Activated B-cell (ABC)-like phenotype.[1][2][3] This change is associated with alterations in the chromatin landscape and gene expression.[1][2]
Another point to consider is the potential for off-target effects of this compound, which could contribute to unexpected cellular responses.[4]
Q2: Are there any known biomarkers associated with this compound resistance?
A2: Yes, in the context of DLBCL, the upregulation of the immune receptor SLAMF7 has been identified as a notable biomarker in EZH2 inhibitor-resistant cells.[1][2] Chromatin immunoprecipitation profiling has revealed changes in the chromatin landscape that lead to this altered gene expression.[1][2] Researchers encountering resistance should consider evaluating the expression of SLAMF7 in their cell lines.
Q3: If my cell line becomes resistant to this compound, will it also be resistant to other EZH2 inhibitors?
A3: It is highly likely. Studies have shown that the development of resistance to this compound is sufficient to induce cross-resistance to other EZH2 inhibitors such as GSK126 and EPZ6438.[1][5] This suggests a common mechanism of resistance that is not specific to the chemical structure of this compound alone.[5]
Q4: Can this compound be used to overcome resistance to other drugs?
A4: Interestingly, yes. In some contexts, this compound has been shown to prevent acquired resistance to other chemotherapeutic agents. For instance, in bladder cancer cells, this compound can overcome acquired cisplatin resistance by inhibiting EZH2-mediated H3K27me3.[6][7]
Troubleshooting Guides
Problem 1: Decreased Cell Viability Inhibition by this compound Over Time
-
Possible Cause: Development of acquired resistance through cellular reprogramming.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve with this compound on your current cell line and compare it to the original, sensitive parental line. A rightward shift in the IC50 value indicates resistance.
-
Phenotypic Analysis: If you are working with DLBCL cell lines, assess for a phenotypic switch from GCB to ABC-like characteristics using relevant cell surface markers and gene expression analysis.
-
Biomarker Analysis: Check for the upregulation of resistance markers like SLAMF7 via qPCR or western blotting.[1][2]
-
Cross-Resistance Check: Test the sensitivity of your resistant cell line to other EZH2 inhibitors (e.g., GSK126, EPZ6438) to see if the resistance is target-specific or class-wide.[1][5]
-
Problem 2: Inconsistent or Unexpected Results with this compound Treatment
-
Possible Cause: Potential off-target effects of this compound or issues with experimental setup.
-
Troubleshooting Steps:
-
Target Engagement: Confirm that this compound is inhibiting its target, EZH2, in your cells. This can be done by measuring the global levels of H3K27me3, a downstream marker of EZH2 activity, via western blot. A decrease in H3K27me3 levels would indicate target engagement.[5]
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
Off-Target Assessment: Research has indicated that this compound may have off-target effects.[4] Consider using a secondary, structurally different EZH2 inhibitor to confirm that the observed phenotype is due to EZH2 inhibition.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Quantitative Data Summary
Table 1: this compound Concentrations Used in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration Range | Reference |
| T24 and 5637 | Bladder Cancer | 5, 10, or 20 µM | [6] |
| U87 and LN229 | Glioma | 5, 7.5, and 10 µM | [8][9] |
| U87, U138, and A172 | Glioblastoma | 1, 10, 25, and 50 µM | [10] |
| WSU-DLCL2 | DLBCL | Started at 0.5 µM and increased to 4 µM | [5] |
| SU-DHL-6 | DLBCL | Started at 0.5 µM and increased to 5 µM | [3] |
| OCI-LY7 | DLBCL | Started at 0.5 µM and increased to 6 µM | [3] |
Table 2: Impact of this compound on Resistant Bladder Cancer Cells
| Parameter | Treatment | Outcome | Reference |
| Cell Viability | 20 µM this compound | Significantly reduced | [6] |
| Colony Formation | 20 µM this compound | Fewer colonies | [6] |
| Migration | 20 µM this compound | Impaired | [6] |
| Invasion | 20 µM this compound | Decreased | [6] |
| Apoptosis | 20 µM this compound | Significantly increased | [6][7] |
Experimental Protocols
1. Development of this compound-Resistant Cell Lines
This protocol describes the generation of EZH2 inhibitor-resistant cell sub-lines through continuous exposure to increasing doses of this compound.[5]
-
Initial Seeding: Seed cells at a density of 0.3 x 10^6 cells/mL.
-
Initial this compound Exposure: Maintain the cells in a low concentration of this compound (e.g., 0.5 µM) for approximately 14 days.
-
Dose Escalation: When the cells reach confluence, re-seed them at the initial density and gradually increase the concentration of this compound. The goal is to reach a final concentration that is at least twice the estimated GI50 of the parental cell line.
-
Isolation of Resistant Clones: Once a polyclonal population of resistant cells is established, monoclonal populations can be isolated by sequential dilution.
2. Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5, 10, 20 µM) for a specified duration (e.g., 48 hours).[6]
-
CCK-8 Reagent: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The viability is proportional to the absorbance.
3. Immunoblotting (Western Blot)
This technique is used to detect changes in protein expression levels, such as EZH2, H3K27me3, and SLAMF7.
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., anti-EZH2, anti-H3K27me3, anti-SLAMF7), followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection reagent (e.g., chemiluminescence).
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired Resistance to EZH2 Inhibitor this compound Promotes the Differentiation of Human DLBCL Cell Lines toward an ABC-Like Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways [mdpi.com]
Technical Support Center: Assessing GSK343 Stability in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EZH2 inhibitor, GSK343. The following information addresses common issues related to the stability of this compound in cell culture media over time, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
While specific public data on the degradation kinetics of this compound in cell culture media is limited, the chemical structure of this compound, which includes a pyridone ring, suggests a potential for hydrolysis under certain conditions. Pyridone-containing compounds are generally stable at neutral pH but can be susceptible to degradation in acidic or alkaline environments.[1] Cell culture media pH can shift during incubation with cells, potentially impacting the stability of this compound over longer experiments. Therefore, it is crucial to assess its stability under your specific experimental conditions. For optimal results, it is recommended to prepare fresh this compound-containing media for each experiment, especially for time-course studies exceeding 24 hours.
Q2: I'm observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
Yes, inconsistent or reduced activity of this compound can be a strong indicator of its degradation in the cell culture medium.[2] Several factors can contribute to this:
-
Hydrolysis: As mentioned, the pyridone moiety in this compound may be susceptible to hydrolysis, especially with pH shifts in the media during long incubation times.[1]
-
Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to the plastic surfaces of cell culture plates, flasks, and pipette tips. This reduces the effective concentration of the inhibitor available to the cells.
-
Presence of Serum: Components in fetal bovine serum (FBS) or other sera can potentially interact with and degrade small molecules.
-
Light Sensitivity: Although not explicitly documented for this compound, many small molecules are light-sensitive. Prolonged exposure to light during incubation or storage of media could lead to degradation.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound under your experimental conditions, a time-course analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most accurate method. This involves incubating this compound in your cell culture medium (with and without cells) and measuring its concentration at various time points (e.g., 0, 24, 48, 72 hours). A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Q4: What is a suitable negative control for this compound experiments?
An ideal negative control would be a structurally similar analog of this compound that does not inhibit EZH2. While a commercially available, validated inactive analog for this compound is not readily documented, a common approach is to use a structurally related but inactive compound. For some EZH2 PROTACs, negative controls like MS8847N1 and MS8847N2 have been developed, which have mutations in the VHL-binding or EZH2-binding domains, respectively.[3] In the absence of a specific inactive analog for this compound, researchers may consider using the vehicle control (e.g., DMSO) at the same final concentration as used for this compound as the primary negative control.
Q5: Are there any known off-target effects of this compound that I should be aware of?
This compound is a highly selective inhibitor of EZH2, with over 1000-fold selectivity against other histone methyltransferases, except for EZH1, where the selectivity is approximately 60-fold.[4] However, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, some EZH2 inhibitors, including GSK126 and this compound, have been shown to induce cell death in EZH2 knockout cells, suggesting off-target activity.[5] It is therefore crucial to use the lowest effective concentration of this compound and to include appropriate controls to validate that the observed phenotype is due to EZH2 inhibition.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or reduced this compound activity | Degradation in media | - Prepare fresh this compound-containing media for each experiment.- Perform a stability study using LC-MS/MS to determine the half-life in your specific media and conditions (see protocol below).- Consider replacing the media with fresh this compound-containing media during long-term experiments (e.g., every 24-48 hours). |
| Adsorption to plastics | - Use low-adhesion plasticware.- Pre-incubate plates with media containing this compound before adding cells to saturate binding sites.- Include a "no-cell" control to measure the amount of this compound lost to adsorption. | |
| Incorrect concentration | - Verify the concentration of your stock solution.- Ensure accurate dilution of the stock solution into the cell culture media. | |
| High background or non-specific effects | Off-target effects | - Perform a dose-response experiment to determine the lowest effective concentration.- If possible, use a structurally related inactive analog as a negative control.- Validate key findings using a secondary method, such as siRNA/shRNA knockdown of EZH2. |
| DMSO toxicity | - Ensure the final DMSO concentration is low and consistent across all experimental conditions (typically <0.1%).- Include a vehicle-only control group. | |
| Development of drug resistance | Chronic exposure to this compound | - Acquired resistance to EZH2 inhibitors has been observed in some cell lines with prolonged exposure.[6]- Characterize resistant cell lines to understand the mechanism of resistance.- Consider combination therapies to overcome resistance. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | Concentration of this compound (µM) in DMEM + 10% FBS | % Remaining |
| 0 | 10.0 | 100 |
| 24 | 8.5 | 85 |
| 48 | 6.8 | 68 |
| 72 | 5.2 | 52 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media using LC-MS/MS
This protocol outlines the steps to quantify the concentration of this compound in cell culture media over time.
-
Preparation of this compound-containing media:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the desired concentration of this compound into your cell culture medium (e.g., DMEM with 10% FBS) to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent and non-toxic.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or a multi-well plate.
-
Incubate the samples at 37°C in a CO2 incubator for different time points (e.g., 0, 8, 24, 48, 72 hours).
-
Include a "no-cell" control to assess chemical stability and a "with-cells" condition to assess both chemical and metabolic stability.
-
-
Sample Collection and Preparation:
-
At each time point, collect an aliquot of the medium.
-
If cells are present, centrifuge the sample to pellet the cells and collect the supernatant.
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to the media sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the quantification of this compound. This typically involves a C18 reversed-phase column for separation and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection.
-
Prepare a standard curve of this compound in the same cell culture medium to accurately quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation profile and half-life in the cell culture medium.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathway of EZH2 inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK343 in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing GSK343 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to transcriptional repression of target genes. This compound acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the methyl donor for EZH2, thereby preventing H3K27 methylation.[1][2]
Q2: What are the common toxic effects of this compound observed in primary cell cultures?
A2: The most common toxic effect of this compound in primary cell cultures is a dose- and time-dependent reduction in cell viability and proliferation.[3][4] At higher concentrations, this compound can induce significant apoptosis (programmed cell death) and autophagy.[5][6][7] Off-target effects, although less common due to its high selectivity, should also be considered, especially at supra-physiological concentrations.[2]
Q3: At what concentration range should I start my experiments with this compound in primary cells?
A3: The effective concentration of this compound can vary significantly depending on the primary cell type. It is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 25-50 µM) to determine the optimal concentration for your specific cell type that balances efficacy with minimal toxicity.[4] For reference, studies in primary glioblastoma cells have shown significant effects on viability at concentrations between 1 µM and 25 µM after 24 hours of treatment.[4]
Q4: How long should I expose my primary cells to this compound?
A4: The duration of exposure to this compound will depend on the experimental endpoint. Inhibition of H3K27me3 can be observed as early as 8 hours after treatment.[8] For effects on cell viability and apoptosis, treatments typically range from 24 to 72 hours.[3][4] It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration for your experimental goals.
Q5: How can I confirm that this compound is active in my primary cell culture?
A5: The most direct way to confirm this compound activity is to measure the levels of its target epigenetic mark, H3K27me3, via Western blot or immunofluorescence. A significant reduction in H3K27me3 levels upon this compound treatment indicates target engagement and inhibition of EZH2 activity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the IC50 value for your specific primary cell type. Start with a lower concentration range (e.g., 0.1 - 10 µM). |
| Prolonged exposure to this compound. | Conduct a time-course experiment (e.g., 12h, 24h, 48h) to find the shortest effective exposure time. | |
| Primary cells are particularly sensitive. | Consider using a lower starting cell density to avoid rapid nutrient depletion and waste accumulation, which can exacerbate toxicity. Ensure optimal culture conditions. | |
| Lack of Desired Effect (e.g., no change in phenotype) | This compound concentration is too low. | Gradually increase the concentration of this compound. Confirm target engagement by measuring H3K27me3 levels. |
| Insufficient treatment duration. | Extend the treatment duration. Monitor H3K27me3 levels over time to ensure sustained inhibition. | |
| Cell type is resistant to EZH2 inhibition. | Some primary cells may not be dependent on EZH2 activity for the phenotype being studied. Consider combination therapies or alternative targets. | |
| Inconsistent Results Between Experiments | Variability in primary cell isolates. | Use cells from the same passage number and ensure consistent culture conditions. If using patient-derived cells, be aware of inherent biological variability. |
| This compound stock solution degradation. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Off-Target Effects Suspected | Use of excessively high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| The observed phenotype is not rescued by EZH2 overexpression or knockdown of a downstream effector. | To confirm that the observed effect is EZH2-dependent, consider performing rescue experiments or using a structurally different EZH2 inhibitor as a control. |
Quantitative Data Summary
Table 1: Reported IC50 and Effective Concentrations of this compound in Various Primary and Cancer Cell Lines
| Cell Type | Assay | Endpoint | Concentration | Duration | Reference |
| Primary Glioblastoma Cells | MTT Assay | Cell Viability | 1-25 µM (significant reduction) | 24h | [4] |
| U87 Glioblastoma Cells | CCK-8 Assay | Cell Proliferation | IC50: ~5 µM | 48h | [3] |
| LN229 Glioblastoma Cells | CCK-8 Assay | Cell Proliferation | IC50: ~5 µM | 48h | [3] |
| LNCaP Prostate Cancer Cells | Proliferation Assay | Growth Inhibition | IC50: 2.9 µM | 6 days | [2][10] |
| HCC1806 Breast Cancer Cells | Immunofluorescence | H3K27me3 Inhibition | IC50: 174 nM | 72h | [2] |
| Saos2 Osteosarcoma Cells | Annexin V/PI Assay | Apoptosis | 10-20 µM (significant increase) | 48h | [5] |
| U2OS Osteosarcoma Cells | Annexin V/PI Assay | Apoptosis | 10-20 µM (significant increase) | 48h | [5] |
| Pancreatic Cancer Cells (AsPC-1) | Annexin V-FITC/PI | Apoptosis | 12.71 µM (IC50) | 48h | [7] |
| Pancreatic Cancer Cells (PANC-1) | Annexin V-FITC/PI | Apoptosis | 12.04 µM (IC50) | 48h | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh culture medium.
-
Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (typically 0.2-0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[4]
-
Remove the MTT-containing medium and add DMSO (100 µL/well) to dissolve the formazan crystals.[4]
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed primary cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for H3K27me3
-
After treating primary cells with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound-induced apoptosis pathway.
Caption: Experimental workflow for this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Navigating Batch-to-Batch Variability of GSK343
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of the EZH2 inhibitor, GSK343. Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), with an IC50 of 4 nM in cell-free assays.[1][2][3][4] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, preventing the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification is crucial for gene silencing, and its dysregulation is implicated in various cancers. This compound exhibits high selectivity for EZH2 over other histone methyltransferases, including a 60-fold selectivity against the closely related EZH1.[1]
Q2: What are the common causes of batch-to-batch variability with chemical compounds like this compound?
Batch-to-batch variability of chemical compounds can arise from several factors during synthesis, purification, and handling. These include:
-
Purity Differences: Minor variations in the manufacturing process can lead to different impurity profiles between batches.
-
Solvent Content: Residual solvents from purification can vary.
-
Compound Stability: Improper storage or handling can lead to degradation of the compound.
-
Weighing and Dissolution: Inaccurate weighing or incomplete dissolution of the powder can result in incorrect stock concentrations.
Q3: I am observing a reduced potency (higher IC50) with a new batch of this compound. What should I do?
A decrease in potency is a primary concern when dealing with a new batch of any chemical inhibitor. Follow these steps to troubleshoot:
-
Verify Stock Solution: Prepare a fresh stock solution of the new this compound batch, ensuring complete dissolution. This compound is soluble in DMSO.[3][5] For example, to create a 5 mM stock, reconstitute 1 mg of this compound in 369.21 μl of DMSO.[3]
-
Perform a Dose-Response Comparison: Conduct a side-by-side experiment comparing the old and new batches in a sensitive cell line. This will allow you to quantify any shift in the IC50 value for cell proliferation or H3K27me3 reduction.
-
Review Certificate of Analysis (CoA): Compare the purity and other quality control parameters of the new batch with the previous one. Reputable suppliers provide a detailed CoA with each batch.
Q4: My new batch of this compound is showing unexpected toxicity. What could be the cause?
Increased toxicity can be alarming and may be due to impurities.
-
Check for Impurities: While most commercial this compound is of high purity (>98%), different batches may contain unique impurities.[6]
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is consistent across experiments and is not contributing to the toxicity.
-
Lower Concentration: If possible, use the lowest effective concentration of this compound to minimize potential off-target toxic effects.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound batch-to-batch variability.
Issue 1: Inconsistent Inhibition of H3K27me3
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inaccurate stock concentration | 1. Prepare a fresh stock solution from the new batch. 2. Use a calibrated balance for accurate weighing. 3. Ensure complete dissolution in high-quality, anhydrous DMSO. | Consistent and reproducible inhibition of H3K27me3 in your cellular assay. |
| Degradation of this compound | 1. Store this compound as a lyophilized powder at -20°C for long-term stability (up to 24 months).[3] 2. Once in solution, aliquot and store at -20°C or -80°C and use within 3 months to prevent loss of potency.[3] 3. Avoid repeated freeze-thaw cycles.[3] | A fresh aliquot of properly stored this compound should restore the expected inhibitory activity. |
| Lower potency of the new batch | 1. Perform a side-by-side Western blot analysis comparing the new batch with a previously validated batch. 2. Titrate both batches across a range of concentrations to determine the IC50 for H3K27me3 reduction. | A clear dose-response curve for both batches will quantify the difference in potency. |
Issue 2: Variable Anti-proliferative Effects
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Differences in cell culture conditions | 1. Standardize cell seeding density and passage number. 2. Use the same lot of media, serum, and other reagents for all experiments. 3. Ensure consistent incubation times and conditions. | Minimized experimental variability, allowing for a more accurate assessment of this compound's effect. |
| Batch-specific differences in this compound activity | 1. Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) comparing the new and old batches of this compound. 2. Determine the GI50 (concentration for 50% growth inhibition) for each batch. | A quantitative comparison of the GI50 values will reveal any significant differences in the anti-proliferative activity between batches. |
| Cell line sensitivity | 1. Confirm the sensitivity of your cell line to EZH2 inhibition. Some cell lines may be less dependent on EZH2 for proliferation. | Consistent results in a known sensitive cell line will validate the activity of the this compound batch. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various sources.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EZH2 IC50 | 4 nM | Cell-free enzymatic assay | [1][2][3][4] |
| EZH1 IC50 | 240 nM | Cell-free enzymatic assay | [2] |
| H3K27me3 Inhibition IC50 | 174 nM | HCC1806 breast cancer cells | [2][7] |
| Growth Inhibition IC50 | 2.9 µM | LNCaP prostate cancer cells | [2][7] |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | 24 months | [3] |
| DMSO Stock Solution | -20°C or -80°C | Up to 3 months | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound lyophilized powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 5 mM). To prepare a 5 mM stock from 1 mg of this compound (MW: 541.69 g/mol ), dissolve it in 369.21 µl of DMSO.[3]
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming can aid solubility.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Western Blot for H3K27me3 Inhibition
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for the desired duration (typically 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the H3K27me3 signal to the total Histone H3 signal.
Visualizations
Caption: Mechanism of action of this compound as an EZH2 inhibitor.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
why is GSK343 showing low potency in my assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered when using the EZH2 inhibitor, GSK343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] It functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, meaning it competes with the methyl donor SAM for binding to EZH2.[3][4] This prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[3][4] By inhibiting EZH2, this compound can lead to the reactivation of tumor suppressor genes and induce cellular effects such as apoptosis and autophagy.[5][6]
Q2: What is the difference between the biochemical and cellular potency of this compound?
A significant difference exists between the potency of this compound in biochemical (cell-free) assays and cell-based assays. In biochemical assays using purified EZH2 enzyme, this compound exhibits a very low IC50, typically around 4 nM.[1][2] However, in cellular assays, the concentration required to inhibit H3K27me3 levels or affect cell proliferation is substantially higher, ranging from the high nanomolar to the micromolar range.[1][3][4] This discrepancy is expected and can be attributed to factors such as cell membrane permeability, intracellular SAM concentrations, and potential for drug metabolism or efflux.
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder. For experimental use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 5 mM or 10 mM.[1][3][7] It is recommended to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[7] For long-term storage, the lyophilized powder and DMSO stock solutions should be stored at -20°C.[7] Once in solution, it is advisable to use it within 3 months to maintain its potency.[7]
Troubleshooting Guide: Why is this compound Showing Low Potency in My Assay?
If you are observing lower than expected potency with this compound in your experiments, consider the following potential causes and troubleshooting steps.
Issue 1: Discrepancy Between Expected and Observed IC50 Values
Your observed IC50 value may be significantly higher than the published biochemical IC50. This is a common observation and can be addressed by considering the assay type.
Potential Causes & Solutions:
-
Biochemical vs. Cellular Assay: As highlighted in the FAQs, the cellular IC50 of this compound is expected to be much higher than its biochemical IC50. Compare your results to published data from similar cellular systems.
-
Endpoint Measurement: The IC50 for inhibiting H3K27me3 will generally be lower than the IC50 for inhibiting cell proliferation. This is because a significant reduction in the H3K27me3 mark is often required before effects on cell growth are observed.[4]
-
Cell Line Specificity: The sensitivity to this compound can vary considerably between different cell lines.[2][4] Factors such as the expression level of EZH2, the presence of EZH2 mutations, and the dependence of the cells on EZH2 activity for survival can all influence potency.[4][8]
Issue 2: Suboptimal Experimental Conditions
The potency of this compound is highly dependent on the experimental setup.
Potential Causes & Solutions:
-
Incubation Time: The reduction of H3K27me3 is a time-dependent process. Short incubation times may not be sufficient to observe a significant effect. Many studies use incubation times of 48 to 72 hours or even longer to see pronounced effects on H3K27me3 levels and cell viability.[2][9][10][11]
-
Compound Stability and Handling: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[7] It is also advisable to prepare fresh working dilutions for each experiment.
-
Assay Components: High serum concentrations in cell culture media can sometimes interfere with the activity of small molecules. Consider if components in your assay buffer or media could be affecting this compound's potency.
Issue 3: Inadequate Assay Readout
The method used to measure the effect of this compound can influence the perceived potency.
Potential Causes & Solutions:
-
Direct vs. Indirect Readouts: Directly measuring H3K27me3 levels by Western blot or immunofluorescence is a more proximal and sensitive measure of this compound activity than downstream effects like cell viability. If you are only measuring cell death or proliferation, consider also assessing the direct epigenetic mark.
-
Assay Sensitivity: Ensure that your chosen assay is sensitive enough to detect the expected changes. For example, when performing a Western blot for H3K27me3, optimize antibody concentrations and exposure times.
Quantitative Data Summary
The potency of this compound varies significantly depending on the assay system. The following table summarizes reported IC50 values for this compound in various contexts.
| Assay Type | System | Target/Endpoint | IC50 Value | Reference |
| Biochemical | Cell-free assay | EZH2 enzymatic activity | 4 nM | [1][2] |
| Biochemical | Cell-free assay | EZH1 enzymatic activity | 240 nM | [1] |
| Cellular | HCC1806 breast cancer cells | H3K27me3 inhibition | 174 nM | [1][3] |
| Cellular | LNCaP prostate cancer cells | Cell proliferation | 2.9 µM | [2][4] |
| Cellular | HeLa cells | Cell proliferation | 13 µM | [2] |
| Cellular | SiHa cells | Cell proliferation | 15 µM | [2] |
| Cellular | Glioma cells (U87, LN229) | Cell viability | ~5 µM | [9] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
This protocol describes a typical workflow for assessing the effect of this compound on H3K27me3 levels in cultured cells.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 48-72 hours. Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
Protocol 2: Cell Viability Assay (e.g., CCK-8)
This protocol outlines a common method to evaluate the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well and allow them to attach overnight.[9]
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM) for a specified period, typically 72 hours. Include a DMSO-only vehicle control.[9][12]
-
Assay Procedure:
-
At the end of the treatment period, add the cell counting kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound as a SAM-competitive inhibitor of EZH2.
Caption: A troubleshooting workflow for addressing low potency of this compound.
Caption: Simplified signaling pathways affected by this compound-mediated EZH2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Navigating In Vivo Delivery of GSK343: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting the in vivo delivery of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2. Below you will find frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common challenges encountered during animal model experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By competitively inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][2] This leads to the reactivation of tumor suppressor genes and other downstream targets, ultimately inducing cellular effects such as apoptosis and autophagy.[3][4]
Q2: What is a reliable starting dosage for this compound in mouse models?
A2: Reported in vivo dosages of this compound in mice typically range from 1 mg/kg to 10 mg/kg. The optimal dose is dependent on the specific animal model and the therapeutic indication. For instance, in xenograft tumor models, a common dosage is 5 mg/kg administered intraperitoneally every other day. In models of neurodegenerative disease, daily intraperitoneal injections of 1, 5, or 10 mg/kg have been used.
Q3: What are the potential off-target effects of this compound?
A3: this compound is a highly selective inhibitor for EZH2. However, like many kinase inhibitors, the potential for off-target effects should be considered. While specific off-target effects for this compound are not extensively documented in publicly available literature, researchers should monitor for any unexpected physiological or behavioral changes in animal models. It is also important to note that this compound has a 60-fold selectivity for EZH2 over EZH1, another histone methyltransferase.[3][5]
Troubleshooting Guide
Issue: Precipitation of this compound in Formulation
Q: My this compound solution is cloudy or shows visible precipitate. What should I do?
A: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are steps to troubleshoot this problem:
-
Vehicle Selection: Ensure you are using an appropriate vehicle. A widely used and effective formulation for in vivo delivery of this compound consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This formulation has been shown to achieve a clear solution with a this compound solubility of at least 1.56 mg/mL.
-
-
Preparation Method: The order of solvent addition is critical. Follow this sequence for preparing the formulation:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the mixture and ensure it is fully dispersed.
-
Finally, add saline to the mixture to reach the final desired volume. It is recommended to prepare the formulation fresh on the day of dosing.
-
-
Gentle Warming and Sonication: If precipitation persists, gentle warming of the solution (to no more than 37°C) and brief sonication can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
Issue: Lack of Efficacy or High Variability in Animal Studies
Q: I am not observing the expected biological effect, or there is high variability between my animals. What are the potential causes and solutions?
A: Inconsistent results can stem from issues with bioavailability, administration technique, or animal-specific factors.
-
Confirm Formulation Clarity: Always visually inspect your formulation for any signs of precipitation before each injection. An unclear solution will lead to inaccurate dosing.
-
Administration Technique: For intraperitoneal (IP) injections, ensure a consistent and correct technique to minimize variability. Refer to the experimental workflow diagram and detailed protocol below. Improper injection depth or location can result in subcutaneous or intramuscular deposition, leading to poor absorption.
-
Bioavailability: If you suspect poor bioavailability despite a clear formulation, consider the following:
-
Dose Escalation: A dose-response study may be necessary to determine the optimal therapeutic window for your specific model.
-
Pharmacokinetic (PK) Analysis: If feasible, conducting a pilot PK study to measure plasma concentrations of this compound over time can provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile in your model.
-
-
Animal Health: Ensure that the animals are healthy and that their cages are maintained under consistent environmental conditions. Stress and underlying health issues can impact drug metabolism and response.
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| In Vitro IC50 (EZH2) | 4 nM | - | - | [5] |
| In Vivo Dosage Range | 1 - 10 mg/kg | Mouse | Intraperitoneal | |
| Recommended Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | - | |
| Solubility in Recommended Formulation | ≥ 1.56 mg/mL | - | - |
Experimental Protocols
Protocol for Preparation of this compound Formulation (1 mg/mL)
-
Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a 10 mg/mL stock solution.
-
Intermediate Mixture 1: In a sterile tube, add the required volume of the 10 mg/mL this compound stock solution. For a final volume of 1 mL, you would use 100 µL.
-
Intermediate Mixture 2: Add 400 µL of PEG300 to the tube and vortex thoroughly until the solution is clear.
-
Intermediate Mixture 3: Add 50 µL of Tween-80 to the mixture and vortex again.
-
Final Formulation: Add 450 µL of sterile saline to the tube to bring the final volume to 1 mL. Vortex one last time to ensure a homogenous solution.
-
Pre-injection Check: Before drawing the solution into a syringe, visually inspect for any signs of precipitation.
Protocol for Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Needle Insertion: Use a 27-30 gauge needle. Insert the needle at a 10-20 degree angle with the bevel up.
-
Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and reinject at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the this compound formulation.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress.
Visualizations
Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 trimethylation and reactivating tumor suppressor genes, leading to apoptosis and autophagy.
Caption: A typical experimental workflow for in vivo delivery of this compound, from formulation to data analysis.
Caption: A decision tree for troubleshooting common issues in this compound in vivo delivery.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Polycomb repressive complex 2 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
Technical Support Center: Interpreting Western Blot Results for H3K27me3 with GSK343
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected Western blot results for Histone H3 trimethylated at lysine 27 (H3K27me3) following treatment with the EZH2 inhibitor, GSK343.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on H3K27me3?
This compound is a potent and highly selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] By competitively inhibiting the S-adenosyl-L-methionine (SAM) binding site of EZH2, this compound blocks this methylation activity.[2][5] Therefore, the expected result of treating cells with this compound is a time- and dose-dependent decrease in the global levels of H3K27me3, which can be detected by Western blot.[3][6]
Q2: What could be the cause of unexpected bands on my H3K27me3 Western blot after this compound treatment?
Unexpected bands can arise from several factors:
-
Antibody Cross-Reactivity: The most common issue is the specificity of the primary antibody. Some H3K27me3 antibodies have been shown to cross-react with other histone modifications, such as H3K9me3 or H4K20me3.[7][8] It is crucial to use a well-validated, high-specificity antibody.
-
Other Histone Modifications: While this compound is highly selective for EZH2, cellular responses can be complex.[1][9] Changes in other post-translational modifications (PTMs) on the histone tail could potentially alter antibody binding, even if the H3K27me3 mark itself is reduced.
-
Protein Degradation: Improper sample handling, lysis, or storage can lead to protein degradation, resulting in smaller, non-specific bands. The use of protease inhibitors is critical during histone extraction.
-
Incomplete Inhibition: Sub-optimal concentrations of this compound or insufficient treatment times may lead to incomplete inhibition of EZH2, resulting in a mixed population of histone methylation states.
Q3: My H3K27me3 band intensity is not decreasing after this compound treatment. What could be wrong?
Several factors could contribute to a lack of change in H3K27me3 levels:
-
Inactive Compound: Ensure the this compound compound is properly stored and handled to maintain its activity. Preparing fresh solutions is recommended.
-
Insufficient Dose or Time: The IC50 for this compound can vary between cell lines.[1][6] A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell type. Some studies show significant reduction of H3K27me3 after 48-72 hours of treatment.[2][6]
-
Cell Line Resistance: Some cell lines may be inherently resistant to EZH2 inhibition, or may develop resistance over time with continuous exposure.[10][11]
-
High Histone Turnover: In some cellular contexts, the turnover rate of histone modifications may be slow, requiring longer treatment times to observe a significant decrease.
-
Technical Issues: Problems with the Western blot itself, such as inefficient protein transfer or incorrect antibody dilutions, can mask the expected changes. Always include a total Histone H3 control to normalize your results.[12]
Q4: Can this compound have off-target effects that might explain unexpected bands?
This compound is known for its high selectivity for EZH2, being over 1000-fold more selective against other histone methyltransferases, with the exception of EZH1 (for which it has a 60-fold selectivity).[1][9] While direct off-target effects leading to unexpected bands are less likely, some studies have noted that certain EZH2 inhibitors might have off-target effects at high concentrations.[13] It is always best practice to use the lowest effective concentration determined through a dose-response experiment.
Troubleshooting Guide
Problem 1: Multiple bands or non-specific bands are visible on the blot.
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Check the antibody datasheet for specificity data (e.g., peptide arrays, dot blots).[14][15] Consider testing a different, well-validated H3K27me3 antibody from another vendor. Perform a peptide competition assay to confirm specificity.[16] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
| Protein Overload | Reduce the amount of protein loaded per lane. Titrate the optimal protein amount for a clear signal without overloading. |
| Sample Degradation | Ensure fresh protease and phosphatase inhibitors are added to your lysis buffer. Keep samples on ice at all times. |
| Insufficient Blocking or Washing | Increase the blocking time (e.g., 1-2 hours at room temperature) and the number/duration of wash steps after antibody incubations.[17] |
Problem 2: No H3K27me3 band is detected in any lane, including the control.
| Potential Cause | Recommended Solution |
| Inefficient Histone Extraction | Verify your histone extraction protocol. Acid extraction is a common and effective method for isolating histones. |
| Poor Protein Transfer | Histones are small proteins (~17 kDa).[18] Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF). Optimize transfer conditions (time and voltage) to prevent "blow-through" where small proteins pass through the membrane. Check transfer efficiency with Ponceau S staining.[18] |
| Inactive Primary/Secondary Antibody | Test the antibodies on a positive control sample known to express H3K27me3. Check the expiration dates and storage conditions of the antibodies. |
| Incorrect Gel Percentage | Use a higher percentage polyacrylamide gel (e.g., 15% or 4-20% gradient) to resolve low molecular weight proteins like histones.[12][18] |
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell line and experimental duration. Below is a summary of concentrations used in various studies.
| Cell Line | This compound Concentration Range | Duration | Observed Effect on H3K27me3 | Reference |
| Glioma (U87, LN229) | 5 µM - 10 µM | 8 - 72 hours | Dose- and time-dependent decrease | [2] |
| Osteosarcoma (Saos2) | Up to 20 µM | 48 hours | Dose-dependent decrease | [19] |
| Neuroblastoma | >15 µM | 24 hours | Dose-dependent decrease | [3] |
| Bladder Cancer (T24R, 5637R) | 5 µM - 20 µM | Not specified | Decrease observed at 20 µM | [5] |
| Breast Cancer (HCC1806) | IC50 <200 nM | 72 hours | Dose-dependent decrease | [9] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). For treatment, dilute the stock solution in fresh culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to histone extraction.
Protocol 2: Western Blotting for H3K27me3
-
Histone Extraction: Use an acid extraction method or a commercial kit specifically designed for histone isolation to prepare nuclear extracts. Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-H3K27me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Visualizations
Caption: Mechanism of this compound action on the PRC2 complex.
Caption: Experimental workflow for H3K27me3 Western blotting.
Caption: Troubleshooting decision tree for unexpected bands.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H3K27me3 Polyclonal Antibody (PA5-85596) [thermofisher.com]
- 5. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Detailed specificity analysis of antibodies binding to modified histone tails with peptide arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK343 In Vivo Dosing & Toxicity
This technical support center provides guidance for researchers using GSK343 in in vivo studies, with a focus on dose optimization and minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo mouse study?
A1: Based on published studies, a starting dose in the range of 5-10 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point for efficacy studies in mice.[1][2][3] The optimal dose will ultimately depend on the specific animal model, tumor type (if applicable), and experimental endpoint. A dose-finding study is always recommended to determine the optimal dose for your specific model.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, this compound prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to the silencing of target genes.[5]
Q3: What are the potential signs of toxicity to monitor for in animals treated with this compound?
A3: While studies using doses up to 10 mg/kg have reported good tolerability, it is crucial to monitor animals for any signs of toxicity.[6] Key parameters to observe include:
-
Body weight: Significant weight loss (>15-20%) is a common sign of toxicity.[7]
-
Clinical signs: Observe for changes in behavior, such as lethargy, piloerection, or decreased motor activity.
-
Organ-specific toxicity: Depending on the dose and duration of treatment, organ-specific toxicities could occur. While not widely reported for this compound at typical doses, it is good practice to perform histological analysis of major organs (liver, kidney, spleen, etc.) at the end of the study.
Q4: How should this compound be formulated for in vivo administration?
A4: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as phosphate-buffered saline (PBS) containing a small amount of a solubilizing agent like DMSO.[2][5] It is critical to ensure the final concentration of the solubilizing agent is well-tolerated by the animals. Always include a vehicle-only control group in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable efficacy at the initial dose. | The dose may be too low for the specific model. | - Increase the dose in a stepwise manner (e.g., from 5 mg/kg to 10 mg/kg).- Confirm target engagement by measuring H3K27me3 levels in tumor or relevant tissue samples. A decrease in H3K27me3 indicates the drug is reaching its target. |
| Significant animal weight loss or other signs of toxicity. | The dose may be too high. | - Reduce the dose.- Decrease the frequency of administration (e.g., from daily to every other day).[2][5]- Ensure the formulation vehicle is not causing toxicity by observing the vehicle-only control group. |
| Variability in response between animals. | Inconsistent drug administration or inherent biological variability. | - Ensure accurate and consistent dosing for all animals.- Increase the number of animals per group to improve statistical power.- Consider the heterogeneity of your animal model. |
Quantitative Data Summary
The following table summarizes in vivo dosing regimens for this compound from various studies.
| Dose | Route of Administration | Frequency | Animal Model | Key Findings | Reference |
| 5 mg/kg & 10 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Glioblastoma (U87 xenograft) | Reduced tumor growth; no significant weight changes observed. | [1] |
| 10 mg/kg | Intraperitoneal (i.p.) | Every other day | Glioma (U87 xenograft) | Significantly slower tumor growth and prolonged survival. | [2][5] |
| 1, 5, & 10 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | MPTP-induced Parkinson's disease model | Dose-dependent neuroprotective effects. | [3] |
| Not specified | Intraperitoneal (i.p.) | Not specified | Neuroblastoma (SK-N-BE(2) xenograft) | Significant decrease in tumor growth; treatment was well-tolerated with constant weight gain. | [6] |
Experimental Protocols
Dose-Response and Toxicity Study
-
Animal Model: Select a relevant mouse model for your research question (e.g., tumor xenograft model).
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, 5 mg/kg, 10 mg/kg, and a higher dose if needed). A minimum of 5-8 animals per group is recommended.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle (e.g., PBS with a low percentage of DMSO). Administer the drug via the desired route (e.g., i.p. injection) at a consistent volume.[2][5]
-
Monitoring:
-
Measure animal body weight daily or every other day.
-
Perform daily clinical observations for any signs of distress or toxicity.
-
Measure tumor volume (if applicable) 2-3 times per week.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and major organs for histological and molecular analysis.
-
Assess target engagement by measuring H3K27me3 levels in the tissue of interest via Western blot or immunohistochemistry.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting EZH2-mediated gene silencing.
Caption: Experimental workflow for optimizing this compound dose in in vivo studies.
References
- 1. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Neuroprotective effects of GSK-343 in an in vivo model of MPTP-induced nigrostriatal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 7. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating EZH2 Inhibition in Cells: A Comparative Guide to GSK343
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK343, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2, with other relevant EZH2 inhibitors. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in designing and interpreting experiments aimed at validating EZH2 inhibition in a cellular context.
Introduction to EZH2 and Its Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3]
This compound is a highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][4][5] It demonstrates potent inhibition of EZH2 activity in both cell-free assays and cellular models, leading to a reduction in global H3K27me3 levels and subsequent effects on cell proliferation, differentiation, and survival.[6][7][8] This guide will delve into the experimental validation of this compound's effects and compare its performance with other widely used EZH2 inhibitors.
Comparative Performance of EZH2 Inhibitors
The efficacy of EZH2 inhibitors can be assessed by their ability to inhibit the enzyme's catalytic activity (biochemical IC50), reduce H3K27me3 levels in cells (cellular IC50), and impact cancer cell proliferation (growth inhibition IC50). Below is a summary of reported values for this compound and its alternatives.
| Inhibitor | Type | Biochemical IC50 (EZH2) | Cellular H3K27me3 IC50 | Growth Inhibition IC50 | Selectivity |
| This compound | SAM-competitive | 4 nM[1][7][9] | 174 nM (HCC1806)[3][7] | 2.9 µM (LNCaP)[3][7][10], 5 µM (U87, LN229)[11], 13 µM (HeLa), 15 µM (SiHa)[10] | >1000-fold vs. other HMTs, 60-fold vs. EZH1[7][9][11] |
| GSK126 | SAM-competitive | 0.5 - 3 nM | ~7 nM (Karpas-422) | Varies by cell line | ~150-fold vs. EZH1 |
| EPZ-6438 (Tazemetostat) | SAM-competitive | 2.5 nM | ~19 nM (WSU-DLCL2)[12] | Varies by cell line (EZH2 mutant sensitive)[12][13] | >20,000-fold vs. other HMTs, ~4.5-fold vs. EZH1 |
| DZNep | SAH-hydrolase inhibitor | Indirect (global HMT inhibitor) | Cell-dependent | Varies by cell line | Broad-spectrum HMT inhibitor |
Key Experiments for Validating EZH2 Inhibition
Accurate validation of EZH2 inhibition by this compound in a cellular context relies on a series of well-established experimental protocols.
Western Blotting for EZH2 and H3K27me3
This is the most direct method to assess the impact of this compound on the EZH2 pathway. A reduction in the global levels of H3K27me3 is a hallmark of effective EZH2 inhibition.
Experimental Protocol:
-
Cell Lysis: Treat cells with desired concentrations of this compound for a specified duration (e.g., 24-72 hours). Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against EZH2 (e.g., 1:1000 dilution) and H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[4] Use an antibody for total Histone H3 as a loading control for H3K27me3.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability and Proliferation Assays
These assays quantify the functional consequences of EZH2 inhibition on cell growth and survival.
Experimental Protocol (MTT/CellTiter-Glo):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.[14]
-
Assay:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure absorbance at 570 nm.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate IC50 values.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of a single cell to form a colony.
Experimental Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in 6-well plates.[6]
-
Treatment: Treat the cells with this compound or vehicle control. The treatment can be continuous for the duration of the experiment or for a shorter period (e.g., 24 hours) followed by replacement with fresh media.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[15]
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet.[6][16] Count the number of colonies (typically >50 cells).
Cell Migration and Invasion Assays
These assays are crucial for understanding the role of EZH2 in metastasis.
Experimental Protocol (Transwell Assay):
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.[11] For migration assays, no coating is needed.
-
Cell Seeding: Seed cells in serum-free media in the upper chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[11]
-
Inhibitor Treatment: Add this compound to the upper and/or lower chamber.
-
Incubation: Incubate for a suitable period (e.g., 24 hours) to allow for migration or invasion.[11]
-
Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the stained cells under a microscope.
Apoptosis Assay
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis induced by EZH2 inhibition.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[17]
-
Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature.[18] Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizing the Pathways and Workflows
To better understand the processes involved in validating EZH2 inhibition, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: EZH2 Inhibition Pathway by this compound.
Caption: Workflow for Validating this compound Effects.
Conclusion
This compound is a valuable tool for studying the biological functions of EZH2. Its high potency and selectivity make it a reliable chemical probe for interrogating the consequences of EZH2 inhibition in cellular models. This guide provides a framework for researchers to design and execute experiments to validate the on-target effects of this compound and to compare its efficacy with other EZH2 inhibitors. Robust validation using the described methodologies is crucial for the accurate interpretation of experimental results and for advancing our understanding of the therapeutic potential of targeting EZH2 in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.7. Western blot analysis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. EZH2 Mediates Proliferation, Migration, and Invasion Promoted by Estradiol in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. youtube.com [youtube.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
GSK343 vs. GSK126: A Comparative Guide to Potency for EZH2 Inhibition
In the landscape of epigenetic research, particularly in the context of cancer therapy, the inhibition of EZH2 (Enhancer of Zeste Homolog 2) has emerged as a promising strategy. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Two of the most widely studied and utilized small molecule inhibitors of EZH2 are GSK343 and GSK126. Both are potent, S-adenosyl-methionine (SAM)-competitive inhibitors, but they exhibit key differences in their biochemical and cellular potencies. This guide provides a detailed comparison of this compound and GSK126 to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action
Both this compound and GSK126 share a common mechanism of action. They are small molecule inhibitors that compete with the cofactor S-adenosyl-methionine (SAM) for binding to the SET domain of EZH2.[1][2][3] By occupying the SAM binding pocket, they prevent the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes, many of which are tumor suppressors.
Potency Comparison: GSK126 Demonstrates Higher Affinity
While both compounds are highly potent, experimental data consistently indicates that GSK126 exhibits a higher binding affinity and, in many contexts, greater potency than this compound. This is particularly evident in biochemical assays measuring the direct inhibition of the EZH2 enzyme.
The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target enzyme, with a lower Ki value indicating a stronger interaction. GSK126 has been reported to have a Ki value as low as 93 pM, with other studies reporting values in the range of 0.5-3 nM.[1][4][5] In contrast, the reported apparent Ki (Kiapp) for this compound is approximately 1.2 nM.[6]
The half-maximal inhibitory concentration (IC50) is another critical measure of potency. In cell-free biochemical assays, this compound demonstrates an IC50 of approximately 4 nM.[3][6][7][8] For GSK126, the reported IC50 in similar assays is around 9.9 nM.[9] It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. However, the significantly lower Ki of GSK126 strongly suggests a more tenacious binding to the EZH2 enzyme.
In cellular assays, which measure the ability of the inhibitors to reduce H3K27me3 levels within cells, both compounds show potent activity. For instance, this compound has been shown to inhibit H3K27 trimethylation in HCC1806 breast cancer cells with an IC50 of 174 nM.[3][7][10] The potency of both inhibitors can vary depending on the cell line and the duration of treatment.
Quantitative Data Summary
| Parameter | This compound | GSK126 | References |
| Biochemical Potency | |||
| IC50 (Cell-Free) | ~4 nM | ~9.9 nM | [3][6][7][8][9] |
| Ki | ~1.2 nM (Kiapp) | 93 pM - 3 nM | [1][2][4][5][6][11] |
| Cellular Potency | |||
| H3K27me3 Inhibition IC50 | 174 nM (HCC1806 cells) | Varies by cell line | [3][7][10] |
| Growth Inhibition IC50 | 2.9 µM (LNCaP cells) to 15 µM (SiHa cells) | Varies by cell line (e.g., 12.6 µM in T98G cells) | [6][9][12][13] |
| Selectivity | |||
| EZH1 IC50 | ~240 nM | ~680 nM | [3][8] |
| Selectivity for EZH2 over EZH1 | ~60-fold | >150-fold | [3][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway and Inhibition by this compound/GSK126.
Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
Experimental Protocols
In Vitro EZH2 Histone Methyltransferase (HMT) Assay (Scintillation Proximity Assay)
This protocol provides a general framework for a radiometric assay to determine the IC50 values of EZH2 inhibitors.
Materials:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Biotinylated histone H3 (1-25) peptide substrate
-
This compound and GSK126 compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 2 mM MgCl₂, 4 mM DTT)
-
Stop Solution (unlabeled SAM)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and GSK126 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add the diluted inhibitors to the wells of a 384-well plate. Include DMSO-only wells as a no-inhibitor control.
-
Add the PRC2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the biotinylated H3 peptide substrate and [³H]-SAM to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding an excess of unlabeled SAM.
-
Add the streptavidin-coated SPA beads to each well. The biotinylated and ³H-methylated peptide will bind to the beads, bringing the radioisotope in close proximity to the scintillant in the beads.
-
Incubate for at least 30 minutes to allow for bead settling.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27me3 Quantification Assay (ELISA-based)
This protocol outlines a method to measure the levels of H3K27me3 in cells treated with EZH2 inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HCC1806)
-
Cell culture medium and supplements
-
This compound and GSK126 compounds
-
Histone extraction buffer
-
H3K27me3 primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GSK126 for a specified duration (e.g., 48-72 hours). Include a DMSO-treated control.
-
Lyse the cells and extract the histones according to the manufacturer's protocol of a histone extraction kit.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the primary antibody against H3K27me3 to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Normalize the H3K27me3 levels to the total histone H3 levels (measured in a parallel ELISA) or to the total protein concentration.
-
Calculate the percent reduction in H3K27me3 for each inhibitor concentration and determine the IC50 value.
Conclusion
Both this compound and GSK126 are invaluable tools for studying the biological roles of EZH2 and for the development of novel cancer therapeutics. Based on the available biochemical data, GSK126 is the more potent inhibitor of EZH2 due to its significantly lower inhibitory constant (Ki), indicating a stronger binding affinity to the enzyme. While both compounds exhibit robust cellular activity, the superior biochemical potency of GSK126 may translate to more effective target engagement at lower concentrations in certain experimental settings. The choice between this compound and GSK126 will ultimately depend on the specific requirements of the experiment, including the cell type, desired duration of inhibition, and whether in vitro or in vivo studies are planned. Researchers should carefully consider the data presented in this guide to make an informed decision for their research endeavors.
References
- 1. apexbt.com [apexbt.com]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. biofargo.com [biofargo.com]
- 12. mdpi.com [mdpi.com]
- 13. oncotarget.com [oncotarget.com]
A Comparative Guide to the Selectivity of GSK343 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK343 with other prominent EZH2 inhibitors. The information is intended to assist researchers in selecting the most appropriate chemical probe for their studies of EZH2 biology and its role in disease. All data presented is supported by experimental evidence from peer-reviewed literature.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of histone H3 on lysine 27 (H3K27me1/2/3). This epigenetic modification is a hallmark of transcriptionally silent chromatin, and aberrant EZH2 activity has been implicated in the pathogenesis of numerous cancers. Consequently, small molecule inhibitors of EZH2 have emerged as valuable research tools and promising therapeutic agents. A key characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This guide focuses on the selectivity of this compound in comparison to other widely used EZH2 inhibitors.
Quantitative Selectivity Profile of EZH2 Inhibitors
The following table summarizes the in vitro potency (IC50 or Ki) of this compound and other EZH2 inhibitors against EZH2 and its closest homolog, EZH1. Where available, data on their selectivity against a broader panel of histone methyltransferases (HMTs) is also included. Most of the listed inhibitors are S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][2][3][4][5][6]
| Inhibitor | EZH2 IC50/Ki (nM) | EZH1 IC50/Ki (nM) | Selectivity (EZH1/EZH2) | Selectivity against other HMTs | Reference(s) |
| This compound | 4 | 240 | 60-fold | >1000-fold | [1][2][3][7] |
| Tazemetostat (EPZ-6438) | 2.5 (Ki), 11 (IC50) | ~87.5 (Ki) | 35-fold | >4500-fold | [3][4][8] |
| GSK126 | 9.9 | >1500 | >150-fold | >1000-fold | [5][9] |
| EPZ005687 | 24 (Ki) | ~1200 | 50-fold | >500-fold | [3][5] |
| EI1 | 15 | ~1350 | ~90-fold | >10,000-fold | [3][6] |
| CPI-1205 | 2 | 52 | 26-fold | Selective | [3][4] |
| UNC1999 | 2 | 45 | 22.5-fold | >1000-fold | [3][5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme preparation). The data presented here are compiled from various sources for comparative purposes.
Experimental Methodologies
The determination of inhibitor selectivity is crucial for the validation of a chemical probe. The most common method for assessing the potency and selectivity of EZH2 inhibitors is a biochemical enzymatic assay.
In Vitro Histone Methyltransferase Assay (Radiometric)
This protocol describes a common method for measuring the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.
1. Reagents and Materials:
-
Enzyme: Purified, recombinant 5-member human PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).
-
Substrate: Histone H3 peptide (e.g., residues 21-44) or full-length nucleosomes.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitors: this compound and other test compounds dissolved in DMSO.
-
Assay Buffer: Typically contains Tris-HCl (pH 8.0), DTT, and BSA.
-
Quench Solution: S-adenosyl-L-methionine (unlabeled, "cold" SAM) in a suitable buffer.
-
Detection: Scintillation Proximity Assay (SPA) beads (e.g., PS-PEI Imaging Beads) or phosphocellulose paper and scintillation fluid.
-
Plates: 384-well assay plates.
-
Instrumentation: Liquid handler, microplate scintillation counter.
2. Assay Procedure:
-
Compound Preparation: A serial dilution of the inhibitor is prepared in DMSO. A small volume (e.g., 100 nL) of each dilution is acoustically dispensed into the wells of a 384-well plate. Control wells receive DMSO only.
-
Enzyme and Substrate Addition: The PRC2 enzyme and the histone substrate are diluted in assay buffer. An equal volume of this enzyme/substrate mix is added to each well of the assay plate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.
-
Reaction Quenching: The reaction is stopped by the addition of a quench solution containing a high concentration of unlabeled SAM.
-
Detection (SPA method): SPA beads are added to the quenched reaction. These beads capture the radiolabeled methylated substrate. The plate is incubated in the dark to allow the beads to settle and the signal to develop. The plate is then read in a microplate scintillation counter. The proximity of the radiolabel to the scintillant in the bead results in a light signal that is proportional to the enzyme activity.
-
Data Analysis: The raw data (counts per minute) are normalized to the control wells (no inhibitor) to determine the percent inhibition for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
Visualizations: Signaling Pathway and Experimental Workflow
To further illustrate the context of EZH2 inhibition and the methods used for its characterization, the following diagrams are provided.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. GSK 343 | EZH2 Inhibitor: R&D Systems [rndsystems.com]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Confirming On-Target Effects of GSK343 Using Genetic Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step in preclinical validation. This guide provides a comparative analysis of the EZH2 inhibitor, GSK343, and genetic knockdown approaches (siRNA/shRNA) to confirm its on-target effects. The information herein is supported by experimental data to aid in the design and interpretation of validation studies.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers.[1][2] this compound is a potent and selective small molecule inhibitor of EZH2, inhibiting its catalytic activity and leading to decreased trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark.[3] To ensure that the observed cellular effects of this compound are a direct result of EZH2 inhibition, it is essential to compare its phenotype to that induced by genetic knockdown of EZH2.
Comparison of Phenotypic Effects: this compound vs. EZH2 Genetic Knockdown
Both pharmacological inhibition of EZH2 with this compound and genetic knockdown of EZH2 have been shown to induce similar anti-cancer phenotypes in various cell lines. These effects primarily include the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.
A direct quantitative comparison from a single study is ideal for the most accurate assessment. However, by synthesizing data from multiple studies utilizing similar cell lines and assays, a comparative overview can be constructed. The following table summarizes the quantitative effects of this compound and EZH2 siRNA on cell viability in different cancer cell lines.
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Neuroblastoma (SK-N-AS, SK-N-BE(2)) | AlamarBlue | Cell Viability | Significant decrease with 5-25 µM treatment for 24h | [4] |
| This compound | Glioma (U87, LN229) | CCK-8 | Cell Proliferation | IC50 of ~5 µM after 48h | [5] |
| EZH2 siRNA | Synovial Sarcoma (SYO-1, Fuji) | MTT | Cell Proliferation | Dose-dependent inhibition of proliferation after 96h | [6] |
| EZH2 siRNA | Colorectal Cancer (SW620) | - | Proliferation/Apoptosis | Inhibition of proliferation and promotion of apoptosis | [2] |
Experimental Protocols
To facilitate the replication of these validation studies, detailed experimental protocols for this compound treatment and lentiviral shRNA knockdown of EZH2 are provided below.
This compound Treatment Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 5-10 mM). Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
-
Cell Seeding: Plate the desired cancer cell line in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (typically ranging from 1 µM to 25 µM).[4][7] Remove the old medium from the cells and replace it with the this compound-containing medium. A vehicle control (DMSO-containing medium at the same final concentration as the highest this compound treatment) must be included.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.[5]
-
Endpoint Analysis: Following incubation, perform the desired cellular assays, such as cell viability assays (e.g., MTT, CCK-8), apoptosis assays (e.g., Annexin V staining), or protein extraction for western blot analysis of EZH2 and H3K27me3 levels.[8]
EZH2 shRNA Lentiviral Transduction Protocol
This protocol describes the generation of stable EZH2 knockdown cell lines using lentiviral particles.
-
Cell Seeding: Plate the target cells in a 12-well plate 24 hours prior to transduction, aiming for approximately 50% confluency on the day of infection.[9]
-
Preparation of Transduction Medium: Prepare a mixture of complete culture medium containing Polybrene (typically 5 µg/ml) to enhance transduction efficiency.[9]
-
Selection of Stable Cells: 48-72 hours post-transduction, begin selection by adding an appropriate antibiotic (e.g., puromycin) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand with a kill curve.
-
Expansion and Validation: Replace the selection medium every 3-4 days until resistant colonies are visible. Expand these colonies and validate the knockdown of EZH2 expression by western blotting and/or qRT-PCR.[11]
Visualizing the EZH2 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
Validating the on-target effects of a pharmacological inhibitor like this compound is paramount. The most rigorous approach involves a direct comparison with genetic knockdown of the target protein, EZH2. The data presented in this guide, compiled from multiple studies, demonstrates that both this compound and EZH2 knockdown result in similar anti-proliferative and pro-apoptotic effects in cancer cells. By following the detailed experimental protocols and utilizing the provided visual aids, researchers can effectively design and execute experiments to confidently confirm the on-target activity of this compound in their specific model systems. This comparative approach strengthens the rationale for its use in further preclinical and translational research.
References
- 1. news-medical.net [news-medical.net]
- 2. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. manuals.cellecta.com [manuals.cellecta.com]
- 11. origene.com [origene.com]
GSK343 in Action: A Comparative Analysis of its Effects on Wild-Type vs. Mutant EZH2
A deep dive into the experimental data reveals a nuanced picture of GSK343's efficacy, with demonstrable activity against both wild-type and mutant forms of the EZH2 methyltransferase. While the inhibitor shows potent effects across various cancer cell lines, the specific cellular context, particularly the mutational status of EZH2, can influence its therapeutic window and downstream consequences.
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Its overexpression and mutation are implicated in numerous cancers, making it a prime target for therapeutic intervention.[1][2] this compound is a highly potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[3][4] This guide provides a comparative analysis of this compound's effects on cancer cells harboring wild-type (WT) versus mutant EZH2, supported by experimental data and detailed protocols.
Data Presentation: this compound's Potency and Cellular Effects
The following tables summarize the inhibitory concentrations (IC50) of this compound and its impact on cell proliferation and H3K27 methylation in various cancer cell lines, categorized by their EZH2 mutational status.
Table 1: this compound IC50 Values in Wild-Type and Mutant EZH2 Cancer Cell Lines
| Cell Line | Cancer Type | EZH2 Status | This compound IC50 (Enzymatic Assay) | This compound IC50 (Cell Proliferation) | Citation |
| HeLa | Cervical Cancer | Wild-Type | - | 13 µM | [4] |
| SiHa | Cervical Cancer | Wild-Type | - | 15 µM | [4] |
| LNCaP | Prostate Cancer | Wild-Type | - | 2.9 µM | [4] |
| U87 | Glioblastoma | Wild-Type | - | ~5 µM | [5] |
| LN229 | Glioblastoma | Wild-Type | - | ~5 µM | [5] |
| Kasumi-1 | Acute Myeloid Leukemia | Wild-Type | - | ~10 µM | [6] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y641 Mutant | - | Not specified, but sensitive | [7] |
| OCI-LY7 | Diffuse Large B-cell Lymphoma | Wild-Type | - | Not specified, but sensitive | [7] |
Table 2: Effect of this compound on H3K27 Trimethylation (H3K27me3) and Cell Proliferation
| Cell Line | EZH2 Status | This compound Concentration | Effect on H3K27me3 | Effect on Cell Proliferation | Citation |
| U87 | Wild-Type | 5 µM | Significant reduction | Significant inhibition | [5] |
| LN229 | Wild-Type | 5 µM | Significant reduction | Significant inhibition | [5] |
| Karpas-422 (WT) | Lymphoma | Wild-Type | Reduction | - | [4] |
| Karpas-422 (CXCdel+/-) | Lymphoma | Mutant | Reduction | - | [4] |
| T24R (CDDP-resistant) | Bladder Cancer | Wild-Type | Significant reduction at 20 µM | Significant reduction at 20 µM | [7] |
| 5637R (CDDP-resistant) | Bladder Cancer | Wild-Type | Significant reduction at 20 µM | Significant reduction at 20 µM | [7] |
| DLBCL cell lines | Y641 Mutant | 2 µM | More efficient depletion | Greater growth suppression | [8] |
| DLBCL cell lines | Wild-Type | 2 µM | Depletion | Growth suppression | [8] |
From the data, it is evident that this compound effectively reduces H3K27me3 levels and inhibits cell proliferation in both wild-type and mutant EZH2-expressing cancer cells. However, some studies suggest that cell lines with activating EZH2 mutations, such as the Y641 hotspot mutation, may exhibit heightened sensitivity to EZH2 inhibitors like this compound, leading to a more pronounced anti-proliferative effect.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard cell viability assay procedures.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000 to 5,000 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the logarithm of the this compound concentration.
Western Blot for H3K27me3 and EZH2
This protocol outlines the steps for detecting changes in histone methylation and total EZH2 protein levels.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K27me3 (e.g., 1:1000 dilution) and EZH2 (e.g., 1:1000 dilution) overnight at 4°C. A loading control such as total Histone H3 or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression levels.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows described.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparative analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Transcriptional Aftermath: A Comparative Guide to GSK343-Induced Gene Expression Changes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the downstream gene expression changes induced by the EZH2 inhibitor, GSK343, and its alternatives. Supported by experimental data, this document offers a comprehensive overview of the transcriptional consequences of targeting the epigenetic regulator EZH2.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and has emerged as a key target in cancer therapy. This compound is a potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[1][2] Its inhibitory action on EZH2 leads to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. This guide delves into the downstream effects of this compound on gene expression and compares its performance with other widely used EZH2 inhibitors, including GSK126, EPZ-6438 (Tazemetostat), and UNC1999.
Comparative Analysis of Gene Expression Changes
Treatment with this compound and other EZH2 inhibitors leads to significant alterations in the transcriptome of cancer cells. The primary effect is the de-repression of EZH2 target genes, many of which are tumor suppressors. However, studies have also revealed the downregulation of certain genes, indicating a more complex regulatory role for EZH2. The following tables summarize the quantitative data from various studies on the gene expression changes induced by these inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Fold Change | Number of Differentially Expressed Genes (DEGs) | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways |
| This compound | Glioma cells (U87, LN229) | - | - | EZH2 target genes | Markers of epithelial-mesenchymal transition and stemness |
| Rhabdomyosarcoma (RMS) cells | >1.5 | 878 (single agent) | Myogenesis | - | |
| GSK126 | Melanoma (IGR1, MM386 - EZH2 mutant) | >2 | 681 | Tumor suppressor genes (ATF3, NDRG1), IL24, GDF15, CCND2, ULBP2 | - |
| Prostate cancer cells | - | - | EZH2-repressed genes | DNA repair pathways | |
| EPZ-6438 (Tazemetostat) | Diffuse Large B-cell Lymphoma (DLBCL) | - | - | Memory B-cell gene sets, PRDM1/BLIMP1 | Cell cycle and spliceosome pathways |
| Prostate cancer cells | - | - | EZH2-repressed genes | DNA repair pathways | |
| UNC1999 | MLL-rearranged leukemia cells | - | - | Cdkn2a, developmental genes | - |
| Multiple Myeloma (MM) cells | - | - | Tumor suppressor miRNAs | IRF-4, XBP-1, BLIMP-1, c-MYC, EZH2 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate downstream gene expression changes, the following diagrams are provided.
Caption: EZH2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for validating gene expression changes.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the downstream effects of EZH2 inhibitors. Specific parameters such as cell types, inhibitor concentrations, and incubation times may vary between studies and should be optimized for the experimental system.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells at an appropriate density in multi-well plates or flasks.
-
Inhibitor Preparation: Prepare stock solutions of this compound or other EZH2 inhibitors in a suitable solvent (e.g., DMSO).
-
Treatment: The following day, treat the cells with the desired concentration of the inhibitor or vehicle control (DMSO). Typical concentrations for this compound range from 1 µM to 10 µM.[3][4]
-
Incubation: Incubate the cells for a specified period, typically ranging from 24 to 72 hours, depending on the assay.[2][3]
RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Isolation: After treatment, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers and a suitable qPCR master mix.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in gene expression using the ΔΔCt method.
RNA Sequencing (RNA-seq)
-
RNA Isolation and Quality Control: Extract high-quality total RNA as described above. Assess RNA integrity using a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the RNA samples using a commercial RNA-seq library preparation kit.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the treated and control groups.
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify the biological pathways and processes affected by the treatment.[5]
-
Western Blotting
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., EZH2, H3K27me3, and downstream targets) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound and other EZH2 inhibitors effectively modulate gene expression by reversing the repressive H3K27me3 mark, leading to the upregulation of tumor suppressor genes and the induction of anti-cancer phenotypes such as apoptosis and cell cycle arrest. The specific set of genes affected can vary depending on the cellular context and the specific inhibitor used. This guide provides a framework for understanding and comparing the downstream transcriptional effects of these potent epigenetic modulators, offering valuable insights for researchers and clinicians in the field of oncology and drug development.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GSK343: A Comparative Guide to its Cross-Reactivity with Histone Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
GSK343 is a potent and highly selective small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Its selectivity is a critical attribute for its use as a chemical probe and a potential therapeutic agent. This guide provides a comprehensive comparison of this compound's reactivity against other histone methyltransferases (HMTs), supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Activity
This compound demonstrates exceptional selectivity for EZH2 over other HMTs. The primary mechanism of inhibition is competitive with the S-Adenosyl-L-methionine (SAM) cofactor, the universal methyl donor for HMTs.[4][5]
Biochemical Assay Data
The inhibitory activity of this compound against a panel of histone methyltransferases was assessed using a radiometric HotSpot™ assay. The results, summarized in the table below, highlight the significant selectivity of this compound for EZH2.
| Histone Methyltransferase | Target | IC50 (nM) | Selectivity vs. EZH2 |
| EZH2 | H3K27 | 4 | - |
| EZH1 | H3K27 | 240 | 60-fold |
| G9a | H3K9 | >100,000 | >25,000-fold |
| SETD7 | H3K4 | >100,000 | >25,000-fold |
| SUV39H2 | H3K9 | >100,000 | >25,000-fold |
| SETD8 | H4K20 | >100,000 | >25,000-fold |
| PRMT1 | H4R3 | >100,000 | >25,000-fold |
| PRMT3 | H4R3 | >100,000 | >25,000-fold |
| PRMT4 (CARM1) | H3R17 | >100,000 | >25,000-fold |
| PRMT5 | H4R3 | >100,000 | >25,000-fold |
| PRMT6 | H3R2 | >100,000 | >25,000-fold |
| MLL1 | H3K4 | >100,000 | >25,000-fold |
| NSD2 | H3K36 | >100,000 | >25,000-fold |
| DOT1L | H3K79 | >100,000 | >25,000-fold |
Data compiled from Verma et al., ACS Med. Chem. Lett. 2012, 3, 12, 1091-1096.[4][6]
As the data illustrates, this compound is approximately 60-fold more selective for EZH2 than its closest homolog, EZH1, and exhibits a selectivity of over 1000-fold against all other tested histone methyltransferases.[1][4][5][7]
Cellular Assay Data
In a cellular context, this compound effectively inhibits the trimethylation of Histone H3 at lysine 27 (H3K27me3). In HCC1806 breast cancer cells, this compound demonstrated a dose-dependent reduction of H3K27me3 levels with an IC50 of 174 nM.[1]
Experimental Protocols
Biochemical Selectivity Assay (HotSpot™ Radiometric Assay)
This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a histone substrate.
Materials:
-
Purified recombinant histone methyltransferase enzymes
-
Histone peptide or nucleosome substrates
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Filter paper mats
-
Scintillation fluid
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a reaction plate, combine the histone methyltransferase, the appropriate histone substrate, and the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto filter paper mats.
-
Wash the filter mats to remove unincorporated [³H]-SAM.
-
Measure the radioactivity retained on the filter mats using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Inhibition Assay (Immunofluorescence)
This method visualizes and quantifies the levels of H3K27me3 within cells following treatment with this compound.
Materials:
-
Cell line (e.g., HCC1806 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K27me3 (e.g., rabbit monoclonal)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells in appropriate culture plates or on coverslips and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-H3K27me3 antibody (e.g., 1:200 dilution) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H3K27me3 staining in the nucleus and normalize to the DAPI signal.
-
Determine the IC50 value from the dose-response curve.
Visualizations
Caption: Mechanism of EZH2 inhibition by this compound.
Caption: Workflow for HMT selectivity profiling.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
A Comparative Guide to the In Vivo Efficacy of EZH2 Inhibitors: GSK343 vs. Tazemetostat
In the landscape of epigenetic cancer therapy, inhibitors of the Enhancer of Zeste Homolog 2 (EZH2) have emerged as a promising class of drugs. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[2][3] This guide provides a comparative overview of the in vivo efficacy of two prominent EZH2 inhibitors: GSK343, a widely used preclinical tool compound, and Tazemetostat (Tazverik®), an FDA-approved therapeutic agent.
Summary of In Vivo Efficacy
This compound In Vivo Efficacy Data
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Key Outcomes | Citation |
| Neuroblastoma | Athymic nude mice | SK-N-BE(2) | Not specified | Significantly decreased tumor growth compared to vehicle. | [4][5] |
| Glioblastoma | Nude mice (subcutaneous xenograft) | U87 | 5 mg/kg and 10 mg/kg (intraperitoneal) | Significant reduction in tumor mass. | [3][6] |
| Glioma | Nude mice (intracranial xenograft) | U87 (luciferase-expressing) | 10 mg/kg (intraperitoneal) every other day | Significantly slower tumor growth from day 21 onwards and prolonged survival. | [1][7][8] |
Tazemetostat In Vivo Efficacy Data
| Cancer Type | Animal Model | Cell Line/PDX Model | Dosing Regimen | Key Outcomes | Citation |
| Malignant Rhabdoid Tumor | Xenograft models | Not specified | Not specified | Significantly prolonged time to event, but did not induce tumor regression as a single agent. | [9] |
| Mantle Cell Lymphoma | Murine xenograft model | Mino | Not specified | As a single agent and in combination with zanubrutinib, demonstrated antitumor activity. The combination showed significant tumor growth delay. | [10][11] |
| PBRM1-mutated Chordoma | Patient-Derived Xenograft (PDX) | CD39 | 75 mg/kg twice a day, 5 days per week | Dramatic antitumor efficacy with 100% overall survival observed in the treated group. | [12][13] |
| Follicular Lymphoma (Clinical Data) | Human patients | - | 800 mg twice daily | Objective response rate of 69% in patients with EZH2 mutations and 35% in patients with wild-type EZH2. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols as described in the cited literature for key experiments.
This compound In Vivo Neuroblastoma Study[4][5]
-
Animal Model: Athymic nude mice.
-
Cell Line: SK-N-BE(2) human neuroblastoma cells.
-
Tumor Implantation: Cells were injected into the right flank of the mice.
-
Treatment: Once tumors were established, mice were treated with this compound. The specific dosage and vehicle were not detailed in the provided search results.
-
Efficacy Assessment: Tumor volumes were measured three times per week to monitor tumor growth.
This compound In Vivo Glioma Study[1][7]
-
Animal Model: Nude mice.
-
Cell Line: Luciferase-expressing U87 glioma cells.
-
Tumor Implantation: Intracranial xenotransplantation of U87 cells.
-
Treatment: After tumor formation (7 days), mice received intraperitoneal injections of this compound (10 mg/kg in 200 μL PBS) or vehicle (10 μL DMSO in 200 μL PBS) every other day.
-
Efficacy Assessment: Tumor growth was monitored weekly using a live animal bioluminescence imaging system.
Tazemetostat In Vivo Chordoma Study[13]
-
Animal Model: Patient-Derived Xenograft (PDX) model from a PBRM1-mutated primary skull base tumor (CD39).
-
Tumor Implantation: Subcutaneous implantation of tumor fragments.
-
Treatment: When tumors reached a certain volume, mice (n=5 per group) were randomized and treated with Tazemetostat at a dose of 75 mg/kg, administered orally twice a day, 5 days a week.
-
Efficacy Assessment: Tumor growth was evaluated by measuring the relative tumor volume. The probability of tumor progression was also assessed.
Signaling Pathway and Experimental Workflow
Both this compound and Tazemetostat are S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2.[8] They function by blocking the methyltransferase activity of the PRC2 complex, leading to a reduction in H3K27me3 levels. This, in turn, results in the de-repression of PRC2 target genes, which often include tumor suppressors, thereby inhibiting cancer cell proliferation and survival.
The general workflow for evaluating the in vivo efficacy of these inhibitors typically involves establishing a tumor model in immunocompromised mice, followed by drug administration and subsequent monitoring of tumor growth and other relevant endpoints.
Concluding Remarks
Both this compound and Tazemetostat have demonstrated significant in vivo anti-tumor activity across a range of cancer models by inhibiting the catalytic activity of EZH2. This compound serves as a valuable research tool for preclinical investigations into the role of EZH2 in cancer.[3][4][7] Tazemetostat, with its favorable pharmacokinetic properties and demonstrated clinical efficacy, represents a significant advancement in the treatment of specific malignancies, such as follicular lymphoma and epithelioid sarcoma.[10][16][14] The impressive activity of Tazemetostat in a PBRM1-mutated chordoma PDX model highlights the potential for biomarker-driven therapeutic strategies targeting EZH2.[17][12]
While a direct comparison is limited by the lack of head-to-head studies, the available data underscore the therapeutic potential of EZH2 inhibition. Future research, including direct comparative preclinical studies and further clinical trials, will be crucial to fully elucidate the relative efficacy and optimal clinical positioning of different EZH2 inhibitors.
References
- 1. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 5. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma [ahdbonline.com]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GSK343 and DZNep: EZH2 Inhibition and Beyond
In the landscape of epigenetic modulators, Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in various cancers. Two prominent small molecule inhibitors, GSK343 and 3-Deazaneplanocin A (DZNep), are frequently employed to probe EZH2 function and evaluate its therapeutic potential. While both compounds ultimately lead to a reduction in EZH2-mediated gene silencing, their mechanisms of action, specificity, and cellular effects exhibit key differences. This guide provides a detailed head-to-head comparison of this compound and DZNep, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a highly potent and selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1][2][3][4] It directly binds to the catalytic pocket of EZH2, preventing the transfer of a methyl group from SAM to its substrate, histone H3 at lysine 27 (H3K27). This targeted inhibition leads to a global decrease in H3K27 trimethylation (H3K27me3), a hallmark of PRC2 activity, and subsequent de-repression of EZH2 target genes.[5][6]
In contrast, DZNep functions as an indirect inhibitor of histone methylation.[6][7] It is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme responsible for the hydrolysis of SAH, the by-product of all SAM-dependent methylation reactions.[8] Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH, which in turn acts as a potent product inhibitor of a broad range of histone methyltransferases, including EZH2.[6][8] This leads to a more global inhibition of histone methylation, not limited to H3K27.[6][7][9][10][11] Some studies have also shown that DZNep can lead to the proteasomal degradation of the PRC2 complex.[8]
Performance and Efficacy: A Quantitative Comparison
The potency and selectivity of this compound and DZNep differ significantly, which is reflected in their in vitro and in vivo activities.
| Parameter | This compound | DZNep | References |
| Target | EZH2 | S-adenosylhomocysteine (SAH) hydrolase (indirectly inhibits multiple histone methyltransferases) | [1][2][3][4][8] |
| Mechanism | SAM-competitive inhibitor | SAH hydrolase inhibitor, leading to SAH accumulation and product inhibition of HMTs | [1][2][3][4][6][8] |
| IC50 (EZH2, cell-free) | 4 nM | Not a direct inhibitor; inhibits SAH hydrolase | [1][2][3][4] |
| Selectivity | >60-fold for EZH2 over EZH1; >1000-fold over other HMTs | Global inhibitor of histone methylation | [1][3][6][9][10][11] |
| Cellular IC50 (H3K27me3 reduction) | ~174 nM (HCC1806 breast cancer cells) | Varies by cell line and duration of treatment | [1] |
| Growth Inhibition (HL-60 leukemic cells, 5 µM, 48h) | 26.5% | 60.4% | [12] |
| Colony Formation Inhibition (HL-60 leukemic cells, 5 µM, 48h) | 15.5% | 72.3% | [12] |
Cellular Effects: Apoptosis, Cell Cycle, and Signaling Pathways
Both this compound and DZNep have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. However, the signaling pathways they modulate can differ.
This compound has been reported to induce apoptosis and G1 cell cycle arrest in pancreatic and osteosarcoma cancer cells.[13][14] Its pro-apoptotic effects are mediated through the upregulation of cleaved Caspase-3 and PARP.[14] Furthermore, this compound can induce autophagy and has been shown to inhibit the AKT/mTOR and NF-κB signaling pathways.[1][13][15]
DZNep also induces apoptosis and reduces cell migration in various cancer models, including chondrosarcoma and non-small cell lung cancer.[8][16] Its effects on the cell cycle can be cell-type dependent. In some contexts, DZNep has been shown to affect the Wnt signaling pathway.[17]
Off-Target Effects and Clinical Context
A critical consideration in drug development is the potential for off-target effects. Due to its mechanism, DZNep is known to have broad off-target effects, inhibiting global histone methylation and potentially affecting any SAM-dependent methyltransferase.[6][7][9][10][11] Recent proteomic studies have also suggested that as an adenosine analog, DZNep may interact with other adenosine-binding proteins.[18]
While This compound is highly selective for EZH2 over other histone methyltransferases, studies in EZH2 knockout cells have indicated that it can still induce cell death, suggesting potential off-target effects.[19] Clinical trials involving this compound for glioma were reportedly halted due to harmful side effects, underscoring the importance of understanding its complete target profile.[19]
Experimental Protocols
Western Blot for EZH2 and H3K27me3
Objective: To determine the protein levels of EZH2 and the levels of H3K27me3 in cells treated with this compound or DZNep.
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (e.g., 1:1000 dilution) and H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Assay for Cell Viability
Objective: To assess the effect of this compound and DZNep on the metabolic activity and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or DZNep for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or DZNep.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as desired and then harvest both floating and adherent cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[1][7]
Conclusion
This compound and DZNep are both valuable tools for studying the role of EZH2 and histone methylation in cancer biology. This compound offers high potency and selectivity for EZH2, making it a suitable probe for dissecting the specific functions of this enzyme. DZNep, with its broader mechanism of action, can be used to investigate the effects of global histone methylation inhibition. The choice between these two inhibitors will depend on the specific research question and the desired level of target specificity. The data and protocols provided in this guide aim to facilitate informed decisions and robust experimental design for researchers in the field of epigenetics and drug discovery.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. 2.7. Western blot analysis [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. stemcell.com [stemcell.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Acquired resistance to EZH2 inhibitor this compound promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor 3-Deazaneplanocin A (DZNep) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Proliferative Effects of GSK343 in New Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-proliferative effects of GSK343, a potent and selective inhibitor of the histone methyltransferase EZH2, in new cancer cell lines. By offering a comparative analysis with other EZH2 inhibitors and detailing robust experimental protocols, this document serves as a crucial resource for researchers aiming to explore the therapeutic potential of this compound.
Mechanism of Action: EZH2 Inhibition
This compound functions as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 on lysine 27 (H3K27me3).[3][4] This epigenetic modification leads to the transcriptional silencing of target genes, many of which are tumor suppressors.[5][6] By inhibiting EZH2, this compound reduces global H3K27me3 levels, leading to the re-expression of these tumor suppressor genes and subsequently, the inhibition of cell proliferation and induction of apoptosis.[5][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The EZH2 inhibitor this compound suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Assessing the Clinical Potential of GSK343 Relative to Approved EZH2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, driving tumor progression and metastasis. This has spurred the development of EZH2 inhibitors, with two agents, Tazemetostat and Valemetostat, receiving regulatory approval. This guide provides a comprehensive comparison of the preclinical investigational agent GSK343 with these approved inhibitors to assess its relative clinical potential.
Executive Summary
This compound is a potent and highly selective preclinical EZH2 inhibitor that demonstrates robust anti-proliferative and pro-apoptotic activity in a range of cancer cell lines and in vivo models.[3][4] While it shares a similar mechanism of action with the approved inhibitor Tazemetostat, key differences in selectivity and preclinical efficacy warrant a detailed comparison. Valemetostat, a dual EZH1/EZH2 inhibitor, offers a distinct therapeutic approach by targeting both methyltransferases.[5][6] this compound's high potency and selectivity for EZH2 suggest a strong therapeutic window, but its clinical potential remains to be validated in human trials. This guide presents the available data to facilitate an informed assessment of this compound's future prospects in the clinical landscape of EZH2 inhibition.
Comparative Data of EZH2 Inhibitors
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound, Tazemetostat, and Valemetostat.
| Inhibitor | Target(s) | Mechanism of Action | Developer/Marketer | Regulatory Status |
| This compound | EZH2 | S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[7] | GlaxoSmithKline | Preclinical[8] |
| Tazemetostat | EZH2 (wild-type and mutant) | SAM-competitive inhibitor of EZH2's methyltransferase activity.[1][9] | Epizyme, Inc. | FDA-approved[6] |
| Valemetostat | EZH1/EZH2 | Dual inhibitor of EZH1 and EZH2 methyltransferase activity.[5][6] | Daiichi Sankyo | FDA-approved[8] |
| Table 1: General Characteristics of EZH2 Inhibitors |
| Inhibitor | Parameter | Value | Assay/Cell Line |
| This compound | IC50 (EZH2) | 4 nM[3][10][11] | Cell-free enzymatic assay |
| Ki (EZH2) | 1.2 nM[3] | Cell-free enzymatic assay | |
| IC50 (EZH1) | 240 nM[11] | Cell-free enzymatic assay | |
| IC50 (Cell Proliferation) | 2.9 µM (LNCaP)[3][11], 5 µM (U87, LN229 glioma)[12][13], 13 µM (HeLa), 15 µM (SiHa)[3] | Various cancer cell lines | |
| Tazemetostat | IC50 (EZH2) | 11 nM (peptide assay), 16 nM (nucleosome assay)[1][14] | Cell-free enzymatic assays |
| Ki (EZH2) | 2.5 nM[1][2][9] | Cell-free enzymatic assay | |
| IC50 (EZH1) | 392 nM[1][14] | Cell-free enzymatic assay | |
| IC50 (Cell Proliferation) | 0.032 - 1 µM (SMARCB1-deleted MRT)[15], 0.15 µM (Fuji synovial sarcoma), 0.52 µM (HS-SY-II synovial sarcoma)[16] | Various cancer cell lines | |
| Valemetostat | IC50 (EZH1) | <10 nM[6], 10.0 nM[17] | Cell-free enzymatic assay |
| IC50 (EZH2) | <10 nM[6], 6.0 nM[17] | Cell-free enzymatic assay | |
| GI50 (Cell Proliferation) | <100 nM[17] | Various non-Hodgkin lymphoma cell lines | |
| Table 2: In Vitro Potency and Selectivity |
| Inhibitor | Model | Dosing Regimen | Observed Anti-Tumor Activity |
| This compound | Glioma (U87) xenograft | 5 and 10 mg/kg, intraperitoneally | Significant reduction in tumor mass.[4][18] |
| Tazemetostat | Rhabdoid tumor (G401) xenograft | 250 or 500 mg/kg, twice daily | Elimination of fast-growing tumors.[2] |
| Mantle cell lymphoma (Mino) xenograft | Not specified | Significant tumor growth delay in combination with zanubrutinib.[19] | |
| PBRM1-mutated chordoma PDX | Not specified | 100% overall survival observed.[7][20] | |
| Valemetostat | Diffuse large B-cell lymphoma xenograft | 100 mg/kg, once daily orally | Almost complete tumor regression.[17] |
| Triple-negative breast cancer xenograft | 0.125%, 0.17%, or 0.25% in food, daily for 6 weeks | Significant tumor growth inhibition in combination with trastuzumab deruxtecan.[5] | |
| Table 3: Preclinical In Vivo Efficacy |
| Inhibitor | Indication | Trial Phase | Key Efficacy Results | Common Adverse Events |
| Tazemetostat | Epithelioid Sarcoma | Approved | Objective Response Rate (ORR): 15%[6] | Pain, fatigue, nausea, decreased appetite, vomiting, constipation |
| Follicular Lymphoma (relapsed/refractory) | Approved | ORR: 69% (EZH2-mutant), 34% (EZH2 wild-type)[9] | Not specified | |
| Valemetostat | Peripheral T-cell Lymphoma (relapsed/refractory) | Approved (Japan) | ORR: 54.5%[21] | Decreased platelet count, anemia, decreased neutrophil count |
| Adult T-cell Leukemia/Lymphoma (relapsed/refractory) | Approved (Japan) | Not specified | Not specified | |
| Table 4: Clinical Trial Overview of Approved EZH2 Inhibitors |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol describes a common method to determine the in vitro enzymatic activity of EZH2.
-
Reaction Mixture Preparation : Prepare a reaction buffer typically containing Tris-HCl, MgCl2, and DTT.
-
Enzyme and Substrate Addition : Add recombinant EZH2 complex (containing EZH2, EED, and SUZ12) and a histone H3 peptide or nucleosome substrate to the reaction mixture.
-
Inhibitor Incubation : Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Reaction : Start the methyltransferase reaction by adding the methyl donor, S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).
-
Incubation : Incubate the reaction at 30°C for a specific time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding a quenching buffer, often containing unlabeled SAM.
-
Detection : Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate. After washing, measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8 Protocol)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.[1][14][19][20]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment : Treat the cells with a serial dilution of the EZH2 inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition : Add 10 µL of CCK-8 solution to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an EZH2 inhibitor in a mouse xenograft model.[4][13][22][23]
-
Cell Culture and Preparation : Culture the desired cancer cell line (e.g., U87 glioma cells) under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Animal Model : Use immunodeficient mice (e.g., BALB/c nude mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation : Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Treatment Initiation : Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Administer the EZH2 inhibitor (e.g., this compound) via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation : Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be excised for analysis of target engagement, such as measuring H3K27me3 levels by Western blot or immunohistochemistry.
Discussion and Clinical Potential Assessment
This compound: A Potent Preclinical Candidate
This compound distinguishes itself with high potency against EZH2, exhibiting an IC50 of 4 nM and a Ki of 1.2 nM in cell-free assays.[3][10][11] It also demonstrates good selectivity over the closely related EZH1 (60-fold).[12] In preclinical studies, this compound has shown significant anti-proliferative effects across various cancer cell lines and has demonstrated in vivo efficacy in a glioma xenograft model.[4][12][18] However, a key consideration for its clinical potential is its pharmacokinetic profile, as some reports suggest high clearance, which could limit its in vivo application.[24] Further optimization of its formulation or delivery method may be necessary for clinical translation.
Tazemetostat: The First-in-Class Approved EZH2 Inhibitor
Tazemetostat has paved the way for EZH2-targeted therapies with its FDA approval for epithelioid sarcoma and relapsed or refractory follicular lymphoma.[6] Its clinical success, particularly in patients with EZH2 mutations, validates the therapeutic rationale of targeting this enzyme.[9] Preclinically, Tazemetostat has demonstrated robust anti-tumor activity in various models, including those with SMARCB1 loss and EZH2 mutations.[2][19][25] Its selectivity for EZH2 over EZH1 is approximately 35-fold.[9][15] While effective, the objective response rates in some indications highlight the need for either improved patient selection strategies or combination therapies to enhance its efficacy.
Valemetostat: The Dual EZH1/EZH2 Inhibitor
Valemetostat offers a different therapeutic strategy by inhibiting both EZH1 and EZH2.[5][6] This dual inhibition may be advantageous in cancers where EZH1 can compensate for the loss of EZH2 activity. Preclinical data shows potent inhibition of both enzymes and significant anti-tumor activity in hematological malignancy models.[17] Its approval in Japan for certain lymphomas provides clinical validation for this dual-targeting approach.[21] The comparative efficacy of a dual EZH1/EZH2 inhibitor versus a selective EZH2 inhibitor is an area of ongoing research and will be crucial in defining the optimal therapeutic strategy for different cancer types.
Comparative Clinical Potential of this compound
Based on the available preclinical data, this compound demonstrates comparable, if not superior, in vitro potency to Tazemetostat. Its high selectivity for EZH2 is also a favorable characteristic, potentially leading to a wider therapeutic window with fewer off-target effects. The in vivo data, although limited to a few models, is promising.
However, the major hurdle for this compound is the lack of clinical data. The transition from a promising preclinical molecule to an approved drug is fraught with challenges, including unforeseen toxicities and suboptimal pharmacokinetics in humans. The clinical development of other EZH2 inhibitors, such as GSK126 and CPI-1205, has faced difficulties, with some trials being halted due to lack of efficacy or adverse events.[8][24][26]
Therefore, while this compound's preclinical profile is strong, its clinical potential relative to Tazemetostat and Valemetostat remains speculative. To move forward, this compound would need to demonstrate a favorable safety profile and compelling efficacy in Phase 1 and 2 clinical trials. Key differentiating factors could include efficacy in tumor types where Tazemetostat has shown limited activity, a better safety profile, or synergistic effects when used in combination with other anti-cancer agents.
Conclusion
This compound is a potent and selective preclinical EZH2 inhibitor with a strong scientific rationale for further development. Its high in vitro potency and promising in vivo activity position it as a valuable research tool and a potential clinical candidate. However, in the context of the already approved EZH2 inhibitors, Tazemetostat and Valemetostat, the path to clinical relevance for this compound will require rigorous clinical investigation. Future studies should focus on optimizing its pharmacokinetic properties and identifying patient populations most likely to benefit from its specific profile. The comparative data presented in this guide provides a framework for researchers and drug developers to critically evaluate the potential of this compound and to design future studies that will ultimately determine its place in the therapeutic arsenal against cancer.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. urotoday.com [urotoday.com]
- 9. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. embopress.org [embopress.org]
- 12. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 14. ptglab.com [ptglab.com]
- 15. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. toolsbiotech.com [toolsbiotech.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Enzyme-independent role of EZH2 in regulating cell cycle progression via the SKP2-KIP/CIP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. miltenyibiotec.com [miltenyibiotec.com]
- 23. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. EZH2 Inhibitor GSK126 Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of GSK343: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of GSK343, a potent and selective EZH2 inhibitor, intended for researchers, scientists, and drug development professionals.
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is a combustible solid. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. The following procedures are based on general chemical waste guidelines and the specific known properties of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1][2] All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated, expired, or unused solid this compound in its original container or a clearly labeled, compatible, and sealable waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4]
-
This compound is soluble in DMSO, DMF, and Ethanol.[5] Waste containers should be compatible with these solvents. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected separately.
-
-
Labeling:
2. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Due to its toxicity, triple rinse the container with a suitable solvent in which this compound is soluble, such as DMSO, DMF, or Ethanol.[1]
-
Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[1]
-
After triple rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
3. Disposal of Experimental Waste:
-
Cell culture media containing this compound should be treated as chemical waste and collected in the designated liquid hazardous waste container.
-
Any lab equipment (e.g., glassware) that has come into contact with this compound should be decontaminated by washing with an appropriate solvent, and the solvent wash collected as hazardous waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
Ensure containers are tightly sealed to prevent leaks or spills.[4]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4] Follow all local, state, and federal regulations for hazardous waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 541.69 g/mol | |
| Solubility in DMSO | 1 mg/mL[5], 10.83 mg/mL (with gentle warming), 15 mg/mL | [5] |
| Solubility in DMF | 25 mg/mL | [5] |
| Solubility in Ethanol | 2 mg/mL | [5] |
| Storage Temperature | 2-8°C or -20°C | |
| Hazard Classification | Acute Toxicity 4, Oral (H302) | |
| Signal Word | Warning |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
